molecular formula C11H15NO2 B112858 (S)-2-amino-5-phenylpentanoic acid CAS No. 62777-25-7

(S)-2-amino-5-phenylpentanoic acid

Cat. No.: B112858
CAS No.: 62777-25-7
M. Wt: 193.24 g/mol
InChI Key: XOQZTHUXZWQXOK-JTQLQIEISA-N
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Description

L-2-Amino-5-phenyl-pentanoic acid>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZTHUXZWQXOK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375931
Record name (S)-2-amino-5-phenylpentanoic acid
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62777-25-7
Record name (S)-2-amino-5-phenylpentanoic acid
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Record name L-2-Amino-5-phenyl-pentanoic acid
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Foundational & Exploratory

Elucidation of the Chemical Structure of (S)-2-amino-5-phenylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of (S)-2-amino-5-phenylpentanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical development and peptide synthesis. This document outlines the key spectroscopic data, experimental protocols, and relevant biological context to facilitate a comprehensive understanding of this molecule.

Molecular Identity and Physicochemical Properties

This compound, also known as 5-phenyl-L-norvaline, is a chiral amino acid. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
IUPAC Name (2S)-2-amino-5-phenylpentanoic acid
CAS Number 62777-25-7
Appearance White to off-white powder or crystals

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H-NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.42-7.25multiplet5H-Aromatic protons (C₆H₅)
3.71triplet1H6.0α-proton (CH-NH₂)
2.69triplet2H6.4Methylene protons (CH₂-Ph)
1.85multiplet2H-Methylene protons (CH₂-CH₂-Ph)
1.70multiplet2H-Methylene protons (CH-CH₂)

Note: Spectrum acquired in CD₃OD at 400 MHz.

Predicted Chemical Shift (δ) ppmAssignment
~175Carbonyl carbon (C=O)
~142Aromatic C (quaternary)
~129Aromatic CH
~128Aromatic CH
~126Aromatic CH
~55α-carbon (CH-NH₂)
~36Methylene carbon (CH₂-Ph)
~32Methylene carbon (CH₂-CH₂-Ph)
~28Methylene carbon (CH-CH₂)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected protonated molecule is observed.

ParameterValue
Calculated [M+H]⁺ 194.12
Measured [M+H]⁺ 194.4
Infrared (IR) Spectroscopy

Specific IR data for this compound is not available in the reviewed literature. However, the expected characteristic absorption bands would include:

  • ~3000-3100 cm⁻¹: Aromatic and Aliphatic C-H stretching

  • ~2500-3000 cm⁻¹: O-H stretching (from the carboxylic acid)

  • ~1700-1725 cm⁻¹: C=O stretching (from the carboxylic acid)

  • ~1500-1600 cm⁻¹: N-H bending (from the amine group) and aromatic C=C stretching

  • ~1450 and ~1380 cm⁻¹: C-H bending

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocols

Two primary synthetic routes are described in the literature.

This method involves the reduction of a precursor to yield the desired product.

  • Dissolution: Dissolve L-styryl alanine (1 equivalent) in methanol.

  • Inert Atmosphere: Flush the reaction vessel with nitrogen.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir the mixture at room temperature for 2 hours.

  • Work-up: Filter the reaction mixture through diatomaceous earth to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain this compound as a white powder.

This method builds the carbon skeleton through an alkylation reaction followed by hydrolysis.

  • Base Formation: Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal.

  • Malonic Ester Addition: Add diethyl acetamidomalonate to the stirred sodium ethoxide solution under a nitrogen atmosphere and reflux for 30 minutes.

  • Alkylation: Add 1-bromo-3-phenylpropane to the reaction mixture and reflux overnight.

  • Work-up: Cool the reaction mixture to room temperature, filter to remove the precipitate, and remove the solvent by distillation under reduced pressure.

  • Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the residue and reflux for 14 hours.

  • Purification: After cooling, wash the aqueous phase with ether. Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide.

  • Isolation: Collect the precipitated product by filtration, dry, and recrystallize from an ethanol-water mixed solvent.

Spectroscopic Analysis Protocols

Standard protocols for the spectroscopic analysis of amino acids should be followed.

  • Sample Preparation: Dissolve 5-10 mg of the amino acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically used.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Sample Preparation: Prepare a dilute solution of the amino acid in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Detection: Analyze the ions using a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Visualized Workflows and Pathways

Visual representations of the molecular structure, synthesis, and a relevant biological pathway aid in the conceptual understanding of this compound.

molecular_structure cluster_backbone Amino Acid Backbone cluster_sidechain Phenylpentyl Side Chain C_alpha NH2 H₂N C_alpha->NH2 COOH COOH C_alpha->COOH H H C_alpha->H C1 CH₂ C_alpha->C1 C2 CH₂ C1->C2 C3 CH₂ C2->C3 Ph C₆H₅ C3->Ph synthesis_workflow cluster_method1 Method 1: Catalytic Hydrogenation cluster_method2 Method 2: Malonic Ester Synthesis start1 L-Styryl Alanine in MeOH step1_1 Add 10% Pd/C start1->step1_1 step1_2 Hydrogenate (H₂ atmosphere) step1_1->step1_2 step1_3 Filter through Celite step1_2->step1_3 step1_4 Concentrate step1_3->step1_4 end1 This compound step1_4->end1 start2 Diethyl Acetamidomalonate step2_1 React with NaOEt start2->step2_1 step2_2 Alkylate with 1-bromo-3-phenylpropane step2_1->step2_2 step2_3 Hydrolyze with HCl step2_2->step2_3 step2_4 Neutralize and Recrystallize step2_3->step2_4 end2 (±)-2-amino-5-phenylpentanoic acid step2_4->end2 arginase_inhibition_pathway cluster_arginine_metabolism L-Arginine Metabolism cluster_nos NOS Pathway cluster_arginase Arginase Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Arginase Arginase L_Arginine->Arginase Substrate NO Nitric Oxide (NO) NOS->NO Produces Citrulline1 L-Citrulline NOS->Citrulline1 Vasodilation Vasodilation NO->Vasodilation Leads to Urea Urea Arginase->Urea Produces Ornithine L-Ornithine Arginase->Ornithine Norvaline This compound (as L-Norvaline analog) Norvaline->Arginase Inhibits

An In-depth Technical Guide on the Biological Activity of (S)-2-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-phenylpentanoic acid, also known as L-homophenylalanine or 5-phenyl-L-norvaline, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to natural amino acids, combined with a unique phenylpentyl side chain, makes it a valuable building block for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a particular focus on its role as a precursor to Angiotensin-Converting Enzyme (ACE) inhibitors and the inhibitory potential of its derivatives against Nitric Oxide Synthase (NOS). While extensive research has been conducted on its derivatives, quantitative inhibitory data for the parent compound remains limited in the public domain.

Core Biological Activities

The primary biological significance of this compound lies in its utility as a key chiral intermediate in the synthesis of a class of potent therapeutic agents.

Precursor to Angiotensin-Converting Enzyme (ACE) Inhibitors

This compound is a crucial component in the synthesis of several ACE inhibitors, a class of drugs widely used in the management of hypertension and congestive heart failure. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting ACE, the conversion of angiotensin I to the potent vasoconstrictor angiotensin II is prevented, leading to vasodilation and a reduction in blood pressure. The phenylpentyl side chain of this compound is incorporated into the structure of these inhibitors to interact with the active site of ACE.

Nitric Oxide Synthase (NOS) Inhibition by Derivatives

While direct inhibitory activity of this compound on Nitric Oxide Synthase (NOS) is not well-documented, its structural scaffold has been utilized to develop potent NOS inhibitors. NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and the immune response. Overproduction of NO is implicated in various pathological conditions, making NOS a relevant therapeutic target. Derivatives of this compound, particularly those with modifications to the amino and carboxyl groups, have shown significant inhibitory activity against different NOS isoforms (nNOS, eNOS, and iNOS).

Quantitative Data on Biological Activity

Table 1: Inhibitory Activity of this compound Derivatives against Neuronal Nitric Oxide Synthase (nNOS)

CompoundTargetAssay TypeIC50 (µM)Ki (µM)kinact (min⁻¹)Reference
(S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acidnNOSInactivation0.450.230.14[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following sections outline typical experimental protocols for determining ACE and NOS inhibition.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

A common method for measuring ACE inhibition is a fluorometric assay using a synthetic substrate.

Workflow for ACE Inhibition Assay:

ACE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis ACE_sol ACE Solution Mix Mix ACE, Inhibitor, and Buffer ACE_sol->Mix Substrate_sol Substrate Solution (e.g., o-aminobenzoyl-Phe-Arg-Lys(Dnp)-Pro-OH) Add_Substrate Add Substrate Substrate_sol->Add_Substrate Inhibitor_sol Inhibitor Solution (this compound or derivative) Inhibitor_sol->Mix Buffer_sol Assay Buffer Buffer_sol->Mix Preincubation Pre-incubate Mix->Preincubation Preincubation->Add_Substrate Incubation Incubate Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence Incubation->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a typical ACE inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Angiotensin-Converting Enzyme (from rabbit lung) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl).

    • Prepare a stock solution of the fluorogenic substrate (e.g., o-aminobenzoyl-Phe-Arg-Lys(Dnp)-Pro-OH) in the assay buffer.

    • Prepare serial dilutions of the test compound, this compound or its derivatives, in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the ACE solution to each well.

    • Add the different concentrations of the test compound to the respective wells.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

  • Detection and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) immediately after adding the substrate (time 0) and then at regular intervals for a set period (e.g., every 5 minutes for 30 minutes) at 37°C.

    • The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot.

    • Calculate the percentage of ACE inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nitric Oxide Synthase (NOS) Inhibition Assay

The activity of NOS is often determined by monitoring the conversion of L-arginine to L-citrulline.

Workflow for NOS Inhibition Assay:

NOS_Inhibition_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis NOS_enzyme NOS Enzyme (nNOS, eNOS, or iNOS) Mix_reagents Mix Enzyme, Cofactors, and Inhibitor NOS_enzyme->Mix_reagents Cofactors Cofactors (NADPH, FAD, FMN, BH4, Calmodulin) Cofactors->Mix_reagents Substrate [³H]L-arginine Start_reaction Add [³H]L-arginine Substrate->Start_reaction Inhibitor Inhibitor Solution Inhibitor->Mix_reagents Preincubation Pre-incubate Mix_reagents->Preincubation Preincubation->Start_reaction Incubation Incubate at 37°C Start_reaction->Incubation Stop_reaction Stop Reaction (e.g., with Dowex resin) Incubation->Stop_reaction Separate Separate [³H]L-citrulline from [³H]L-arginine Stop_reaction->Separate Quantify Quantify [³H]L-citrulline (Scintillation Counting) Separate->Quantify Calculate Calculate Inhibition & Ki Quantify->Calculate

Caption: Workflow for a typical NOS inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.4), cofactors (NADPH, FAD, FMN, tetrahydrobiopterin (BH4), and calmodulin), and the NOS enzyme (e.g., purified recombinant nNOS, eNOS, or iNOS).

    • Prepare a solution of the substrate, radiolabeled L-arginine (e.g., [³H]L-arginine).

    • Prepare serial dilutions of the test compound.

  • Enzymatic Reaction:

    • In reaction tubes, combine the reaction mixture and the different concentrations of the test compound.

    • Pre-incubate the mixture at 37°C for a specified time.

    • Initiate the reaction by adding [³H]L-arginine.

    • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

    • Terminate the reaction by adding a stop solution (e.g., a slurry of Dowex 50W resin in water), which binds the unreacted [³H]L-arginine.

  • Analysis:

    • Separate the resin by centrifugation.

    • The supernatant, containing the [³H]L-citrulline product, is collected.

    • The amount of [³H]L-citrulline is quantified using liquid scintillation counting.

    • The inhibitory activity is calculated as the percentage reduction in [³H]L-citrulline formation compared to a control without the inhibitor.

    • The Ki value, a measure of the inhibitor's binding affinity, can be determined using the Cheng-Prusoff equation if the inhibition is competitive. For time-dependent inhibitors, the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI) are determined.

Signaling Pathways

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The diagram below illustrates the central role of ACE in the RAAS and the mechanism of action of ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE ACE_Inhibitor (S)-2-amino-5-phenylpentanoic acid-based Inhibitors ACE_Inhibitor->ACE

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

Nitric Oxide Synthase (NOS) Signaling Pathway

The following diagram depicts the general pathway of NO synthesis by NOS and its downstream effects.

NOS_Pathway L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO NOS O2_NADPH O₂ + NADPH NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) O2_NADPH->NOS L_Citrulline L-Citrulline NOS->L_Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Cellular_Responses Cellular Responses (e.g., Vasodilation, Neurotransmission) PKG->Cellular_Responses NOS_Inhibitor (S)-2-amino-5-phenylpentanoic acid Derivatives NOS_Inhibitor->NOS

Caption: General signaling pathway of Nitric Oxide Synthase (NOS) and its inhibition.

Conclusion

This compound is a valuable chiral building block with significant applications in medicinal chemistry. Its primary established role is as a precursor in the synthesis of potent ACE inhibitors. While the direct biological activity of the parent compound is not extensively documented with quantitative data, its structural framework has proven to be a successful starting point for the development of inhibitors targeting other enzymes, such as nitric oxide synthase. Further research to quantify the direct inhibitory potential of this compound against various enzymatic targets could unveil new therapeutic applications for this versatile molecule. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this compound and its derivatives.

References

An In-Depth Technical Guide to (S)-2-amino-5-phenylpentanoic acid (CAS: 62777-25-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-5-phenylpentanoic acid, also known as L-5-phenyl-norvaline, is a non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural resemblance to natural amino acids, combined with a lipophilic phenylpentyl side chain, makes it a valuable building block for the synthesis of novel peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and its primary applications as a synthetic intermediate. While it is frequently utilized in the development of compounds targeting neurological disorders, information regarding its intrinsic biological activity remains limited in publicly accessible literature.

Physicochemical Properties

This compound is commercially available as a white to off-white powder or crystalline solid.[1] Its fundamental properties are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 62777-25-7[2]
Molecular Formula C₁₁H₁₅NO₂[3]
Molecular Weight 193.24 g/mol [2][3]
IUPAC Name (2S)-2-amino-5-phenylpentanoic acid[3]
Synonyms L-2-Amino-5-phenylpentanoic acid, 5-Phenyl-L-norvaline, H-L-Nva(5-Ph)-OH[3]
Physical Form White to off-white powder or crystals[1]
Purity Typically ≥97%[1][4]
Storage Temperature Room temperature or 0-8 °C; should be kept in a dark place under an inert atmosphere.[1][4]

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. Below are detailed experimental protocols for both the racemic and the enantiomerically pure (S)-form.

Synthesis of Racemic 2-amino-5-phenylpentanoic acid

A common method for the synthesis of the racemic mixture involves the alkylation of diethyl acetamidomalonate with 1-bromo-3-phenylpropane, followed by hydrolysis and decarboxylation.[5]

Experimental Protocol:

  • Alkylation: Dissolve diethyl acetamidomalonate (220 g) in 1 L of anhydrous ethanol under a nitrogen atmosphere. Add this solution to a freshly prepared solution of sodium ethoxide (from 24 g of sodium in 500 mL of anhydrous ethanol). Reflux the mixture for 30 minutes. To the refluxing solution, add 1-bromo-3-phenylpropane (200 g) and continue to reflux overnight. After cooling to room temperature, filter the precipitate and remove the solvent from the filtrate by distillation under reduced pressure.[5]

  • Hydrolysis and Decarboxylation: To the residue from the previous step, add 800 mL of concentrated hydrochloric acid and reflux for 14 hours. After cooling, wash the aqueous phase twice with 200 mL of water and remove any residual ether by bubbling nitrogen through the solution.[5]

  • Isolation: Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide. Collect the resulting precipitate by filtration, air dry, and recrystallize from an ethanol-water mixture to yield 2-amino-5-phenylpentanoic acid.[5]

G cluster_alkylation Alkylation Step cluster_hydrolysis Hydrolysis & Decarboxylation cluster_isolation Isolation A Diethyl Acetamidomalonate D Alkylated Intermediate A->D 1. Add to NaOEt B 1-Bromo-3-phenylpropane B->D 2. Add and Reflux C Sodium Ethoxide in Ethanol C->D F Racemic 2-amino-5-phenylpentanoic acid D->F Reflux E Concentrated HCl E->F H Final Product F->H Adjust pH & Recrystallize G Ammonium Hydroxide G->H G cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation A L-Styryl Alanine D This compound A->D Stir in Methanol B 10% Palladium on Carbon B->D C Hydrogen Gas C->D E Filter through Diatomaceous Earth D->E F Concentrate under Reduced Pressure E->F G Final Product F->G G A Solid Support Resin B Fmoc Deprotection A->B C Washing Step B->C D Coupling of Fmoc-L-2-amino-5-phenylpentanoic acid C->D E Washing Step D->E F Repeat Cycle for Next Amino Acid E->F Continue Elongation G Final Cleavage and Deprotection E->G Final Amino Acid Added H Purification of Peptide G->H

References

An In-depth Technical Guide to 5-phenyl-L-norvaline: Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the discovery, history, and specific biological activity of 5-phenyl-L-norvaline is limited. This guide provides a comprehensive overview based on available data for the parent compound, L-norvaline, and related molecules to infer potential properties and guide future research on 5-phenyl-L-norvaline.

Introduction to L-norvaline and its Phenyl Derivative

L-norvaline is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded in the genetic code. It is an isomer of the branched-chain amino acid valine.[1] The structure of L-norvaline features a straight five-carbon chain. The addition of a phenyl group at the 5-position creates 5-phenyl-L-norvaline, a modification expected to significantly influence its physicochemical properties and biological activity. While L-norvaline has been investigated for various therapeutic applications, including as an arginase inhibitor, its phenylated derivative remains largely unexplored in publicly accessible scientific literature.[2]

Synthesis and Manufacturing

General Synthesis of L-norvaline

A common method for the synthesis of L-norvaline starts with n-valeric acid. The process involves several key steps as outlined in a patented method:[3]

  • Acyl Chlorination: n-Valeric acid is reacted with thionyl chloride to form n-valeryl chloride.

  • Bromination: The n-valeryl chloride is then reacted with liquid bromine to produce α-bromo-n-valeryl chloride.

  • Ammonification: The α-bromo-n-valeryl chloride undergoes ammonolysis with liquid ammonia to yield racemic α-aminovaleramide.

  • Resolution: The racemic mixture is resolved to isolate the L-enantiomer, L-aminovaleramide, often using a chiral resolving agent like tartaric acid.

  • Hydrolysis: The final step is the hydrolysis of L-aminovaleramide to produce L-norvaline.

Another described method involves the direct α-bromination of n-valeric acid followed by ammonolysis.[4]

Potential Synthesis of 5-phenyl-L-norvaline

A plausible synthetic route for 5-phenyl-L-norvaline could involve starting with a phenyl-substituted precursor, such as 5-phenylvaleric acid. This starting material could then potentially undergo a similar synthetic sequence of α-bromination and subsequent amination to yield 5-phenyl-L-norvaline, likely as a racemic mixture requiring resolution.

Enzymatic synthesis presents a promising alternative. Recent research has demonstrated the use of engineered L-phenylserine aldolase in a multi-enzyme cascade for the synthesis of L-norvaline from propionaldehyde and glycine.[5] A similar biocatalytic approach could potentially be adapted for the synthesis of 5-phenyl-L-norvaline by utilizing a phenyl-substituted aldehyde as a starting material.

Biological Activity and Mechanism of Action (Inferred from L-norvaline)

The biological activities of 5-phenyl-L-norvaline have not been extensively characterized. However, the known mechanisms of L-norvaline provide a strong basis for hypothesizing its potential biological effects.

Arginase Inhibition

L-norvaline is a well-documented inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[2][6] By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS). This leads to increased production of nitric oxide (NO), a critical signaling molecule with vasodilatory, anti-inflammatory, and neurotransmitter functions.[2]

Arginase_Inhibition_Pathway L_Norvaline L-Norvaline Arginase Arginase L_Norvaline->Arginase Inhibits Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea L_Arginine L-Arginine L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide

Neuroprotection

Studies in animal models of Alzheimer's disease have suggested that L-norvaline may have neuroprotective effects.[7] Treatment with L-norvaline was associated with reduced beta-amyloidosis, decreased microgliosis, and lower levels of tumor necrosis factor (TNF) transcription.[7] A proposed model for these effects involves L-norvaline acting as a substrate for branched-chain amino acid aminotransferase (BCAT), leading to increased glutamate production and subsequent upregulation of vesicular glutamate transporters.[8][9] This may help maintain glutamate homeostasis and protect against excitotoxicity.[9]

Anti-inflammatory and Immunomodulatory Effects

L-norvaline has been shown to possess anti-inflammatory properties, potentially through the inhibition of ribosomal protein S6 kinase beta-1 (S6K1), a downstream target of the mTOR signaling pathway.[10]

Experimental Protocols (Adapted for 5-phenyl-L-norvaline)

The following are generalized protocols adapted from studies on related compounds that can serve as a starting point for investigating the biological effects of 5-phenyl-L-norvaline.

In Vitro Neuroprotection Assay

This protocol is based on a hypothetical study design for 5-Phenylvaleric Acid to assess neuroprotective effects against glutamate-induced excitotoxicity.[11]

  • Cell Culture: Primary cortical neurons are cultured in appropriate media.

  • Treatment Groups:

    • Control Group: Neurons treated with a vehicle (e.g., DMSO).

    • Excitotoxicity Group: Neurons exposed to glutamate (e.g., 50 µM).

    • Treatment Group: Neurons pre-treated with 5-phenyl-L-norvaline at various concentrations (e.g., 10 µM, 50 µM) for a specified time (e.g., 2 hours) prior to glutamate exposure.

  • Assessment of Cell Viability: Cell viability is measured using a standard method such as the MTT assay. The absorbance is measured, and neuronal viability is expressed as a percentage of the control group.

Neuroprotection_Assay_Workflow Start Start: Primary Cortical Neuron Culture Treatment Treatment Groups: - Vehicle Control - Glutamate Only - 5-phenyl-L-norvaline + Glutamate Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis

In Vitro Cell Proliferation Assay

This protocol is adapted from a method for evaluating the anti-proliferative effects of N-Carbobenzoxy-DL-norvaline on cancer cells.[12]

  • Cell Seeding: Cancer cells (e.g., 4T1 breast cancer cells) are seeded in a 96-well plate.

  • Compound Preparation: A stock solution of 5-phenyl-L-norvaline is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired final concentrations.

  • Treatment: The cells are treated with the various concentrations of 5-phenyl-L-norvaline. A vehicle control and a positive control (e.g., doxorubicin) are included.

  • Assessment of Proliferation: After a set incubation period (e.g., 24-72 hours), cell proliferation is assessed using a method like the MTT or crystal violet assay. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Quantitative Data (for L-norvaline)

Quantitative data for 5-phenyl-L-norvaline is not available in the reviewed literature. The following tables summarize key quantitative data for L-norvaline, which can serve as a benchmark for future studies on its phenylated derivative.

Table 1: In Vitro Cytotoxicity of L-norvaline

Cell Line Concentration for Reduced Viability Reference

| SH-SY5Y neuroblastoma | >125 µM |[9] |

Table 2: In Vivo Dosing of L-norvaline

Animal Model Treatment Duration Reference

| 3xTg-AD Mice | 250 mg/L in drinking water | 2.5 months |[7] |

Potential Signaling Pathways for Investigation

Based on the known activities of L-norvaline, several signaling pathways are of interest for investigation with 5-phenyl-L-norvaline.

  • Arginine Metabolism and Nitric Oxide Synthesis: To determine if 5-phenyl-L-norvaline retains the arginase inhibitory activity of its parent compound.

  • mTOR Signaling Pathway: To investigate potential anti-inflammatory and immunomodulatory effects.[10]

  • ERK/MAPK Pathway: This pathway was identified as being activated by L-norvaline treatment in a mouse model of Alzheimer's disease.[13]

  • Neurotrophic Factor Signaling: L-norvaline treatment has been shown to affect pathways related to nerve growth factor (NGF) and glial cell-derived neurotrophic factor (GDNF).[8]

Potential_Signaling_Pathways Compound 5-phenyl-L-norvaline Arginase Arginase Inhibition Compound->Arginase mTOR mTOR Pathway Compound->mTOR ERK_MAPK ERK/MAPK Pathway Compound->ERK_MAPK Neurotrophic Neurotrophic Factor Signaling Compound->Neurotrophic

Conclusion and Future Directions

While direct experimental data on 5-phenyl-L-norvaline is scarce, the extensive research on L-norvaline provides a solid foundation for guiding future investigations. The addition of a phenyl group is likely to significantly alter the compound's lipophilicity, which may affect its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.

Future research should focus on:

  • Developing and optimizing a robust synthetic route for 5-phenyl-L-norvaline.

  • Characterizing its in vitro activity, particularly its potential as an arginase inhibitor compared to L-norvaline.

  • Evaluating its neuroprotective, anti-inflammatory, and anti-proliferative effects in relevant cell-based and in vivo models.

  • Elucidating the specific signaling pathways modulated by 5-phenyl-L-norvaline.

This systematic approach will be crucial in determining the therapeutic potential of this novel amino acid derivative.

References

A Comprehensive Technical Guide to (S)-2-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of (S)-2-amino-5-phenylpentanoic acid, a significant amino acid derivative in pharmaceutical research and peptide synthesis.

Quantitative Data Summary

A compilation of the key physicochemical properties of this compound is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅NO₂[1][2][3]
Molecular Weight 193.24 g/mol [2][3][4][5][6]
Appearance White to off-white powder or crystals[1]
Purity ≥ 97%
CAS Number 62777-25-7[1][3][4]
IUPAC Name (2S)-2-amino-5-phenylpentanoic acid[3]
Storage Temperature Room Temperature or 0 - 8 °C[1]

Applications in Research and Development

This compound is a versatile molecule with a range of applications in scientific research and pharmaceutical development. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.[1]

Key application areas include:

  • Pharmaceutical Development: It serves as a foundational component in the synthesis of various pharmaceuticals.[1] Due to its structural similarity to naturally occurring amino acids, it is particularly useful in designing compounds that target neurological disorders.[1]

  • Peptide Synthesis: The compound is a crucial derivative for creating peptides and proteins.[1] Its Fmoc-protected form, Fmoc-L-2-amino-5-phenylpentanoic acid, is instrumental in solid-phase peptide synthesis, enhancing the stability and solubility of the resulting peptides.[7]

  • Biochemical Research: This amino acid is utilized in studies investigating protein synthesis, enzyme activity, and metabolic pathways, offering insights into fundamental biological processes.[1]

  • Material Science: Researchers are exploring its use in the development of novel biomaterials, including biodegradable polymers.[1][7] These materials have potential applications in regenerative medicine and for creating eco-friendly alternatives to plastics.[1][7]

  • Bioconjugation: The compound facilitates the attachment of peptides to other biomolecules, a critical process for developing targeted therapies and diagnostic tools.[7]

  • Neuroscience Research: Derivatives of this compound are being investigated for their potential neuroprotective effects, which could lead to new treatments for neurodegenerative diseases.[7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are crucial for researchers. Below are summaries of cited experimental protocols.

Synthesis of this compound via Catalytic Hydrogenation [4]

This method involves the catalytic hydrogenation of L-styryl alanine.

  • Starting Material: L-styryl alanine (50 mg, 0.26 mmol) is dissolved in methanol (5 mL).

  • Catalyst: A catalytic amount of 10% palladium on carbon is added to the solution.

  • Reaction Conditions: The reaction vessel is placed under a hydrogen atmosphere and stirred for 2 hours at room temperature.

  • Work-up: The catalyst is removed by filtration through celite. The organic solvent is then removed under reduced pressure.

  • Product: this compound is obtained as a white powder (51 mg, quantitative yield).

Synthesis of (±)-2-amino-5-phenylpentanoic acid [8][9]

This protocol describes the synthesis of the racemic mixture.

  • Step 1: Alkylation

    • Diethyl acetamidomalonate (220 g) is dissolved in 1 L of anhydrous ethanol and added to a sodium ethoxide solution (prepared from 24 g of sodium in 500 mL of anhydrous ethanol).

    • The mixture is refluxed for 30 minutes under a nitrogen atmosphere.

    • 1-bromo-3-phenylpropane (200 g) is added, and the reaction is refluxed overnight.

    • After cooling, the precipitate is filtered, and the solvent is removed by distillation under reduced pressure.

  • Step 2: Hydrolysis and Neutralization

    • Concentrated hydrochloric acid (800 mL) is added to the residue, and the mixture is refluxed for 14 hours.

    • After cooling, the aqueous phase is washed with water.

    • The pH of the aqueous phase is adjusted to 7-8 with ammonium hydroxide.

  • Step 3: Purification

    • The target product is collected by filtration, air-dried, and recrystallized from an ethanol-water mixed solvent to yield 150 g (83% yield) of the title compound.

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis and application of this compound in a research context.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis cluster_application Application Start Starting Materials (e.g., L-styryl alanine) Reaction Catalytic Hydrogenation (Pd/C, H2) Start->Reaction Purification Purification (Filtration, Evaporation) Reaction->Purification Product (S)-2-amino-5- phenylpentanoic acid Purification->Product Peptide_Synth Peptide Synthesis Product->Peptide_Synth Building Block Drug_Dev Drug Development Product->Drug_Dev Precursor Bio_Research Biochemical Research Product->Bio_Research Research Tool

Caption: A simplified workflow illustrating the synthesis of this compound and its subsequent applications in various research fields.

References

A Comprehensive Technical Guide to (S)-2-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (S)-2-amino-5-phenylpentanoic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, detailed synthesis protocols, and its pivotal role in biochemical pathways, particularly in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.

Nomenclature and Identification

This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. A comprehensive list is provided below to facilitate cross-referencing.

Type Identifier
Common Name L-Homophenylalanine[1][2]
IUPAC Name (2S)-2-amino-5-phenylpentanoic acid[3]
Systematic Name (S)-α-amino-benzenepentanoic acid
CAS Number 62777-25-7[3]
Alternative CAS 34993-02-7[4][5][6]
PubChem CID 296866[7]
MDL Number MFCD04117835[3]
Other Synonyms 5-Phenylnorvaline[8], L-Nva(5-phenyl)-OH[9], H-DL-Nva(Ph)(Ph)-OH[6]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in chemical synthesis and pharmaceutical formulation.

Property Value Reference
Molecular Formula C11H15NO2[4][5]
Molecular Weight 193.25 g/mol [3]
Appearance White to off-white powder or crystals[3]
Purity ≥ 97%[3][4]
Storage Temperature Room Temperature[3]

Synthesis Methodologies

The synthesis of this compound can be achieved through both chemical and enzymatic routes. Enzymatic methods are often preferred due to their high stereoselectivity and milder reaction conditions.

Chemical Synthesis Protocol

A common chemical synthesis method involves the alkylation of a protected glycine derivative followed by deprotection.

Example Protocol: Synthesis from L-styrylalanine [10]

  • Hydrogenation: Dissolve L-styrylalanine (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel and flush with nitrogen gas.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon to the solution.

  • Reaction: Place the reaction vessel under a hydrogen atmosphere and stir the mixture for 2 hours at room temperature.

  • Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Isolation: Remove the organic solvent in vacuo to yield this compound as a white powder (51 mg, quantitative yield).

  • Analysis: Confirm the product structure using ¹H-NMR and mass spectrometry. The expected mass for C11H16NO2 ([M+H]+) is 194.12.[10]

Enzymatic Synthesis Protocols

Enzymatic synthesis offers a highly specific and efficient alternative for producing enantiopure L-homophenylalanine. Transaminases are commonly employed for this purpose.

Protocol 1: Fed-Batch Reaction using α-Transaminase [2][4]

  • Initial Reaction Mixture: In a 500 mL flask, prepare a solution of 30 mM (0.53 g) 2-oxo-4-phenylbutyric acid (OPBA) and 34.5 mM (0.5 g) L-glutamine in 100 mL of 50 mM phosphate buffer (pH 8) containing 5 mM pyridoxal 5'-phosphate (PLP).

  • Enzyme Addition: Add 3 g of whole-cell α-transaminase from Megasphaera elsdenii (approximately 100 U/mL) to the mixture.

  • Reaction Conditions: Stir the reaction at 700 rpm in a 40 °C oil bath.

  • Fed-Batch Substrate Addition: In a separate flask, prepare 280 mL of the same buffer solution containing 400 mM (19.96 g) OPBA and 480 mM (18.82 g) L-glutamine. Add this solution to the reaction flask at a rate of 10 mL/h over 24 hours using a pump.

  • Product Isolation: The product, L-homophenylalanine, will precipitate out of the solution due to its low solubility and can be collected by filtration.[2][4] Over 18 g of chemically pure L-homophenylalanine can be isolated through this method.[1][2][4]

Protocol 2: Asymmetric Synthesis using Recombinant Aromatic L-amino Acid Transaminase [11]

  • Reaction Setup: Use a cell extract (75 U) from recombinant E. coli harboring the aromatic L-amino acid transaminase (AroATEs) gene.

  • Substrate Addition: Perform the reaction with up to 840 mM of 2-oxo-4-phenylbutyric acid (2-OPBA) and L-aspartate as the amino donor. To avoid substrate inhibition, 2-OPBA can be added intermittently in its solid state.

  • Equilibrium Shift: The low solubility of L-homophenylalanine (<2 mM) in the reaction buffer causes it to precipitate, driving the reaction equilibrium towards product formation.

  • Product Recovery: After the reaction is complete, the precipitated L-homophenylalanine can be easily recovered by a simple pH shift of the reaction media, yielding a product with high purity (>99% ee). This method achieves a conversion yield of over 94%.[11]

Role in ACE Inhibitor Synthesis

L-homophenylalanine is a crucial chiral building block for the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, which are widely used to treat hypertension and heart failure.[12][13] The synthesis of these drugs, such as enalapril, ramipril, and benazepril, involves the incorporation of the L-homophenylalanine moiety.

The general pathway for the synthesis of ACE inhibitors using L-homophenylalanine is depicted below.

ACE_Inhibitor_Synthesis Phe L-Phenylalanine OPBA 2-Oxo-4-phenylbutyric acid (OPBA) Phe->OPBA HPA This compound (L-Homophenylalanine) OPBA->HPA Reductive Amination (Transaminase) NEPA (S,S)-N-(1-Ethoxycarbonyl- 3-phenylpropyl)alanine (NEPA) HPA->NEPA Coupling with N-carboxy-L-alanine anhydride ACE_Inhibitors ACE Inhibitors (e.g., Enalapril, Ramipril) NEPA->ACE_Inhibitors Further Modification

Figure 1: Generalized synthetic pathway for ACE inhibitors starting from L-Phenylalanine.

Conclusion

This compound, or L-homophenylalanine, is a valuable non-natural amino acid with significant applications in the pharmaceutical industry. The availability of robust chemical and highly efficient enzymatic synthesis protocols facilitates its production at various scales. Its role as a key precursor in the manufacture of life-saving ACE inhibitors underscores its importance in modern drug development. This guide provides essential technical information to support further research and application of this important molecule.

References

(S)-2-amino-5-phenylpentanoic Acid: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-phenylpentanoic acid, also known as 5-phenyl-L-norvaline, is a non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and drug development. Its structural similarity to natural amino acids, combined with the presence of a phenylpentyl side chain, imparts unique physicochemical and biological properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its relevant biological signaling pathways.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design, influencing factors such as solubility, absorption, and distribution. The following table summarizes the key quantitative data available for this compound and its close structural analogs.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol [1][2]
Melting Point Racemic (DL) form: 255-257 °C[3]
L-norvaline (structurally related): >300 °C[4]
Boiling Point (Predicted) L-norvaline (structurally related): 222.9 ± 23.0 °C[4]
pKa (Carboxyl group) L-norvaline (structurally related): 2.32 (at 25°C)[4]
Norvaline (predicted): 2.36[5]
pKa (Amino group) (Predicted) Norvaline: 9.76[5]
Aqueous Solubility L-norvaline (structurally related): 48.7 g/L[4][6]
L-norvaline (structurally related): 10.5 g/100 mL (18 °C)[4]
Specific Optical Rotation [α] L-norvaline (structurally related): +24.0 ± 1.5° (c=10 in 5N HCl)[7]
L-norvaline (structurally related): +7.025 (H₂O)[4]
XLogP3 (Computed) -0.4[1][2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.[8][9]

pKa Determination by Titration

The acid dissociation constants (pKa) of the carboxylic acid and amino groups are determined by acid-base titration.

Protocol:

  • A known concentration of this compound is dissolved in deionized water.

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the equivalents of base added.

  • The pKa values correspond to the pH at the half-equivalence points on the titration curve.[10][11][12][13]

Aqueous Solubility Determination

The shake-flask method is a common technique for determining equilibrium solubility.

Protocol:

  • An excess amount of solid this compound is added to a known volume of deionized water in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[14][15][16][17]

Specific Rotation Measurement

The specific rotation is a characteristic property of a chiral compound.

Protocol:

  • A solution of this compound is prepared at a known concentration (c, in g/mL) in a specified solvent (e.g., water or 5N HCl).

  • A polarimeter is calibrated using a blank (the pure solvent).

  • The prepared solution is placed in a sample tube of a known path length (l, in decimeters).

  • The observed optical rotation (α) of the solution is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c).[18][19]

Biological Signaling Pathways

This compound, as 5-phenyl-L-norvaline, is a structural analog of L-norvaline, a known inhibitor of the enzyme arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline and its analogs can increase the bioavailability of L-arginine for NOS, thereby promoting the production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neuromodulation.

Furthermore, research on L-norvaline has indicated its potential as a neuroprotective agent in the context of Alzheimer's disease.[20][21] This neuroprotection is thought to be mediated through the modulation of several interconnected signaling pathways, including the reduction of neuroinflammation and the regulation of pathways involving mTOR (mammalian target of rapamycin) and S6K1 (ribosomal protein S6 kinase beta-1).[22]

Below are diagrams illustrating the experimental workflow for pKa determination and the proposed signaling pathway of L-norvaline, which is expected to be similar for this compound.

experimental_workflow_pka cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve known concentration of (S)-2-amino-5-phenylpentanoic acid in deionized water B Place solution in beaker with pH electrode and stirrer A->B Transfer C Titrate with standardized NaOH solution B->C Start Titration D Record pH after each addition C->D Incremental Addition E Plot pH vs. equivalents of NaOH added D->E Generate Curve F Identify half-equivalence points E->F Analyze Curve G Determine pKa values F->G Calculate

Caption: Experimental workflow for pKa determination by titration.

signaling_pathway cluster_arginase_inhibition Arginase Inhibition & NO Production cluster_neuroprotection Neuroprotective Effects (Alzheimer's Disease Model) L_Norvaline This compound (5-Phenyl-L-norvaline) Arginase Arginase L_Norvaline->Arginase inhibits mTOR mTOR Pathway L_Norvaline->mTOR modulates S6K1 S6K1 Pathway L_Norvaline->S6K1 modulates Neuroinflammation Neuroinflammation L_Norvaline->Neuroinflammation reduces L_Arginine L-Arginine L_Arginine->Arginase substrate eNOS eNOS L_Arginine->eNOS substrate NO Nitric Oxide (NO) eNOS->NO produces Neuroprotection Neuroprotection NO->Neuroprotection contributes to mTOR->Neuroprotection S6K1->Neuroprotection Neuroinflammation->Neuroprotection reduction leads to

Caption: Proposed signaling pathway of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of (S)-2-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-5-phenylpentanoic acid, also known as L-homophenylalanine, is a non-proteinogenic amino acid that serves as a critical structural motif in medicinal chemistry. While not a potent inhibitor of specific enzymes in its own right, its core mechanism of action is multifaceted, primarily revolving around its role as a key pharmacophore in the design of Angiotensin-Converting Enzyme (ACE) inhibitors and its transport into cells via the L-type Amino Acid Transporter 1 (LAT1), which has implications for cancer therapy and drug delivery. This technical guide elucidates the transport mechanisms, pharmacophoric significance, and the downstream signaling pathways influenced by this compound, providing a comprehensive overview for researchers and drug development professionals.

Introduction

This compound is an analogue of the essential amino acid L-phenylalanine, featuring an additional methylene group in its side chain. This structural modification precludes its incorporation into proteins but endows it with unique properties that have been exploited in drug design. Its primary significance lies in its use as a foundational scaffold for the synthesis of several commercially successful ACE inhibitors, such as enalapril and lisinopril, which are cornerstones in the management of hypertension and congestive heart failure.[1][2] More recently, its transport via LAT1 has garnered attention for its potential in targeted drug delivery to tumors that overexpress this transporter.

Cellular Uptake and Transport

The primary mechanism for the cellular uptake of this compound is through the L-type Amino Acid Transporter 1 (LAT1), a sodium-independent antiporter.[3][4] LAT1 is responsible for the transport of large neutral amino acids, including essential amino acids like leucine and phenylalanine, across the cell membrane.

The L-Type Amino Acid Transporter 1 (LAT1)

LAT1, the product of the SLC7A5 gene, is a transmembrane protein that forms a heterodimeric complex with the glycoprotein CD98 (4F2hc).[3][5] This complex is crucial for the stability and plasma membrane localization of LAT1. The transporter facilitates the exchange of extracellular large neutral amino acids for intracellular amino acids, most notably glutamine.[6]

LAT1 is highly expressed in tissues with a high demand for amino acids, such as the brain, placenta, and proliferating tumor cells.[3][4] Its overexpression in various cancers makes it an attractive target for both cancer therapy and targeted drug delivery.

Signaling Pathways Associated with LAT1 Transport

The transport of essential amino acids by LAT1 is intrinsically linked to the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7][8] The influx of amino acids, particularly leucine, signals nutrient availability, leading to the activation of mTORC1, which in turn promotes cell growth, proliferation, and inhibits autophagy.[6][7] Inhibition of LAT1 can lead to amino acid deprivation within the cell, subsequently suppressing mTORC1 signaling and inducing cell cycle arrest.[7]

Diagram of LAT1-Mediated Transport and Downstream Signaling:

LAT1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-HPA_out (S)-2-amino-5- phenylpentanoic acid LAT1 LAT1/CD98 Transporter L-HPA_out->LAT1 Uptake LNAA_out Large Neutral Amino Acids LNAA_out->LAT1 Uptake L-HPA_in (S)-2-amino-5- phenylpentanoic acid LAT1->L-HPA_in LNAA_in Large Neutral Amino Acids LAT1->LNAA_in mTORC1 mTORC1 Activation LNAA_in->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Autophagy Autophagy Inhibition mTORC1->Autophagy

Caption: LAT1-mediated transport of this compound and its impact on mTORC1 signaling.

Role as a Pharmacophore in Enzyme Inhibition

The most well-documented aspect of the mechanism of action of this compound is its function as a critical pharmacophore in the design of potent enzyme inhibitors, particularly for Angiotensin-Converting Enzyme (ACE) and, to a lesser extent, for alanyl aminopeptidases.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This compound itself is not a potent inhibitor of ACE. However, its structure, particularly the phenylethyl side chain, provides an optimal scaffold for interaction with the S1' subsite of the ACE active site.[9][10] ACE inhibitors derived from this scaffold, such as enalaprilat (the active metabolite of enalapril), typically feature a carboxylate group that chelates the active site zinc ion, a carbonyl group that forms a hydrogen bond with His353 and His513, and the phenylethyl side chain of the L-homophenylalanine moiety that fits into the hydrophobic S1' pocket.[9]

Diagram of this compound as a Pharmacophore for ACE Inhibitors:

ACE_Inhibitor_Pharmacophore cluster_ACE ACE Active Site cluster_Inhibitor ACE Inhibitor Scaffold S1_prime S1' Pocket (Hydrophobic) Zinc Zn²⁺ His353 His353 His513 His513 L_HPA (S)-2-amino-5-phenylpentanoic acid moiety Phenylethyl Phenylethyl Side Chain L_HPA->Phenylethyl Phenylethyl->S1_prime Hydrophobic Interaction Carboxylate Zinc-binding Carboxylate Carboxylate->Zinc Chelation Carbonyl Hydrogen-bonding Carbonyl Carbonyl->His353 H-bond Carbonyl->His513 H-bond

Caption: Pharmacophoric interactions of an L-homophenylalanine-derived ACE inhibitor with the ACE active site.

Alanyl Aminopeptidase Inhibition

While this compound itself shows weak inhibitory activity, its phosphonic acid analogues have been identified as potent inhibitors of alanyl aminopeptidases (APN), such as human APN (CD13).[11][12] These derivatives demonstrate that the homophenylalanine scaffold can be effectively utilized to target the active site of these zinc metalloproteases. The phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis and chelates the active site zinc ion. The homophenylalanine side chain interacts with the hydrophobic S1 pocket of the enzyme.

Quantitative Data

Direct quantitative data for the inhibitory activity of this compound on specific enzymes is scarce in the literature, reinforcing its primary role as a structural building block. However, data for its derivatives highlight the potential of this scaffold.

Table 1: Inhibitory Activity of this compound Derivatives

Derivative ClassTarget EnzymeCompound ExampleInhibition Constant (Ki)Reference
Phosphonic Acid AnaloguesHuman Alanyl Aminopeptidase (hAPN)1-amino-3-(3-fluorophenyl) propylphosphonic acidSubmicromolar range[11][12]
Phosphonic Acid AnaloguesPorcine Alanyl Aminopeptidase (pAPN)1-amino-3-(3-fluorophenyl) propylphosphonic acidMicromolar range[11][12]

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a spectrophotometric assay for determining the inhibitory activity of compounds against ACE using the synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).

Workflow for ACE Inhibition Assay:

ACE_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Buffer Prepare Assay Buffer (e.g., 50 mM HEPES, 300 mM NaCl, pH 8.0) Mix Mix ACE, Buffer, and Inhibitor/Vehicle Buffer->Mix Substrate Prepare FAPGG Substrate Solution (e.g., 0.5 mM in Assay Buffer) Initiate Initiate reaction with FAPGG Substrate->Initiate Enzyme Prepare ACE Solution Enzyme->Mix Inhibitor Prepare Test Compound Dilutions Inhibitor->Mix Preincubate Pre-incubate at 37°C for 5 min Mix->Preincubate Preincubate->Initiate Measure Monitor absorbance decrease at 340 nm Initiate->Measure Rate Calculate initial reaction rates Measure->Rate IC50 Determine IC50 values Rate->IC50

Caption: Workflow for a typical ACE inhibition assay using a spectrophotometric method.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES buffer containing 300 mM NaCl, pH 8.0.

    • Substrate Stock: 0.5 mM FAPGG in Assay Buffer.

    • Enzyme Solution: Purified rabbit lung ACE diluted in Assay Buffer.

    • Test Compound: this compound and its derivatives are dissolved in a suitable solvent and serially diluted.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound or vehicle control.

    • Add 80 µL of ACE solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the FAPGG substrate solution.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.

L-type Amino Acid Transporter 1 (LAT1) Inhibition Assay

This protocol outlines a cell-based assay to measure the inhibition of LAT1-mediated uptake of a radiolabeled substrate, such as [¹⁴C]-L-leucine.

Methodology:

  • Cell Culture:

    • Culture cells with high LAT1 expression (e.g., various cancer cell lines) in appropriate media.

    • Seed cells in 24-well plates and grow to confluence.

  • Uptake Assay:

    • Wash the cell monolayers with a sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution with choline chloride replacing NaCl).

    • Pre-incubate the cells with the uptake buffer containing various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the uptake buffer containing the test compound and a fixed concentration of [¹⁴C]-L-leucine.

    • After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification and Analysis:

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Normalize the radioactivity to the protein concentration to obtain the uptake rate.

    • Calculate the percent inhibition and IC50 values as described for the ACE inhibition assay.

Conclusion

The mechanism of action of this compound is primarily defined by its structural role as a pharmacophore and its interaction with cellular transport systems. While it does not exhibit potent direct inhibitory effects on key enzymes, its phenylethyl side chain is a crucial element for the design of highly effective ACE inhibitors. Furthermore, its transport via LAT1 into cancer cells opens avenues for targeted drug delivery and therapeutic strategies aimed at disrupting tumor cell metabolism through the mTORC1 pathway. A thorough understanding of these mechanisms is essential for the rational design of novel therapeutics that leverage the unique properties of this non-proteinogenic amino acid. Future research may focus on further exploiting the LAT1 transport system for the delivery of cytotoxic agents or other therapeutic molecules to cancer cells, using this compound as a targeting moiety.

References

Biological Targets of (S)-2-amino-5-phenylpentanoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-5-phenylpentanoic acid has emerged as a valuable scaffold in medicinal chemistry, serving as a foundational structure for the development of potent and selective inhibitors of critical biological targets. This technical guide provides a comprehensive overview of the key molecular targets of derivatives of this compound, with a primary focus on Human Immunodeficiency Virus (HIV-1) Protease and Nitric Oxide Synthase (NOS). This document summarizes quantitative inhibitory data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts in this area.

Introduction

This compound is a non-proteinogenic amino acid that has garnered significant interest in the field of drug discovery. Its unique structural features, including a chiral center, an amino group, a carboxylic acid, and a phenylpentyl side chain, provide a versatile template for the design of molecules with specific pharmacological activities. While the parent molecule itself has not been identified as a potent inhibitor of specific targets, its derivatives have been shown to exhibit significant inhibitory activity against key enzymes involved in disease pathogenesis. This guide focuses on two such enzymes: HIV-1 Protease, a critical enzyme in the HIV life cycle, and Nitric Oxide Synthase, an enzyme family with diverse physiological and pathological roles.

HIV-1 Protease: A Key Antiviral Target

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. It is an aspartic protease responsible for cleaving newly synthesized polyproteins to generate mature, functional viral proteins. Inhibition of HIV-1 protease prevents the formation of infectious virions, making it a crucial target for antiretroviral therapy.

Quantitative Inhibition Data

Derivatives of this compound, specifically 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives, have been identified as potent inhibitors of HIV-1 protease.[1] The inhibitory potency of these compounds is typically quantified by their inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Compound ClassTargetKᵢ ValueReference
2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivativesHIV-1 ProteaseAs low as 3.4 nM[1]
Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

A common method to determine the inhibitory activity of compounds against HIV-1 protease is a fluorometric assay. This assay is based on the cleavage of a specific peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a defined amount of HIV-1 protease to each well.

  • Add the test compound dilutions to the respective wells. Include a positive control (protease with no inhibitor) and a negative control (no protease).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specified time period (e.g., 60 minutes) at 37°C.

  • The rate of substrate cleavage is determined by the increase in fluorescence over time.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • The Kᵢ value can be determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive.

HIV_Protease_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Compounds P3 Add Test Compounds to Wells P1->P3 P2 Add HIV-1 Protease to 96-well Plate P2->P3 I1 Pre-incubate at 37°C (15 min) P3->I1 R1 Add Fluorogenic Substrate I1->R1 M1 Measure Fluorescence (kinetic read) R1->M1 A1 Calculate Rate of Substrate Cleavage M1->A1 A2 Determine % Inhibition A1->A2 A3 Calculate Ki Value A2->A3 NOS_Inhibition_Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, iNOS, eNOS) L_Arginine->NOS O2_NADPH O₂, NADPH, Cofactors O2_NADPH->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Downstream Downstream Signaling (e.g., Guanylate Cyclase activation) NO_Citrulline->Downstream Inhibitor (S)-2-amino-5-phenylpentanoic acid derivative Inhibitor->NOS Inhibition

References

Unveiling (S)-2-amino-5-phenylpentanoic Acid: A Synthetic Non-Proteinogenic Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, is not known to occur naturally. Extensive searches of scientific literature and natural product databases have yielded no evidence of its presence in plants, fungi, bacteria, or animals. This technical guide provides a comprehensive overview of its characteristics and synthetic methodologies, addressing the interests of researchers, scientists, and drug development professionals.

Physicochemical Properties

While data on the natural abundance of this compound is unavailable due to its synthetic origin, its key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂--INVALID-LINK--
Molecular Weight 193.24 g/mol --INVALID-LINK--
IUPAC Name (2S)-2-amino-5-phenylpentanoic acid--INVALID-LINK--
Synonyms L-2-Amino-5-phenylpentanoic acid, (S)-5-Phenylnorvaline--INVALID-LINK--
Physical Form White to off-white powder or crystals--INVALID-LINK--
Purity (Typical) ≥97%--INVALID-LINK--

Synthetic Methodologies

The synthesis of this compound is achieved through chemical methods. Below are detailed protocols for two synthetic routes.

Synthesis via Catalytic Hydrogenation of L-Styrylalanine

This method provides the enantiomerically pure (S)-isomer.[1]

Experimental Protocol:

  • Dissolution: Dissolve L-styrylalanine (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel.

  • Inert Atmosphere: Flush the reaction vessel with nitrogen gas.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir the mixture at room temperature for 2 hours.

  • Catalyst Removal: Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Product Isolation: The resulting white powder is this compound (51 mg, quantitative yield).

  • Characterization: Confirm the structure of the product using ¹H-NMR and mass spectrometry.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Final Product A L-Styrylalanine in Methanol B 10% Pd/C Catalyst A->B add E Filtration (remove catalyst) A->E C H₂ Atmosphere D Room Temperature, 2h F Concentration (remove solvent) E->F G This compound F->G

Catalytic Hydrogenation Workflow
Synthesis of Racemic 2-amino-5-phenylpentanoic Acid

This method produces a racemic mixture of the compound.[2]

Experimental Protocol:

  • Sodium Ethoxide Preparation: Prepare a solution of sodium ethoxide by dissolving sodium (24 g) in anhydrous ethanol (500 mL).

  • Malonic Ester Addition: Dissolve diethyl acetamidomalonate (220 g) in anhydrous ethanol (1 L) and add it to the sodium ethoxide solution under a nitrogen atmosphere.

  • Reflux: Reflux the reaction mixture for 30 minutes under nitrogen.

  • Alkylation: Add 1-bromo-3-phenylpropane (200 g) to the reaction mixture and continue to reflux overnight.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture to remove the precipitate.

    • Remove the solvent from the filtrate by distillation under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • Add concentrated hydrochloric acid (800 mL) to the residue and reflux for 14 hours.

    • Cool the solution and wash the aqueous phase with ether (2 x 200 mL).

    • Remove residual ether by bubbling nitrogen through the aqueous phase.

  • Product Precipitation and Purification:

    • Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide to precipitate the product.

    • Collect the product by filtration.

    • Dry the product and recrystallize from an ethanol-water mixed solvent to yield 2-amino-5-phenylpentanoic acid (150 g, 83% yield).

Signaling Pathways and Biological Activity

As this compound is not a known natural product, there is no information available regarding its involvement in natural signaling pathways. Its biological activity has not been extensively studied, and it is primarily used as a building block in chemical synthesis.

Conclusion

This compound is a synthetic non-proteinogenic amino acid. While it shares structural similarities with naturally occurring amino acids, there is currently no scientific evidence to support its existence in nature. The synthetic routes described provide efficient methods for its preparation, enabling its use in various research and development applications, particularly in the fields of medicinal chemistry and drug design. Further investigation into its biological properties may reveal potential therapeutic applications.

References

The Comprehensive Guide to Phenyl-Substituted Amino Acids: Classification, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl-substituted amino acids, a diverse class of unnatural amino acids, represent a cornerstone in modern medicinal chemistry and chemical biology. By modifying the fundamental structure of phenylalanine, researchers can exquisitely tune the physicochemical and biological properties of these building blocks, leading to the development of novel therapeutics, molecular probes, and engineered proteins. This technical guide provides an in-depth exploration of the classification, key quantitative properties, and experimental analysis of phenyl-substituted amino acids, offering a vital resource for professionals in the field.

Classification of Phenyl-Substituted Amino Acids

The classification of phenyl-substituted amino acids can be systematically organized based on the nature and position of the substitution on the phenyl ring, as well as modifications to the amino acid backbone. This hierarchical classification provides a logical framework for understanding the structure-activity relationships within this compound class.

A primary classification distinguishes between substitutions on the aromatic ring and modifications of the amino acid core.

Ring-Substituted Phenylalanine Analogs

These analogs retain the fundamental L-phenylalanine scaffold but bear one or more substituents on the phenyl ring. The position of substitution is denoted using standard IUPAC nomenclature (ortho-, meta-, para- or numbered locants).

  • Halogenated Phenylalanines: The introduction of halogen atoms (F, Cl, Br, I) can significantly alter the electronic properties and hydrophobicity of the amino acid.[1] For instance, fluorinated phenylalanines are widely used to enhance metabolic stability and binding affinity of peptides.[1]

  • Hydroxylated and Alkoxylated Phenylalanines: The presence of hydroxyl or alkoxy groups introduces polarity and the potential for hydrogen bonding. Tyrosine (4-hydroxyphenylalanine) is a natural example, and its derivatives are crucial in studying signaling pathways.

  • Alkylated Phenylalanines: The addition of alkyl groups, such as a methyl group, increases the hydrophobicity and steric bulk of the side chain.

  • Nitrated and Aminated Phenylalanines: These substitutions introduce reactive handles for further chemical modification and can dramatically alter the electronic nature of the phenyl ring.

  • Other Functional Group Substitutions: A vast array of other functional groups, including cyano, acetyl, and carboxyl groups, can be incorporated to fine-tune the properties of the amino acid for specific applications in drug discovery.

Backbone-Modified Phenyl-Substituted Amino Acids

This class includes modifications to the core amino acid structure, such as changes in stereochemistry, chain length, or the introduction of constraints.

  • D-Phenylalanine Analogs: The enantiomeric D-forms of phenyl-substituted amino acids are not recognized by proteases, leading to significantly increased stability of peptides containing them.

  • β-Amino Acid Analogs: In β-phenylalanine derivatives, the amino group is attached to the β-carbon relative to the carboxyl group. This alteration in the backbone structure can induce specific secondary structures in peptides and enhance resistance to enzymatic degradation.

  • Constrained Analogs: Cyclization or the introduction of bulky groups can restrict the conformational freedom of the amino acid side chain, which is a valuable strategy for designing potent and selective ligands for receptors.

A logical diagram illustrating this classification scheme is presented below.

G Classification of Phenyl-Substituted Amino Acids A Phenyl-Substituted Amino Acids B Ring-Substituted Phenylalanines A->B C Backbone-Modified Phenylalanines A->C B1 Halogenated (e.g., 4-F-Phe) B->B1 B2 Hydroxylated/Alkoxylated (e.g., Tyrosine, O-Methyl-Tyr) B->B2 B3 Alkylated (e.g., 4-Me-Phe) B->B3 B4 Nitrated/Aminated (e.g., 4-Nitro-Phe) B->B4 B5 Other Functional Groups (e.g., 4-Cyano-Phe) B->B5 C1 D-Amino Acids C->C1 C2 β-Amino Acids C->C2 C3 Constrained Analogs C->C3 G General Workflow for Synthesis and Purification A Starting Materials (e.g., Substituted Benzaldehyde) B Chemical Synthesis (e.g., Erlenmeyer-Plöchl) A->B C Crude Product B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Pure Phenyl-Substituted Amino Acid D->E F Characterization (NMR, MS, HPLC) E->F G GPCR Signaling Pathway Activated by a Phenyl-Substituted Amino Acid cluster_membrane Cell Membrane cluster_cytosol Cytosol L Phenyl-Substituted Amino Acid (Ligand) R GPCR L->R Binding Gq Gαq R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

References

Methodological & Application

Enantioselective Synthesis of (S)-2-amino-5-phenylpentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-phenylpentanoic acid, also known as (S)-5-phenylnorvaline, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and peptidomimetics. Its incorporation into peptide structures can enhance metabolic stability and receptor affinity. This document provides detailed protocols for three highly effective methods for the enantioselective synthesis of this compound: Asymmetric Hydrogenation of a dehydroamino acid precursor, diastereoselective alkylation using an Evans oxazolidinone chiral auxiliary, and the Schöllkopf bis-lactim ether method.

Methods Overview

Three robust methods for the enantioselective synthesis of this compound are presented, each offering distinct advantages in terms of efficiency, scalability, and stereocontrol.

  • Asymmetric Hydrogenation: This catalytic approach involves the hydrogenation of a prochiral enamide precursor using a chiral rhodium catalyst, such as Rh-DuPhos, to induce high enantioselectivity.

  • Evans Oxazolidinone Auxiliary: This method relies on the diastereoselective alkylation of a chiral N-acyl oxazolidinone, where the stereochemistry is directed by the chiral auxiliary, which is subsequently cleaved to yield the desired amino acid.

  • Schöllkopf Bis-Lactim Ether Method: This technique utilizes a chiral bis-lactim ether derived from L-valine and glycine as a chiral glycine enolate equivalent, which undergoes highly diastereoselective alkylation.

The following sections provide detailed experimental protocols for each method, a summary of quantitative data, and workflow diagrams to illustrate the synthetic pathways.

Quantitative Data Summary

MethodKey StepChiral InfluenceTypical YieldStereoselectivity (ee/de)
Asymmetric Hydrogenation Catalytic hydrogenation of enamideChiral Rhodium-phosphine complex (e.g., Rh-DuPhos)>95%>95% ee
Evans Oxazolidinone Auxiliary Diastereoselective alkylation(S)-4-benzyl-2-oxazolidinone75-85% (alkylation)>95% de
Schöllkopf Bis-Lactim Ether Diastereoselective alkylation(S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine80-90% (alkylation)>95% de

Experimental Protocols

Method 1: Asymmetric Hydrogenation

This method involves two main stages: the synthesis of the dehydroamino acid precursor, methyl (Z)-2-acetamido-5-phenylpent-2-enoate, followed by its rhodium-catalyzed asymmetric hydrogenation.

Protocol 1.1: Synthesis of Methyl (Z)-2-acetamido-5-phenylpent-2-enoate
  • Erlenmeyer-Plöchl Azlactone Synthesis:

    • In a 250 mL round-bottom flask, combine 5-phenyl-2-oxopentanoic acid (1 equivalent), acetic anhydride (2.5 equivalents), and sodium acetate (1 equivalent).

    • Heat the mixture at 100 °C for 2 hours with stirring.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated azlactone by filtration, wash with cold water, and dry under vacuum.

  • Ring Opening to Dehydroamino Acid:

    • Suspend the crude azlactone in methanol (5 mL per gram of azlactone).

    • Heat the mixture to reflux for 4 hours.

    • Cool the solution and remove the methanol under reduced pressure to yield the crude methyl (Z)-2-acetamido-5-phenylpent-2-enoate.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 1.2: Rh-DuPhos Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation:

    • In a glovebox, charge a pressure-rated reaction vessel with [Rh(COD)₂(S,S)-Me-DuPhos]BF₄ (0.01 equivalents) and the substrate, methyl (Z)-2-acetamido-5-phenylpent-2-enoate (1 equivalent).

    • Add degassed methanol as the solvent (0.1 M concentration of the substrate).

  • Hydrogenation:

    • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

    • Purge the vessel with hydrogen gas three times.

    • Pressurize the vessel to 60 psi with hydrogen.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • The crude product, N-acetyl-(S)-2-amino-5-phenylpentanoic acid methyl ester, can be purified by silica gel chromatography.

  • Hydrolysis to the final product:

    • Dissolve the purified ester in a mixture of 6N HCl and dioxane (1:1).

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction and concentrate under reduced pressure.

    • Adjust the pH of the aqueous solution to 6 with a suitable base (e.g., NaOH or NH₄OH) to precipitate the free amino acid.

    • Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Method 2: Evans Oxazolidinone Auxiliary

This diastereoselective approach involves the acylation of a chiral oxazolidinone, followed by alkylation and subsequent cleavage of the auxiliary.

Protocol 2.1: Acylation of (S)-4-benzyl-2-oxazolidinone
  • To a solution of (S)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equivalents) dropwise.

  • Stir the solution at -78 °C for 30 minutes.

  • In a separate flask, prepare a solution of 5-phenylpentanoyl chloride (1.1 equivalents) in anhydrous THF.

  • Add the acid chloride solution to the lithium enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash chromatography on silica gel.

Protocol 2.2: Diastereoselective Alkylation
  • Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous THF (0.2 M) and cool the solution to -78 °C under argon.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents, as a 1 M solution in THF) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add 1-bromo-3-phenylpropane (1.2 equivalents) to the solution.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography.

Protocol 2.3: Cleavage of the Chiral Auxiliary
  • Dissolve the alkylated N-acyl oxazolidinone (1 equivalent) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4 equivalents) followed by a 1 M aqueous solution of lithium hydroxide (2 equivalents).

  • Stir the mixture at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Quench the excess peroxide by adding a saturated aqueous solution of Na₂SO₃.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1N HCl and extract the product with ethyl acetate.

  • Dry the combined organic extracts over MgSO₄ and concentrate to yield this compound.

Method 3: Schöllkopf Bis-Lactim Ether Method

This highly stereoselective method involves the alkylation of a chiral glycine equivalent.

Protocol 3.1: Diastereoselective Alkylation of the Schöllkopf Reagent
  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine ((S)-Schöllkopf's reagent) (1 equivalent) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 equivalents, as a 1.6 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting orange-red solution at -78 °C for 15 minutes.

  • Add a solution of 1-bromo-3-phenylpropane (1.2 equivalents) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by adding glacial acetic acid (2 equivalents).

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate. The crude alkylated bis-lactim ether is typically used in the next step without further purification.

Protocol 3.2: Hydrolysis to the Amino Acid Methyl Ester
  • Dissolve the crude alkylated bis-lactim ether in 0.1 N HCl in water.

  • Stir the solution at room temperature for 48 hours.

  • Wash the aqueous solution with diethyl ether to remove the valine methyl ester by-product.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude this compound methyl ester hydrochloride.

Protocol 3.3: Hydrolysis to the Free Amino Acid
  • Dissolve the crude methyl ester hydrochloride in 6N HCl.

  • Heat the solution to reflux for 4 hours.

  • Cool the solution and concentrate it under reduced pressure.

  • Dissolve the residue in a minimum amount of water and adjust the pH to 6 using a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the free amino acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation & Hydrolysis 5_phenyl_2_oxopentanoic_acid 5-Phenyl-2-oxopentanoic acid Azlactone Azlactone Intermediate 5_phenyl_2_oxopentanoic_acid->Azlactone Ac₂O, NaOAc Dehydroamino_acid Methyl (Z)-2-acetamido- 5-phenylpent-2-enoate Azlactone->Dehydroamino_acid MeOH, Reflux Protected_amino_ester N-acetyl-(S)-2-amino-5- phenylpentanoic acid methyl ester Dehydroamino_acid->Protected_amino_ester [Rh(S,S)-Me-DuPhos]⁺ H₂, 60 psi, MeOH Final_product This compound Protected_amino_ester->Final_product 1. 6N HCl, Dioxane, Reflux 2. pH adjustment

Caption: Asymmetric Hydrogenation Workflow.

Evans_Auxiliary_Workflow Chiral_auxiliary (S)-4-benzyl-2-oxazolidinone Acylated_auxiliary N-Acyl Oxazolidinone Chiral_auxiliary->Acylated_auxiliary 1. n-BuLi 2. 5-phenylpentanoyl chloride Alkylated_auxiliary Alkylated N-Acyl Oxazolidinone Acylated_auxiliary->Alkylated_auxiliary 1. NaHMDS 2. 1-bromo-3-phenylpropane Final_product This compound Alkylated_auxiliary->Final_product LiOH, H₂O₂

Caption: Evans Auxiliary Workflow.

Schollkopf_Method_Workflow Schollkopf_reagent (S)-Schöllkopf's Reagent Alkylated_reagent Alkylated Bis-Lactim Ether Schollkopf_reagent->Alkylated_reagent 1. n-BuLi 2. 1-bromo-3-phenylpropane Amino_ester (S)-2-amino-5-phenylpentanoic acid methyl ester Alkylated_reagent->Amino_ester 0.1 N HCl Final_product This compound Amino_ester->Final_product 1. 6N HCl, Reflux 2. pH adjustment

Caption: Schöllkopf Method Workflow.

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-amino-5-phenylpentanoic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereospecific synthesis is of significant interest to researchers in drug discovery and development. These application notes provide an overview and detailed protocols for several effective asymmetric synthesis routes to obtain the (S)-enantiomer with high optical purity. The methodologies covered include the use of chiral auxiliaries, biocatalytic transamination, and dynamic kinetic resolution, offering a range of strategies to suit different laboratory capabilities and synthetic goals.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry in the synthesis of chiral molecules. The Evans oxazolidinone auxiliaries are particularly effective for the asymmetric alkylation of enolates to produce α-substituted carboxylic acid derivatives with high diastereoselectivity.[1][2] The chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction and is then cleaved to yield the desired enantiomerically pure product.[3]

Logical Workflow for Chiral Auxiliary Synthesis

cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage Acylation_Start Evans Auxiliary + 5-Phenylpentanoyl Chloride Acylation_End N-Acyl Oxazolidinone Acylation_Start->Acylation_End Base (e.g., n-BuLi) Alkylation_Start N-Acyl Oxazolidinone Acylation_End->Alkylation_Start Enolate_Formation (Z)-Enolate Formation Alkylation_Start->Enolate_Formation LDA or NaHMDS Alkylation_Product Alkylated N-Acyl Oxazolidinone Enolate_Formation->Alkylation_Product Alkylating Agent (e.g., MeI) Cleavage_Start Alkylated N-Acyl Oxazolidinone Alkylation_Product->Cleavage_Start Cleavage_End This compound Cleavage_Start->Cleavage_End LiOH / H2O2

Caption: Workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.

  • Add 5-phenylpentanoyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise and stir for 30 minutes to form the (Z)-enolate.[1]

  • Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution, warm to room temperature, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to separate the diastereomers and isolate the major desired product.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water, and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).[4]

  • Stir vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data
StepProductDiastereomeric Ratio (dr)YieldReference
AlkylationAlkylated N-Acyl Oxazolidinone>98:285-95%[1][5]
CleavageThis compound>99% ee after purification80-90%[4]

Biocatalytic Synthesis via Transamination

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines and amino acids. Transaminase (TA) enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[6] For the synthesis of this compound, a suitable ω-transaminase can be employed to asymmetrically aminate the prochiral precursor, 2-oxo-5-phenylpentanoic acid.[6][7]

Logical Workflow for Biocatalytic Synthesis

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Transamination Precursor_Start Glutaric Anhydride + Benzene Precursor_End 2-Oxo-5-phenylpentanoic Acid Precursor_Start->Precursor_End Friedel-Crafts Acylation Transamination_Start 2-Oxo-5-phenylpentanoic Acid Precursor_End->Transamination_Start Transamination_End This compound Transamination_Start->Transamination_End Transaminase (ω-TA) Amine Donor (e.g., IPA) PLP cofactor

Caption: Workflow for biocatalytic transamination.

Experimental Protocol

Step 1: Synthesis of 2-Oxo-5-phenylpentanoic Acid

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in benzene (4 parts), add glutaric anhydride (1.0 eq) portion-wise at 0-5 °C.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture onto crushed ice and concentrated HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and then extract with a saturated sodium bicarbonate solution.

  • Acidify the bicarbonate layer with concentrated HCl to precipitate the keto acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 5-oxo-5-phenylpentanoic acid.

  • The 2-oxo acid can be prepared from the 5-oxo acid via subsequent standard synthetic transformations.

Step 2: Biocatalytic Transamination

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • Add 2-oxo-5-phenylpentanoic acid (1.0 eq), a suitable amine donor such as isopropylamine (excess), and pyridoxal-5'-phosphate (PLP) cofactor (catalytic amount).

  • Add the selected ω-transaminase enzyme (commercially available or expressed).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by HPLC.

  • Upon completion, acidify the reaction mixture to precipitate the enzyme.

  • Centrifuge to remove the enzyme, and then adjust the pH of the supernatant to the isoelectric point of the amino acid to induce precipitation.

  • Filter and dry the product to obtain this compound.

Quantitative Data
StepProductEnantiomeric Excess (ee)ConversionReference
TransaminationThis compound>99%>95%[6][8]

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful technique that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. For the synthesis of this compound, a racemic mixture of the amino acid can be subjected to a resolution process, often enzymatic, while the unreacted (R)-enantiomer is continuously racemized.

Logical Workflow for Dynamic Kinetic Resolution

cluster_0 Racemic Starting Material cluster_1 Dynamic Kinetic Resolution cluster_2 Step 2: Deprotection Racemate (R/S)-2-amino-5-phenylpentanoic acid DKR_Process Enantioselective Reaction (e.g., Acylation with Lipase) Racemate->DKR_Process Racemization In-situ Racemization of (R)-enantiomer DKR_Process->Racemization Unreacted (R)-enantiomer Product_Formation (S)-N-acetyl-2-amino-5-phenylpentanoic acid DKR_Process->Product_Formation (S)-enantiomer reacts Racemization->DKR_Process Racemized Substrate Deprotection_Start (S)-N-acetyl-2-amino-5-phenylpentanoic acid Product_Formation->Deprotection_Start Deprotection_End This compound Deprotection_Start->Deprotection_End Acid Hydrolysis

Caption: Workflow for dynamic kinetic resolution.

Experimental Protocol
  • Suspend racemic 2-amino-5-phenylpentanoic acid (1.0 eq) in a suitable organic solvent (e.g., toluene).

  • Add an acylating agent (e.g., ethyl acetate) and a racemization catalyst (e.g., a palladium complex).

  • Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) to the mixture.

  • Heat the reaction mixture with stirring and monitor the conversion and enantiomeric excess of the product by chiral HPLC.

  • Once the reaction is complete, filter off the enzyme and the racemization catalyst.

  • Concentrate the filtrate to obtain the crude N-acetylated (S)-amino acid.

  • Hydrolyze the N-acetyl group by refluxing in aqueous HCl.

  • Cool the solution and adjust the pH to the isoelectric point to precipitate the pure this compound.

  • Filter, wash with cold water, and dry the final product.

Quantitative Data
StepProductEnantiomeric Excess (ee)YieldReference
DKR(S)-N-acetyl-2-amino-5-phenylpentanoic acid>97%up to 90%[9][10]
DeprotectionThis compound>99% after recrystallization>95%[9]

References

Application Notes and Protocols for the Incorporation of (S)-2-amino-5-phenylpentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-phenylpentanoic acid, also known as L-5-phenyl-norvaline, is a non-proteinogenic amino acid that serves as a valuable building block in peptide synthesis. Its unique structure, featuring a phenyl group at the terminus of a five-carbon side chain, allows for the introduction of specific steric and hydrophobic properties into peptides. The incorporation of such unnatural amino acids is a key strategy in modern drug discovery and chemical biology to enhance the therapeutic potential of peptides by improving their stability, potency, and receptor-binding affinity.

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Detailed experimental protocols, data presentation, and visual diagrams are included to assist researchers in their synthetic endeavors.

Data Presentation

The successful incorporation of this compound into a peptide sequence is dependent on the coupling efficiency and the subsequent purification process. Below is a summary of typical quantitative data obtained during the synthesis of a model peptide containing this unnatural amino acid.

ParameterValueMethod of Determination
Fmoc-(S)-2-amino-5-phenylpentanoic acid Purity ≥ 98%High-Performance Liquid Chromatography (HPLC)
Optical Rotation [α]D20 -10 ± 2º (c=1 in DMF)Polarimetry
Typical Coupling Efficiency > 99%Kaiser Test or Chloranil Test
Crude Peptide Purity (Post-Cleavage) 65-85%Analytical Reverse-Phase HPLC (RP-HPLC)
Final Peptide Purity (Post-Purification) > 98%Analytical RP-HPLC
Overall Yield (Post-Purification) 15-30%Based on initial resin loading
Identity Confirmation Correct Mass ObservedMass Spectrometry (e.g., ESI-MS or MALDI-TOF)

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide incorporating this compound using the standard 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-(S)-2-amino-5-phenylpentanoic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent

  • Hydroxybenzotriazole (HOBt) or a suitable alternative

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes a single coupling cycle for adding an amino acid to the growing peptide chain on the solid support.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes. For sterically hindered residues, this step may be repeated.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-(S)-2-amino-5-phenylpentanoic acid) and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin test should be negative). If the coupling is incomplete, a second coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and finally with DMF again (3-5 times).

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Purification
  • Final Fmoc Deprotection:

    • After the final amino acid coupling, perform the Fmoc deprotection as described in Protocol 1, step 2.

    • Wash the resin thoroughly with DMF and then with DCM.

    • Dry the resin under vacuum.

  • Cleavage from Resin:

    • Add the cleavage cocktail to the resin in the reaction vessel.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide from the filtrate by adding it to a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of ACN and water).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the pure peptide.

    • Lyophilize the pure fractions to obtain the final peptide product.

  • Analysis:

    • Confirm the purity of the final peptide using analytical RP-HPLC.

    • Verify the identity of the peptide by mass spectrometry.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, HOBt) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid End Peptide on Resin Wash2->End Start Start with Resin Start->Resin Cleavage Cleavage from Resin (TFA Cocktail) End->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway

Peptides incorporating this compound can be designed as analogs of bioactive peptides, such as Substance P, to modulate specific signaling pathways. Substance P is a neuropeptide that primarily signals through the Neurokinin-1 Receptor (NK-1R), a G-protein coupled receptor.

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P (or analog) NK1R Neurokinin-1 Receptor (NK-1R) SP->NK1R Binds to Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) PKC->Cellular_Response Phosphorylates targets leading to

Caption: Neurokinin-1 Receptor signaling pathway activated by Substance P.

Application Notes and Protocols for Fmoc-L-2-amino-5-phenylpentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Fmoc-L-2-amino-5-phenylpentanoic acid in solid-phase peptide synthesis (SPPS). This non-canonical amino acid is a valuable building block for modifying peptide structures to enhance their pharmacological properties.[1][2] Its unique phenylalkyl side chain can introduce hydrophobicity, influencing peptide folding, stability, and receptor interactions.[1][3]

Introduction

Fmoc-L-2-amino-5-phenylpentanoic acid is an amino acid derivative where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This base-labile protecting group is central to the orthogonal synthesis strategy of Fmoc-based SPPS, allowing for its removal under mild conditions that do not affect acid-labile side-chain protecting groups or the peptide-resin linkage.[4][5] The incorporation of this unnatural amino acid can be instrumental in the development of peptide-based therapeutics with improved potency, stability, and bioavailability.[6]

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4][7] Each cycle consists of two main steps:

  • Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide, typically using a solution of piperidine in N,N-dimethylformamide (DMF).[7][8]

  • Coupling: The formation of a peptide bond between the newly liberated N-terminal amine and the carboxyl group of the incoming Fmoc-protected amino acid. This reaction is facilitated by activating agents.[8][9]

These two steps are interspersed with extensive washing of the resin to remove excess reagents and byproducts, a key advantage of the solid-phase approach.[4]

Data Presentation

Table 1: Common Reagents and Solvents in Fmoc SPPS
Reagent/SolventAbbreviationPurposeTypical Concentration/Amount
N,N-DimethylformamideDMFPrimary solvent for washing and reactions-
DichloromethaneDCMSolvent for resin swelling and some coupling reactions-
Piperidine-Fmoc deprotection20% (v/v) in DMF
N,N'-DiisopropylethylamineDIPEABase for activation and coupling2-10 equivalents
2,4,6-Collidine-Alternative base to DIPEA20% (v/v) in DMF
1-HydroxybenzotriazoleHOBtCoupling additive to reduce racemization2-5 equivalents
N,N'-DicyclohexylcarbodiimideDCCCoupling agent3 equivalents
(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTUCoupling agent3-5 equivalents
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUCoupling agent for hindered couplings3-5 equivalents
Trifluoroacetic AcidTFACleavage of the peptide from the resin82.5% in cleavage cocktail
Table 2: Typical Reaction Parameters for a Single Coupling Cycle
StepReagent(s)TimeTemperature
Resin SwellingDMF or DCM30-60 minRoom Temperature
Fmoc Deprotection20% Piperidine in DMF5-30 minRoom Temperature
WashingDMF5 x 1 minRoom Temperature
Amino Acid Pre-activationFmoc-amino acid, Coupling agent, Base5-10 minRoom Temperature
CouplingActivated amino acid solution1-4 hoursRoom Temperature
WashingDMF, DCM3-5 x 1 min eachRoom Temperature

Experimental Protocols

The following protocols provide a general guideline for the manual solid-phase synthesis of a peptide containing Fmoc-L-2-amino-5-phenylpentanoic acid. The synthesis scale is assumed to be 0.1 mmol.

Protocol 1: Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide.[7] For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is recommended.[4][8] For a C-terminal amide, Rink Amide resin is the standard choice.[7][8]

  • Place the appropriate amount of resin (e.g., 150-200 mg for a 0.1 mmol scale, depending on resin loading) into a solid-phase synthesis vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[8]

  • After swelling, drain the DMF from the vessel.

Protocol 2: First Amino Acid Loading (Example with Wang Resin)
  • Swell the Wang resin in DMF as described in Protocol 1.[4]

  • In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HOBt (2-5 equivalents) in a minimal amount of DMF.[4]

  • Add DIC (2-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.[4]

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.[4]

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).[4]

  • Dry the resin under vacuum.

Protocol 3: Fmoc Deprotection
  • Swell the peptide-resin in DMF.

  • Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.[4]

  • Agitate the mixture for 5-10 minutes at room temperature.[4]

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[4]

Protocol 4: Coupling of Fmoc-L-2-amino-5-phenylpentanoic Acid (and subsequent amino acids)
  • In a separate vial, dissolve Fmoc-L-2-amino-5-phenylpentanoic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[4]

  • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.[4]

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.[4]

  • Agitate the reaction mixture for 1-2 hours at room temperature.[4] For a sterically hindered amino acid like Fmoc-L-2-amino-5-phenylpentanoic acid, a longer coupling time or double coupling may be necessary.

  • Optional: Perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Protocol 5: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under vacuum.[4]

  • Prepare the appropriate cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[4] CAUTION: TFA is highly corrosive and should be handled in a fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).[4]

  • Gently agitate the mixture for 2-3 hours at room temperature.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[4]

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_cycle Elongation Cycle Resin Solid Support (Resin) Swell Resin Swelling (DMF/DCM) Resin->Swell Load Load First Fmoc-AA Swell->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Deprotect->Wash1 Couple Couple Next Fmoc-AA Wash1->Couple Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Couple->Wash2 Cycle Repeat n-1 times Wash2->Cycle FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Cleave Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Peptide Purified Peptide Purify->Peptide

Caption: Overall workflow for Fmoc solid-phase peptide synthesis.

Deprotection_Coupling_Cycle Start Resin-Peptide-Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 DeprotectedPeptide Resin-Peptide-NH2 Wash1->DeprotectedPeptide Coupling Coupling DeprotectedPeptide->Coupling Activation Fmoc-AA Activation (HATU/DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 ElongatedPeptide Resin-Peptide-(AA)n+1-Fmoc Wash2->ElongatedPeptide NextCycle To next cycle or final deprotection ElongatedPeptide->NextCycle

Caption: The deprotection and coupling cycle in Fmoc SPPS.

References

Applications in Medicinal Chemistry and Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note 1: Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This technology offers the potential to target proteins previously considered "undruggable" and to overcome drug resistance.[2][3]

UPS_pathway cluster_activation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., ER, AR, BTK) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub AMP_PPi AMP + PPi Ub Ubiquitin Ub->E1 E2->Ternary_Complex Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI ATP1 ATP

Diagram 1. Ubiquitin-Proteasome System Hijacked by PROTACs.
Data Presentation: Preclinical and Clinical Data of Selected PROTACs

The efficacy of PROTACs is being evaluated in numerous preclinical and clinical studies. Vepdegestrant (ARV-471), an oral PROTAC targeting the estrogen receptor (ER), has shown promising results in the treatment of ER+/HER2- breast cancer.[1][4] Preclinical studies demonstrated potent ER degradation and significant anti-tumor activity.[4][5] Clinical data for bavdegalutamide (ARV-110), an androgen receptor (AR) PROTAC, has shown clinical activity in metastatic castration-resistant prostate cancer (mCRPC).[6][7] Additionally, several Bruton's tyrosine kinase (BTK) targeting PROTACs are in clinical development for B-cell malignancies.[8]

Compound NameTargetIndicationKey FindingsReference(s)
Vepdegestrant (ARV-471)Estrogen Receptor (ER)ER+/HER2- Breast CancerDC50 of ~1 nM in ER-positive breast cancer cell lines.[4] >90% tumor ER protein reduction in xenograft models.[4] Phase 3 trial met primary endpoint in patients with ESR1 mutations.[9][4][9]
Bavdegalutamide (ARV-110)Androgen Receptor (AR)Metastatic Castration-Resistant Prostate Cancer (mCRPC)PSA declines of ≥50% in 46% of patients with AR T878A/S and/or H875Y mutations.[6][6]
BGB-16673Bruton's Tyrosine Kinase (BTK)Relapsed/Refractory B-cell MalignanciesOverall response rate of 67% in a phase 1 trial.[8][8]
NX-5948Bruton's Tyrosine Kinase (BTK)B-cell MalignanciesDemonstrated complete degradation of wild-type and mutated BTK in a lymphoma cell line.[10][10]
Experimental Protocol: In Vitro Ubiquitination Assay for PROTACs

This protocol describes how to assess the ability of a PROTAC to induce the ubiquitination of a target protein in a reconstituted in vitro system.[11]

Materials and Reagents:

  • Recombinant E1 Ubiquitin-Activating Enzyme

  • Recombinant E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D2)

  • Recombinant E3 Ligase Complex (e.g., VHL or CRBN complex)

  • Recombinant Protein of Interest (POI)

  • Ubiquitin

  • PROTAC of interest

  • 10X Ubiquitination Reaction Buffer (e.g., 500 mM HEPES, pH 7.5, 200 mM NaCl, 50 mM MgCl2)

  • 10 mM ATP solution

  • 2X SDS-PAGE loading buffer

  • Primary antibody against the POI

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Deionized water

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, E3 ligase, and the POI.

  • PROTAC Addition: Add the PROTAC to the reaction mixture at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours to allow for ubiquitination to occur.

  • Reaction Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the POI.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates ubiquitination. Quantify the extent of ubiquitination by densitometry.

ubiquitination_workflow prep Prepare Master Mix (E1, E2, E3, POI, Ub, ATP, Buffer) add_protac Add PROTAC (or vehicle control) prep->add_protac incubate Incubate at 37°C (1-2 hours) add_protac->incubate stop_rxn Stop Reaction (add loading buffer, heat) incubate->stop_rxn sds_page SDS-PAGE stop_rxn->sds_page western_blot Western Blot sds_page->western_blot analysis Analysis (Detect ubiquitinated POI) western_blot->analysis

Diagram 2. Experimental workflow for in vitro ubiquitination assay.

Application Note 2: Covalent Inhibitors in Drug Discovery

Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[12] This mechanism of action can offer several advantages, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[12] Historically, concerns about off-target reactivity and toxicity limited their development, but a renewed interest has led to the successful launch of several covalent drugs, particularly in oncology.[13]

KRAS_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS1->KRAS_GDP GDP -> GTP KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Diagram 3. KRAS G12C signaling pathway and inhibition by Sotorasib.
Data Presentation: Preclinical Data of Sotorasib and Ibrutinib

Sotorasib (AMG-510) is a first-in-class covalent inhibitor of KRAS G12C, a common mutation in non-small cell lung cancer.[14] Ibrutinib is a covalent inhibitor of Bruton's tyrosine kinase (BTK) used to treat B-cell malignancies.[15]

Compound NameTargetCell LineIC50k_inact/K_I (M⁻¹s⁻¹)Reference(s)
Sotorasib (AMG-510)KRAS G12CNCI-H358~0.006 µMNot Reported[14]
Sotorasib (AMG-510)KRAS G12CMIA PaCa-2~0.009 µMNot Reported[14]
IbrutinibBTK-0.9 nM328,000[16]
IbrutinibBLK (off-target)-Not Reported710,000[17]
IbrutinibBMX (off-target)-Not Reported3,900,000[17]
Experimental Protocol: Kinetic Characterization of Irreversible Inhibitors

This protocol outlines a method to determine the kinetic parameters, k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration that gives half-maximal inactivation rate), for an irreversible inhibitor.[18]

Materials and Reagents:

  • Purified target enzyme

  • Substrate for the enzyme

  • Irreversible inhibitor

  • Assay buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the enzyme and serial dilutions of the inhibitor in assay buffer.

  • Reaction Initiation: In a 96-well plate, mix the enzyme with various concentrations of the inhibitor.

  • Incubation: Incubate the enzyme-inhibitor mixtures for different time points.

  • Substrate Addition: At each time point, add the substrate to initiate the enzymatic reaction.

  • Measurement: Measure the reaction progress (e.g., absorbance or fluorescence) over time using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

    • Plot k_obs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine k_inact (the Vmax of the plot) and K_I (the Km of the plot).

    • The ratio k_inact/K_I represents the efficiency of the covalent inhibitor.

kinetic_assay_workflow prep Prepare Enzyme and Inhibitor Dilutions mix Mix Enzyme and Inhibitor prep->mix incubate Incubate for Various Time Points mix->incubate add_substrate Add Substrate incubate->add_substrate measure Measure Reaction Progress add_substrate->measure plot1 Plot ln(Activity) vs. Time to get k_obs measure->plot1 plot2 Plot k_obs vs. [Inhibitor] to get k_inact and K_I plot1->plot2

Diagram 4. Experimental workflow for kinetic characterization.

Application Note 3: Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target.[19] These fragment hits are then optimized and grown into more potent, drug-like molecules.[19] FBDD offers several advantages over traditional high-throughput screening (HTS), including a higher hit rate and more efficient exploration of chemical space.[19]

PDK1_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3) AKT->Downstream Cell_Growth Cell Growth, Proliferation, Survival Downstream->Cell_Growth

Diagram 5. PDK1 signaling pathway, a target for FBDD.
Data Presentation: Fragment Hit to Lead Candidate (Vemurafenib Case Study)

Vemurafenib is a potent inhibitor of the B-RafV600E mutant kinase and was the first FDA-approved drug developed using FBDD.[20] The discovery process started with the identification of a 7-azaindole fragment.[21]

CompoundStructureB-RafV600E IC50 (nM)Ligand Efficiency (LE)Reference(s)
7-azaindole (Fragment Hit)(Structure not shown)Weak (mM range)High[21]
Vemurafenib (PLX4032)(Structure not shown)310.35[21]

Ligand efficiency is calculated as the binding energy per heavy atom.[22]

Experimental Protocol: NMR-Based Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and characterizing fragment binding to a target protein.[23]

Materials and Reagents:

  • ¹⁵N-labeled target protein

  • Fragment library

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Protein Preparation: Express and purify ¹⁵N-labeled target protein.

  • Fragment Library Screening:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein in NMR buffer.

    • Add a mixture of fragments to the protein sample and acquire another ¹H-¹⁵N HSQC spectrum.

    • Compare the two spectra. Chemical shift perturbations (CSPs) of specific protein resonances indicate fragment binding.

  • Hit Deconvolution: If a mixture of fragments shows binding, test each individual fragment from that mixture to identify the specific binder.

  • Binding Affinity Determination: Titrate the identified fragment hit into the protein sample and acquire a series of ¹H-¹⁵N HSQC spectra at different fragment concentrations. Monitor the CSPs to determine the dissociation constant (Kd).

  • Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein to identify the fragment binding site.

nmr_fbdd_workflow prep Prepare ¹⁵N-labeled Protein ref_spec Acquire Reference ¹H-¹⁵N HSQC Spectrum prep->ref_spec screen Screen Fragment Library (in mixtures) ref_spec->screen decon Hit Deconvolution (test individual fragments) screen->decon CSPs observed titrate Titration to Determine Kd decon->titrate map Map Binding Site (using CSPs) titrate->map

Diagram 6. Experimental workflow for NMR-based fragment screening.

Application Note 4: Artificial Intelligence in Medicinal Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates.[24] AI models can be trained on large datasets of chemical structures and biological activities to predict properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET).[25] Generative AI models can even design novel molecules with desired properties from scratch (de novo drug design).[26]

AI_drug_discovery_workflow data Data Collection (Chemical & Biological Data) model_train Model Training (e.g., Graph Neural Network) data->model_train model_validate Model Validation (Cross-validation, Test Set) model_train->model_validate de_novo De Novo Design (Generative Model) model_validate->de_novo property_pred Property Prediction (ADMET, Activity) model_validate->property_pred synthesis Synthesis & Testing de_novo->synthesis property_pred->synthesis feedback Feedback Loop synthesis->feedback feedback->data

Diagram 7. Logical workflow for AI-driven drug discovery.
Data Presentation: Performance of a Machine Learning Model for ADMET Prediction

The performance of machine learning models is typically evaluated using metrics such as the area under the receiver operating characteristic curve (AUC) for classification tasks and the root mean square error (RMSE) for regression tasks.

ADMET PropertyModel TypePerformance MetricValueReference(s)
Blood-Brain Barrier (BBB) PenetrationClassificationAUC>0.8
CYP450 InhibitionClassificationAUC>0.8
Aqueous SolubilityRegressionRMSE(Varies with dataset)[25]
hERG BlockadeClassificationAUC>0.8
Experimental Protocol: Training and Validation of an ADMET Prediction Model

This protocol describes a general workflow for training and validating a machine learning model for ADMET property prediction.

Materials and Software:

  • A large, curated dataset of molecules with known ADMET properties.

  • Python programming environment.

  • Machine learning libraries (e.g., Scikit-learn, TensorFlow, PyTorch).

  • Cheminformatics libraries (e.g., RDKit).

Procedure:

  • Data Preparation:

    • Collect and curate a dataset of chemical structures (e.g., in SMILES format) and their corresponding ADMET data.

    • Represent the molecules as numerical features (e.g., molecular fingerprints, graph-based representations).

    • Split the dataset into training, validation, and test sets.

  • Model Training:

    • Choose a suitable machine learning algorithm (e.g., random forest, support vector machine, graph neural network).

    • Train the model on the training set to learn the relationship between the molecular features and the ADMET property.

    • Use the validation set to tune the model's hyperparameters.

  • Model Evaluation:

    • Evaluate the performance of the trained model on the unseen test set using appropriate metrics (e.g., AUC for classification, RMSE for regression).

  • Model Deployment:

    • Once validated, the model can be used to predict the ADMET properties of new, uncharacterized molecules.

ml_model_workflow data_prep Data Preparation (Curate, Featurize, Split) train Model Training (on Training Set) data_prep->train tune Hyperparameter Tuning (on Validation Set) train->tune evaluate Model Evaluation (on Test Set) tune->evaluate deploy Model Deployment (for predictions) evaluate->deploy

Diagram 8. Experimental workflow for ML model training and validation.

References

Application Notes and Protocols: (S)-2-amino-5-phenylpentanoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. Its unique structural features make it an important intermediate in the development of therapeutic agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of ACE inhibitors and in peptide synthesis, as well as exploring the potential neuroprotective effects of its derivatives.

Application 1: Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

This compound and its derivatives are key precursors in the synthesis of several ACE inhibitors, a class of drugs widely used in the treatment of hypertension and heart failure. These inhibitors play a critical role in the Renin-Angiotensin-Aldosterone System (RAAS) by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Signaling Pathway of ACE Inhibitors

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System. The following diagram illustrates the mechanism of action.

ACE_Inhibitor_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ACE_Inhibition Mechanism of ACE Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure ACE_Inhibitor (S)-2-amino-5-phenylpentanoic acid-derived ACE Inhibitor (e.g., Cilazaprilat, Lisinopril) ACE_Inhibitor->ACE Inhibits Bradykinin Bradykinin ACE_Inhibitor->Bradykinin Prevents degradation of Inactive_Bradykinin Inactive Peptides Bradykinin->Inactive_Bradykinin ACE (Kininase II) Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BloodPressure Decreased Blood Pressure Vasodilation->Decreased_BloodPressure Lisinopril_Intermediate_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Isolation and Purification start (R)-2-hydroxy-4-phenylbutyrate reagents1 Sulfonyl chloride Base (e.g., Pyridine) Organic Solvent start->reagents1 intermediate1 Sulfonate Ester Solution reagents1->intermediate1 intermediate2 Reaction Mixture intermediate1->intermediate2 Reacts with reagents2 Trifluoroacetyl lysine salt reagents2->intermediate2 workup Filtration Reduced Pressure Distillation Crystallization (e.g., n-hexane/cyclohexane) intermediate2->workup Processed via product N²-[1-(S)-ethoxycarbonyl-3-phenylpropyl] -N⁶-trifluoroacetyl-L-lysine workup->product SPPS_Workflow Resin Resin Swelling (e.g., Fmoc-Rink amide MBHA in DMF) Fmoc_Deprotection Fmoc Deprotection (20% piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling: Fmoc-(S)-2-amino-5-phenylpentanoic acid HATU, NMM in DMF Washing1->Coupling Washing2 Washing (DMF, DCM, MeOH) Coupling->Washing2 Repeat cycles for desired sequence Cleavage Cleavage from Resin (TFA/TIS/Water) Washing2->Cleavage Characterization Purification and Characterization (HPLC, Mass Spectrometry) Cleavage->Characterization Neuroprotection_Mechanism cluster_intervention Therapeutic Intervention Ischemia Brain Ischemia (e.g., Stroke) Glutamate_Overactivation Overactivation of Glutamate Receptors Ischemia->Glutamate_Overactivation Neuronal_Damage Neuronal Damage & Infarct Volume Glutamate_Overactivation->Neuronal_Damage Neurological_Deficit Neurological Deficit Neuronal_Damage->Neurological_Deficit Phe_Derivative Halogenated L-Phenylalanine Derivative (e.g., 3,5-dibromo-L-tyrosine) Antiglutamatergic_Activity Potent Antiglutamatergic Activity Phe_Derivative->Antiglutamatergic_Activity Antiglutamatergic_Activity->Glutamate_Overactivation Inhibits

Application Notes and Protocols for the Synthesis of (S)-2-amino-5-phenylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-2-amino-5-phenylpentanoic acid and its derivatives are non-proteinogenic amino acids that serve as crucial building blocks in medicinal chemistry and drug discovery. Their unique structural features are incorporated into various peptide and non-peptide scaffolds to modulate pharmacological properties such as potency, selectivity, and metabolic stability. This document provides detailed protocols for the synthesis of the parent compound and outlines a general methodology for the preparation of its derivatives in an enantioselective manner.

I. Protocol 1: Direct Synthesis of this compound via Hydrogenation

This protocol details the synthesis of this compound starting from L-styryl alanine, a method noted for its high yield and straightforward procedure.[1]

Experimental Protocol:

Materials:

  • L-styryl alanine (1)

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

  • Nitrogen gas (N₂)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve L-styryl alanine (1) (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel.

  • Flush the reaction vessel with nitrogen gas.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Upon completion of the reaction (which can be monitored by TLC), filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with a small amount of methanol.

  • Combine the filtrates and remove the organic solvent in vacuo using a rotary evaporator.

  • The resulting product, this compound (2), is obtained as a white powder.

Data Presentation:

Starting MaterialProductReagents & ConditionsYieldAnalytical Data
L-styryl alanineThis compoundH₂, 10% Pd/C, MeOH, RT, 2hQuantitative (51 mg)¹H-NMR (400 MHz, CD₃OD) δ = 7.42-7.25 (m, 5H), 3.71 (t, J=6.0, 1H), 2.69 (t, J=6.4, 2H), 1.85 (m, 2H), 1.70 (m, 2H). MS (M+H)⁺: calcd. 194.12, found 194.4.[1]

Synthetic Workflow:

synthesis_workflow_1 start L-styryl alanine reagents H₂, 10% Pd/C Methanol, RT, 2h start->reagents product This compound reagents->product

Caption: Hydrogenation of L-styryl alanine.

II. Protocol 2: General Approach for Enantioselective Synthesis of α-Amino Acid Derivatives

This section outlines a general and adaptable method for the enantioselective synthesis of non-proteinogenic α-amino acids, including derivatives of this compound, via an organocatalytic Mannich-type reaction.[2][3][4] This approach offers access to a wider range of derivatives with high enantiomeric purity.

Conceptual Experimental Workflow:

  • Enantioselective Mannich-type Addition: A bifunctional tertiary amine-squaramide catalyst promotes the enantioselective addition of a suitable nucleophile (e.g., allomaltol) to an N-protected aldimine. The aldimine can be synthesized from the corresponding aldehyde, which allows for variation in the side chain.

  • Oxidative Fragmentation: The resulting adduct undergoes oxidative fragmentation, often catalyzed by a ruthenium(III) complex, to yield the corresponding N-protected amino acid.[2][4]

  • Deprotection and Derivatization: The protecting groups are removed to yield the desired α-amino acid. Further derivatization can be performed at this stage.

General Protocol Outline:

Step A: Synthesis of the N-Protected Aldimine

  • React the desired aldehyde (e.g., 5-phenylpentanal for the parent structure) with a suitable amine source (e.g., p-toluenesulfonamide) under dehydrating conditions.

Step B: Enantioselective Mannich-type Reaction

  • In a suitable solvent (e.g., dichloromethane), combine the N-protected aldimine, a nucleophile (e.g., allomaltol), and a chiral organocatalyst (e.g., a dihydroquinine-based squaramide).

  • Stir the reaction at a controlled temperature until completion.

  • Purify the resulting adduct by column chromatography.

Step C: Oxidative Fragmentation and Deprotection

  • Subject the adduct to Ru(III)-catalyzed oxidative fragmentation to form the protected amino acid.

  • Remove the N-protecting group (e.g., tosyl group) to yield the final (S)-α-amino acid derivative.

Logical Relationship of the General Synthesis:

synthesis_workflow_2 cluster_start Starting Materials cluster_reaction Key Synthetic Steps Aldehyde Aldehyde (R-CHO) Aldimine N-Protected Aldimine Formation Aldehyde->Aldimine Amine N-Protecting Group Source Amine->Aldimine Nucleophile Nucleophile Mannich Enantioselective Mannich-type Reaction (Chiral Catalyst) Nucleophile->Mannich Aldimine->Mannich Oxidation Oxidative Fragmentation Mannich->Oxidation Deprotection Deprotection Oxidation->Deprotection Product (S)-α-Amino Acid Derivative Deprotection->Product

Caption: General Enantioselective Synthesis Workflow.

III. Alternative Racemic Synthesis

For applications where a racemic mixture is acceptable or where subsequent resolution is planned, a classical approach using diethyl acetamidomalonate is available.

Protocol Outline:

  • Alkylation: Diethyl acetamidomalonate is deprotonated with a base like sodium ethoxide and then alkylated with 1-bromo-3-phenylpropane.[5][6]

  • Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed and decarboxylated under acidic conditions (e.g., refluxing in concentrated hydrochloric acid) to yield (±)-2-amino-5-phenylpentanoic acid.[5]

This method is robust and high-yielding (reported at 83%) for the racemic product.[5]

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The specific reaction conditions may require optimization depending on the desired derivative and scale of the synthesis.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-2-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-phenylpentanoic acid is a chiral amino acid with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Traditional chemical synthesis of this compound often involves harsh reaction conditions, expensive chiral auxiliaries, and can lead to the formation of racemic mixtures requiring challenging resolutions. Biocatalytic approaches offer a green and efficient alternative, utilizing enzymes to catalyze the stereoselective synthesis of the desired (S)-enantiomer with high purity and under mild conditions.

These application notes provide an overview and detailed protocols for two primary biocatalytic strategies for the synthesis of this compound:

  • Asymmetric Synthesis using ω-Transaminases: This approach involves the direct conversion of a prochiral ketone precursor, 2-oxo-5-phenylpentanoic acid, into the desired (S)-amino acid.

  • Kinetic Resolution of Racemic 2-amino-5-phenylpentanoic acid using Lipases: This method separates the (S)-enantiomer from a racemic mixture by selectively acylating the (R)-enantiomer, allowing for the isolation of the desired (S)-amino acid.

Biocatalytic Approaches: A Comparative Overview

Featureω-Transaminase (Asymmetric Synthesis)Lipase (Kinetic Resolution)
Starting Material 2-oxo-5-phenylpentanoic acidRacemic 2-amino-5-phenylpentanoic acid
Theoretical Max. Yield 100%50% (without racemization)
Key Advantage Direct formation of the desired enantiomerUtilizes a readily available racemic starting material
Key Challenge Synthesis of the keto acid precursorRequires efficient separation of the product from the acylated enantiomer
Enantioselectivity Generally high (>99% e.e.)Generally high (>95% e.e.)

Section 1: Asymmetric Synthesis via ω-Transaminase

This section details the synthesis of this compound from 2-oxo-5-phenylpentanoic acid using an (S)-selective ω-transaminase.

Signaling Pathway Diagram

transaminase_pathway cluster_precursor Precursor Synthesis cluster_biocatalysis Biocatalytic Step cluster_product Product Formation 2_oxo_acid 2-Oxo-5-phenylpentanoic Acid Enzyme ω-Transaminase (S-selective) 2_oxo_acid->Enzyme Substrate S_amino_acid This compound Enzyme->S_amino_acid Product Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Byproduct Byproduct Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Enzyme Co-substrate Cofactor Pyridoxal-5'-phosphate (PLP) Cofactor->Enzyme Cofactor

Caption: Asymmetric synthesis of this compound.

Experimental Workflow

transaminase_workflow Start Start Precursor_Prep Prepare solution of 2-oxo-5-phenylpentanoic acid Start->Precursor_Prep Biocatalyst_Prep Prepare buffer with ω-Transaminase, PLP, and Amino Donor Start->Biocatalyst_Prep Reaction Combine and incubate (e.g., 30-40°C, 24h, pH 7-8) Precursor_Prep->Reaction Biocatalyst_Prep->Reaction Monitoring Monitor reaction progress (HPLC) Reaction->Monitoring Quench Quench reaction (e.g., acidify) Reaction->Quench Upon completion Monitoring->Reaction Purification Purify product (e.g., Ion-exchange chromatography) Quench->Purification Analysis Analyze product purity and e.e. (Chiral HPLC, NMR) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for transaminase-catalyzed synthesis.

Protocol: Asymmetric Synthesis using ω-Transaminase

1. Materials:

  • 2-oxo-5-phenylpentanoic acid (substrate)

  • (S)-selective ω-Transaminase (e.g., from Ochrobactrum anthropi or engineered variants)[1]

  • Isopropylamine (amino donor)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Hydrochloric acid (for pH adjustment and reaction quenching)

  • Sodium hydroxide (for pH adjustment)

  • Solvents for extraction and chromatography (e.g., ethyl acetate)

  • Ion-exchange resin for purification

2. Preparation of Reaction Mixture:

  • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.

  • In a reaction vessel, dissolve 2-oxo-5-phenylpentanoic acid to a final concentration of 50 mM in the phosphate buffer.

  • Add isopropylamine to a final concentration of 100-200 mM.[1]

  • Add PLP to a final concentration of 1 mM.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 15 minutes.

3. Enzymatic Reaction:

  • Initiate the reaction by adding the ω-transaminase to a final concentration of 1-5 mg/mL.

  • Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the formation of the product and consumption of the substrate by HPLC.

4. Work-up and Purification:

  • Once the reaction reaches completion (or desired conversion), quench the reaction by acidifying the mixture to pH 2 with HCl.

  • Centrifuge the mixture to remove the enzyme.

  • The supernatant can be purified by ion-exchange chromatography to isolate the this compound.

  • Analyze the purity and enantiomeric excess (e.e.) of the final product using chiral HPLC and confirm the structure by NMR.

Expected Outcome:

ParameterExpected Value
Conversion>95%
Enantiomeric Excess (e.e.)>99%
Isolated Yield80-95%

Section 2: Kinetic Resolution using Lipase

This section describes the resolution of racemic 2-amino-5-phenylpentanoic acid using a lipase to selectively acylate the (R)-enantiomer.

Reaction Scheme Diagram

lipase_resolution cluster_reactants Reactants cluster_biocatalysis Biocatalytic Step cluster_products Products Racemate Racemic 2-amino-5- phenylpentanoic acid Lipase Lipase (e.g., Candida antarctica Lipase B) Racemate->Lipase Acyl_Donor Acyl Donor (e.g., Ethyl acetate) Acyl_Donor->Lipase S_amino_acid (S)-2-amino-5- phenylpentanoic acid (unreacted) Lipase->S_amino_acid R_amide (R)-N-acetyl-2-amino-5- phenylpentanoic acid Lipase->R_amide

Caption: Lipase-catalyzed kinetic resolution of racemic 2-amino-5-phenylpentanoic acid.

Experimental Workflow

lipase_workflow Start Start Reactant_Prep Dissolve racemic 2-amino-5-phenylpentanoic acid and acyl donor in an organic solvent Start->Reactant_Prep Add_Enzyme Add immobilized lipase (e.g., Novozym 435) Reactant_Prep->Add_Enzyme Reaction Incubate with shaking (e.g., 40-50°C, 24-72h) Add_Enzyme->Reaction Monitoring Monitor conversion (HPLC) Reaction->Monitoring Filter_Enzyme Filter to remove the immobilized enzyme Reaction->Filter_Enzyme At ~50% conversion Monitoring->Reaction Separation Separate (S)-amino acid from (R)-N-acyl amino acid (e.g., extraction or chromatography) Filter_Enzyme->Separation Analysis Analyze product purity and e.e. (Chiral HPLC, NMR) Separation->Analysis End End Analysis->End

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

Protocol: Kinetic Resolution using Lipase

1. Materials:

  • Racemic 2-amino-5-phenylpentanoic acid

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Aqueous acid and base solutions for extraction (e.g., HCl, NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

2. Enzymatic Reaction:

  • In a reaction vessel, dissolve racemic 2-amino-5-phenylpentanoic acid (e.g., 10 g) and the acyl donor (e.g., 1.2 equivalents) in an appropriate organic solvent (e.g., 200 mL of toluene).

  • Add the immobilized lipase (e.g., 1 g of Novozym 435).

  • Incubate the mixture at 45°C with vigorous shaking.

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This is crucial to achieve high enantiomeric excess for both the remaining substrate and the product.

3. Work-up and Separation:

  • Filter off the immobilized enzyme for potential reuse.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture of this compound and (R)-N-acyl-2-amino-5-phenylpentanoic acid can be separated by acid-base extraction:

    • Dissolve the residue in an organic solvent and extract with an aqueous acidic solution (e.g., 1M HCl). The (S)-amino acid will move to the aqueous phase.

    • Separate the layers. The organic layer contains the (R)-N-acyl amino acid.

    • Neutralize the aqueous layer with a base (e.g., 1M NaOH) to precipitate the this compound.

    • Filter, wash with cold water, and dry the product.

4. Analysis:

  • Determine the yield and confirm the structure of the this compound by NMR.

  • Measure the enantiomeric excess using chiral HPLC.

Expected Outcome:

ParameterExpected Value
Conversion~50%
Enantiomeric Excess (e.e.) of (S)-amino acid>98%
Isolated Yield of (S)-amino acid40-48% (of the initial racemic mixture)

Note on Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. This involves adding a racemization catalyst (e.g., a ruthenium complex) to the reaction mixture, which continuously converts the unreactive (R)-enantiomer back into the racemate, allowing for a theoretical yield of up to 100% of the desired (S)-product.[2]

Conclusion

Biocatalytic methods provide powerful and sustainable alternatives for the synthesis of enantiomerically pure this compound. The choice between asymmetric synthesis with a transaminase and kinetic resolution with a lipase will depend on factors such as the availability of the starting materials, desired yield, and process economics. The protocols provided herein serve as a comprehensive starting point for the development and optimization of these biocatalytic routes in a research and drug development setting.

References

Application Notes and Protocols: (S)-2-amino-5-phenylpentanoic acid for Studying Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, serves as a valuable tool for investigating amino acid metabolism and transport. Its structural similarity to natural amino acids, such as phenylalanine and leucine, allows it to interact with and competitively inhibit cellular machinery involved in their transport and metabolism. This property makes it particularly useful for studying pathways that are dysregulated in various diseases, including cancer and neurological disorders. These application notes provide detailed protocols for utilizing this compound to probe metabolic pathways, with a focus on amino acid transport systems.

Physicochemical and Safety Information

A summary of the key properties and safety information for this compound is provided in the table below.

PropertyValueReference
CAS Number 62777-25-7[1]
Molecular Formula C₁₁H₁₅NO₂[2]
Molecular Weight 193.25 g/mol [1]
Appearance White to off-white powder or crystals[1]
Purity ≥97%[1][3]
Storage Temperature Room Temperature; Keep in a dark place under an inert atmosphere[1][3]
IUPAC Name (2S)-2-amino-5-phenylpentanoic acid[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

Applications in Metabolic Pathway Research

This compound is primarily utilized to study the transport of large neutral amino acids (LNAAs) across cell membranes. Many cancer cells upregulate specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands. By acting as a competitive inhibitor, this compound can be used to investigate the reliance of cells on these transporters for proliferation and survival.

A key application involves its use in conjunction with radiolabeled amino acids or in metabolic flux analysis to understand how the inhibition of specific transport pathways affects overall cellular metabolism. For instance, a fluorinated and radiolabeled analog of a similar compound, (S)-2-amino-5-[18F]fluoro-2-methylpentanoic acid, has been shown to enter cells via system L amino acid transporters.[4][5] This suggests that this compound likely interacts with the same class of transporters.

Experimental Protocols

Protocol 1: Competitive Inhibition of Amino Acid Uptake in Cell Culture

This protocol details a method to assess the inhibitory effect of this compound on the uptake of a radiolabeled amino acid (e.g., ³H-Leucine) in cultured cells.

Materials:

  • This compound

  • Cultured cells of interest (e.g., a cancer cell line known to overexpress LAT1)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Radiolabeled L-amino acid (e.g., ³H-Leucine)

  • Non-labeled L-amino acid (for standard curve)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., HBSS). Prepare a working solution of the radiolabeled amino acid in HBSS.

  • Amino Acid Starvation (Optional): To enhance uptake, you may starve the cells of amino acids for a short period (e.g., 30-60 minutes) by replacing the culture medium with HBSS before the assay.

  • Inhibition Assay:

    • Wash the cells twice with pre-warmed HBSS.

    • Add HBSS containing various concentrations of this compound to the wells. Include a control group with no inhibitor.

    • Pre-incubate the cells with the inhibitor for 10-15 minutes at 37°C.

    • Add the radiolabeled amino acid to each well to a final concentration (e.g., 1 µCi/mL).

    • Incubate for a defined period (e.g., 5-15 minutes). The optimal time should be determined empirically to be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the radioactive solution.

    • Wash the cells three times with ice-cold HBSS to stop the uptake and remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the radioactivity counts.

    • Plot the percentage of inhibition of radiolabeled amino acid uptake against the concentration of this compound.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the uptake by 50%.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 24-well Plate solution_prep Prepare Inhibitor and Radiolabel Solutions wash_cells1 Wash Cells (HBSS) solution_prep->wash_cells1 add_inhibitor Add this compound wash_cells1->add_inhibitor pre_incubate Pre-incubate (15 min) add_inhibitor->pre_incubate add_radiolabel Add Radiolabeled Amino Acid pre_incubate->add_radiolabel incubate Incubate (5-15 min) add_radiolabel->incubate terminate_uptake Terminate Uptake (Wash with cold HBSS) incubate->terminate_uptake cell_lysis Lyse Cells terminate_uptake->cell_lysis scintillation_count Scintillation Counting cell_lysis->scintillation_count data_analysis Normalize and Calculate IC50 scintillation_count->data_analysis

Workflow for Competitive Amino Acid Uptake Assay.
Protocol 2: Analysis of Metabolic Perturbation using Mass Spectrometry-based Metabolomics

This protocol provides a general framework for investigating the downstream metabolic effects of inhibiting amino acid transport with this compound.

Materials:

  • This compound

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., ice-cold 0.9% NaCl)

  • Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • Cell scrapers

  • Centrifuge capable of reaching high speeds at 4°C

  • Lyophilizer or vacuum concentrator

  • Mass spectrometer coupled with liquid chromatography (LC-MS)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in multi-well plates (e.g., 6-well plates) to ~80% confluency.

    • Treat the cells with a predetermined concentration of this compound (e.g., at or near the IC₅₀ value for uptake inhibition) for a specified duration (e.g., 1, 6, or 24 hours). Include a vehicle-treated control group.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the culture medium.

    • Wash the cells with ice-cold quenching solution to arrest metabolism.

    • Immediately add the pre-chilled extraction solvent.

    • Scrape the cells and collect the cell lysate/solvent mixture.

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using an established LC-MS method for metabolomics.

    • Identify and quantify the relative abundance of various intracellular metabolites.

  • Data Analysis:

    • Normalize the data to cell number or protein content.

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly altered by the treatment.

    • Use pathway analysis software (e.g., MetaboAnalyst) to identify metabolic pathways that are perturbed by the inhibition of amino acid transport.

Visualizing the Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of large neutral amino acid transporters like LAT1. This means it competes with endogenous amino acids, such as leucine and phenylalanine, for binding to the transporter, thereby reducing their influx into the cell. This inhibition can lead to a depletion of intracellular amino acid pools, affecting downstream metabolic pathways like protein synthesis and the mTOR signaling pathway.

signaling_pathway cluster_membrane Cell Membrane transporter Amino Acid Transporter (e.g., LAT1) intracellular_aa Intracellular Amino Acids transporter->intracellular_aa extracellular_aa Extracellular Amino Acids (e.g., Leucine) extracellular_aa->transporter Uptake inhibitor (S)-2-amino-5- phenylpentanoic acid inhibitor->transporter Competitive Inhibition downstream Downstream Metabolic Pathways (Protein Synthesis, mTOR signaling) intracellular_aa->downstream

Competitive inhibition of amino acid transport.

Conclusion

This compound is a valuable research tool for elucidating the role of amino acid transport in cellular metabolism. The protocols outlined above provide a starting point for researchers to investigate the metabolic consequences of inhibiting the uptake of large neutral amino acids. By combining these experimental approaches, scientists and drug development professionals can gain deeper insights into the metabolic vulnerabilities of various cell types, potentially leading to the identification of new therapeutic targets.

References

Chiral Auxiliary-Mediated Synthesis of (S)-2-amino-5-phenylpentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-2-amino-5-phenylpentanoic acid, a valuable non-proteinogenic amino acid, utilizing a chiral auxiliary-mediated approach. The protocols focus on the widely used Evans oxazolidinone auxiliary, which allows for high stereocontrol during the key alkylation step.

Introduction

This compound and its derivatives are important chiral building blocks in the development of various pharmaceutical agents. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The Evans oxazolidinone auxiliaries, developed by David A. Evans, are among the most reliable and widely used for the asymmetric synthesis of α-substituted carboxylic acids, including non-natural amino acids.

The general strategy involves the acylation of a chiral oxazolidinone, followed by the diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the chiral auxiliary to yield the desired enantiomerically enriched amino acid.

Overall Synthesis Workflow

The synthesis of this compound via an Evans chiral auxiliary can be conceptually broken down into three main stages: attachment of the acyl group to the auxiliary, diastereoselective alkylation, and finally, cleavage of the auxiliary to release the target amino acid.

Synthesis Workflow cluster_0 Stage 1: Acylation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage A Chiral Auxiliary ((S)-4-benzyl-2-oxazolidinone) C N-Acyl Oxazolidinone A->C Acylation B Acylating Agent (5-phenylpentanoyl chloride) B->C D N-Acyl Oxazolidinone F Chelated (Z)-Enolate D->F Deprotonation E Base (e.g., NaHMDS) E->F H Alkylated Product F->H Alkylation G Electrophile for Amino Group Introduction G->H I Alkylated Product K This compound I->K Hydrolysis L Recovered Chiral Auxiliary I->L Recovery J Cleavage Reagent (e.g., LiOH/H2O2) J->K

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for Evans auxiliary chemistry and have been adapted for the synthesis of the target molecule.

Protocol 1: Synthesis of N-(5-phenylpentanoyl)-(S)-4-benzyl-2-oxazolidinone

This initial step attaches the 5-phenylpentanoyl group to the chiral auxiliary.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • 5-phenylpentanoyl chloride

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

  • Slowly add 5-phenylpentanoyl chloride (1.2 eq) to the solution.

  • Add a catalytic amount of DMAP.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-acyl oxazolidinone.

Protocol 2: Diastereoselective Azidation of N-(5-phenylpentanoyl)-(S)-4-benzyl-2-oxazolidinone

This key step introduces the nitrogen functionality at the α-position with high diastereoselectivity.

Materials:

  • N-(5-phenylpentanoyl)-(S)-4-benzyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)

  • Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add NaHMDS (1.1 eq) and stir the mixture for 30 minutes to form the sodium enolate.

  • In a separate flask, dissolve trisyl azide (1.2 eq) in anhydrous THF at -78 °C.

  • Slowly transfer the enolate solution to the trisyl azide solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the desired diastereomer of the α-azido product.

Protocol 3: Cleavage of the Chiral Auxiliary to Yield this compound

The final step involves the removal of the chiral auxiliary and reduction of the azide to the amine.

Materials:

  • N-((S)-2-azido-5-phenylpentanoyl)-(S)-4-benzyl-2-oxazolidinone

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Hydrolysis: Dissolve the α-azido product (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add LiOH (2.0 eq) followed by the slow addition of 30% H₂O₂ (4.0 eq).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove THF and extract the aqueous layer with diethyl ether to remove the recovered chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl to pH ~2 and extract with ethyl acetate.

  • Dry the combined organic extracts, filter, and concentrate to obtain the crude (S)-2-azido-5-phenylpentanoic acid.

  • Reduction: Dissolve the crude azido acid in methanol and add 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the crude amino acid by ion-exchange chromatography (Dowex 50WX8, eluting with aqueous ammonia) to yield pure this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis. Please note that yields and diastereoselectivities can vary based on reaction scale and specific conditions.

StepProductTypical Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1. AcylationN-(5-phenylpentanoyl)-(S)-4-benzyl-2-oxazolidinone85-95N/A>99
2. AzidationN-((S)-2-azido-5-phenylpentanoyl)-(S)-4-benzyl-2-oxazolidinone75-85>98:2N/A
3. CleavageThis compound80-90N/A>98

N/A: Not Applicable

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alkylation step is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary. The bulky benzyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face.

Stereocontrol_Mechanism cluster_enolate Chelated (Z)-Enolate Formation cluster_alkylation Diastereoselective Alkylation AcylOx N-Acyl Oxazolidinone Enolate (Z)-Enolate Chelate AcylOx->Enolate Deprotonation Base NaHMDS Base->Enolate Enolate_face Planar Enolate Top_face Top Face (Sterically Hindered) Enolate_face->Top_face Shielded by Bottom_face Bottom Face (Less Hindered) Enolate_face->Bottom_face Accessible Benzyl_group Bulky Benzyl Group (at C4) Benzyl_group->Top_face Alkylated_product Major Diastereomer Bottom_face->Alkylated_product Electrophile Electrophile (e.g., Trisyl Azide) Electrophile->Bottom_face Attacks

Caption: Mechanism of stereocontrol in the alkylation step.

These protocols and notes provide a comprehensive guide for the successful synthesis of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral amino acids is of paramount importance in the pharmaceutical, fine chemical, and food industries.[1][2] Enzymatic methods offer a powerful alternative to traditional chemical synthesis, providing high stereoselectivity, mild reaction conditions, and a greener environmental footprint.[3][4] This document provides detailed application notes and experimental protocols for key enzymatic strategies used to produce chiral amino acids, including the use of transaminases, amino acid dehydrogenases, hydantoinases, and ammonia lyases.

Asymmetric Synthesis via Transamination

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a prochiral ketone or keto acid, yielding a chiral amine or amino acid.[5][6] This method is highly versatile for producing both natural and unnatural amino acids.[6] A significant challenge is the unfavorable reaction equilibrium, which can be overcome by using co-product removal strategies, such as enzymatic cascades.[7][8]

Transaminase_Workflow cluster_main Transaminase Cycle cluster_donor Amino Donor Cycle cluster_removal Equilibrium Shift Keto_Acid α-Keto Acid (Substrate) TA_PMP Transaminase-PMP Keto_Acid->TA_PMP Accepts amino group Amino_Acid Chiral Amino Acid (Product) Result Amino_Acid->Result >99% e.e. TA_PLP Transaminase-PLP TA_PLP->TA_PMP Keto_Donor Keto Acid (Co-product) TA_PLP->Keto_Donor TA_PMP->Amino_Acid Forms Product TA_PMP->TA_PLP Regenerates PLP-Enzyme Amino_Donor Amino Donor (e.g., L-Glutamate) Amino_Donor->TA_PLP Donates amino group Removal Co-product Removal (e.g., AspAT, PDC) Keto_Donor->Removal Removed by coupled enzyme

Caption: Workflow for transaminase-catalyzed synthesis with equilibrium shift.

Quantitative Data: Transaminase-Catalyzed Synthesis
Target Amino AcidSubstrate (α-Keto Acid)Enzyme SystemAmino DonorConversion/YieldEnantiomeric Excess (e.e.)Reference
L-tert-leucineTrimethylpyruvate (100 mM)BCAT / AspAT / PDCL-Glutamate89.2% Yield (89.2 mM)>99%[7][8]
(R)-3,4-dimethoxyamphetamine3,4-dimethoxyphenylacetoneEngineered Transaminase(R)-1-phenylethylamine82% Yield>99%[9]
Experimental Protocol: Synthesis of L-tert-leucine using BCAT

This protocol is adapted from a multi-enzyme system developed to overcome product inhibition by 2-ketoglutarate.[7][8]

  • Enzyme Preparation:

    • Express and purify branched-chain aminotransferase (BCAT) from E. coli, aspartate aminotransferase (AspAT), and pyruvate decarboxylase (PDC).

    • Prepare solutions of each enzyme in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • Reaction Mixture Setup:

    • In a temperature-controlled reaction vessel, prepare the reaction mixture with the following components:

      • Trimethylpyruvate: 100 mM

      • L-Glutamate: 120 mM (as the amino donor)

      • L-Aspartate: 10 mM

      • Pyruvate: 10 mM

      • Pyridoxal 5'-phosphate (PLP): 1 mM

      • Thiamine pyrophosphate (TPP): 1 mM

      • MgCl₂: 1 mM

      • Potassium phosphate buffer (pH 8.0): 100 mM

    • Add the purified enzymes to the following final concentrations: BCAT (10 U/mL), AspAT (10 U/mL), and PDC (10 U/mL).

  • Reaction Conditions:

    • Incubate the reaction mixture at 37°C with gentle agitation for 24 hours.

    • Monitor the reaction progress by measuring the concentration of L-tert-leucine using HPLC with a chiral column.

  • Product Analysis and Isolation:

    • Terminate the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% (v/v) to precipitate the enzymes.

    • Centrifuge the mixture to remove the precipitated protein.

    • Analyze the supernatant for L-tert-leucine concentration and enantiomeric excess using chiral HPLC. The final product concentration should be approximately 89.2 mM with an e.e. of >99%.[7][8]

Asymmetric Synthesis via Reductive Amination

Amino acid dehydrogenases (AADHs) catalyze the direct reductive amination of α-keto acids using a nicotinamide cofactor (NADH or NADPH) to produce α-amino acids.[10][11] This method is highly stereospecific. The primary challenge is the high cost of the cofactor, necessitating an efficient in situ cofactor regeneration system, commonly achieved using formate dehydrogenase (FDH), which converts formate to CO₂ while regenerating NADH from NAD+.[12]

Reductive_Amination_Workflow cluster_main Reductive Amination cluster_regen Cofactor Regeneration Keto_Acid α-Keto Acid AADH Amino Acid Dehydrogenase (AADH) Keto_Acid->AADH Ammonia Ammonia (NH₃) Ammonia->AADH Amino_Acid L-Amino Acid AADH->Amino_Acid NAD NAD⁺ AADH->NAD Result Amino_Acid->Result >99% e.e. NADH NADH NADH->AADH FDH Formate Dehydrogenase (FDH) NAD->FDH FDH->NADH Regenerated CO2 CO₂ FDH->CO2 Formate Formate Formate->FDH

Caption: Reductive amination workflow with cofactor regeneration.

Quantitative Data: Reductive Amination
Target Amino AcidSubstrate (α-Keto Acid)Enzyme SystemConversion/YieldEnantiomeric Excess (e.e.)Reference
L-tert-leucineTrimethylpyruvic acid (TMP)Leucine DH (Bacillus cereus) / Formate DH (Candida boidinii)>99% Conversion>99%[12]
L-PhenylalaninePhenylpyruvatePhenylalanine DHHigh>99%[11]
L-2-Aminobutyric acid2-Oxobutyric acidD-Amino Acid DH (DAADH) / Formate DH>90% Yield>99%[13]
Experimental Protocol: Synthesis of L-tert-leucine using a Whole-Cell Catalyst

This protocol utilizes an engineered E. coli whole-cell catalyst co-expressing leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH).[12]

  • Biocatalyst Preparation:

    • Prepare E. coli cells co-expressing LeuDH from Bacillus cereus and FDH from Candida boidinii.

    • Harvest cells by centrifugation and wash with buffer (e.g., 100 mM Tris-HCl, pH 8.0). The resulting cell paste can be used directly.

  • Reaction Mixture Setup:

    • In a stirred-tank bioreactor, prepare the reaction medium containing:

      • Trimethylpyruvic acid (TMP): 100 mM

      • Ammonium formate: 1.5 M (serves as both ammonia source and substrate for FDH)

      • NAD⁺: 1 mM (initial concentration)

      • Tris-HCl buffer (pH 8.5): 100 mM

    • Add the prepared whole-cell biocatalyst to the reactor (e.g., 50 g/L wet cell weight).

  • Reaction Conditions:

    • Maintain the reaction temperature at 30°C.

    • Keep the pH constant at 8.5 by automated addition of a base (e.g., 5 M NaOH), as the reaction consumes protons.

    • Provide gentle agitation to ensure homogeneity.

    • Monitor the conversion of TMP to L-tert-leucine over time (typically 24-30 hours) using HPLC.

  • Product Analysis and Isolation:

    • After the reaction reaches completion (>99% conversion), remove the cells by centrifugation or microfiltration.

    • The resulting supernatant contains L-tert-leucine. Analyze the final concentration and enantiomeric excess (>99%) by chiral HPLC.[12]

    • The product can be purified from the supernatant using ion-exchange chromatography.

Dynamic Kinetic Resolution via the Hydantoinase Process

The "Hydantoinase Process" is a highly efficient multi-enzymatic system for producing optically pure D- or L-amino acids from inexpensive racemic 5-monosubstituted hydantoins.[2][13] For D-amino acids, the cascade involves three enzymes: a hydantoin racemase, a D-selective hydantoinase, and a D-carbamoylase. This dynamic kinetic resolution (DKR) process allows for a theoretical yield of 100%.[2][14]

Hydantoinase_Process DL_Hydantoin D,L-5-R-Hydantoin (Racemic Substrate) L_Hydantoin L-5-R-Hydantoin DL_Hydantoin->L_Hydantoin D_Hydantoin D-5-R-Hydantoin DL_Hydantoin->D_Hydantoin Racemase Hydantoin Racemase L_Hydantoin->Racemase Hydantoinase D-Hydantoinase D_Hydantoin->Hydantoinase Hydrolysis N_Carbamoyl N-Carbamoyl-D-Amino Acid Carbamoylase D-Carbamoylase N_Carbamoyl->Carbamoylase Hydrolysis D_Amino_Acid D-Amino Acid (Product) Result D_Amino_Acid->Result >99% e.e. ~100% Conversion Racemase->D_Hydantoin Racemization Hydantoinase->N_Carbamoyl Carbamoylase->D_Amino_Acid

Caption: The three-enzyme cascade of the D-Hydantoinase Process.

Quantitative Data: Hydantoinase Process
Target Amino AcidSubstrate (Hydantoin)Enzyme Source (Whole Cell)TimeConversion/YieldEnantiomeric Excess (e.e.)Reference
D-MethionineD,L-5-(2-methylthioethyl)-hydantoin (15 mM)Recombinant E. coli (Hydantoinase, Carbamoylase, Racemase)30 min100% ConversionNot specified, but implied high[2]
D-TryptophanL-indolylmethylhydantoin (80 mM)A. aurescens (Racemase), A. tumefaciens (D-Hydantoinase), A. crystallopoietes (D-Carbamoylase)12 h99.4% Yield>99.9%[13]
Experimental Protocol: Synthesis of D-Methionine via the Hydantoinase Process

This protocol uses a whole-cell system of recombinant E. coli expressing the three necessary enzymes.[2]

  • Biocatalyst Preparation:

    • Prepare three separate strains of E. coli, each expressing one of the required enzymes: D-hydantoinase, D-carbamoylase (both from Agrobacterium radiobacter), and hydantoin racemase (from Agrobacterium tumefaciens).

    • Grow the cells, induce protein expression, and harvest the cell pellets. Resuspend the cells in the reaction buffer.

  • Reaction Mixture Setup:

    • Combine the cell suspensions of the three recombinant E. coli strains in a reaction vessel.

    • Add the substrate, D,L-5-(2-methylthioethyl)-hydantoin, to a final concentration of 15 mM.

    • The reaction buffer should be 50 mM Tris-HCl.

  • Reaction Conditions:

    • Adjust the pH of the mixture to 8.0.

    • Maintain the reaction temperature at 50°C with constant stirring.

    • The reaction is expected to reach full conversion within 30 minutes.[2]

  • Product Analysis and Isolation:

    • Stop the reaction by heating or acidification to denature enzymes and separate the cells via centrifugation.

    • Analyze the supernatant for D-methionine concentration using HPLC.

    • Confirm the high enantiomeric purity using a chiral HPLC method.

Deracemization using Amino Acid Oxidases and Deaminases

Deracemization is a process that converts a racemic mixture entirely into a single, desired enantiomer.[15] A common chemoenzymatic strategy involves the stereoselective oxidation of one enantiomer (e.g., the L-enantiomer) by an L-amino acid oxidase (LAAO) or deaminase (LAAD) to the corresponding α-keto acid.[16] This intermediate is then non-selectively reduced back to the racemic amino acid by a chemical reducing agent (e.g., ammonia-borane or borane tert-butylamine complex).[15][16] Over time, the entire starting material is converted into the D-enantiomer, which is not a substrate for the enzyme.

Deracemization_Workflow L_AA L-Amino Acid LAAO L-Amino Acid Deaminase/Oxidase L_AA->LAAO Stereoselective Oxidation D_AA D-Amino Acid (Not consumed) Keto_Acid α-Keto Acid (Intermediate) Reducer Chemical Reducing Agent Keto_Acid->Reducer Non-selective Reduction Racemate D,L-Amino Acid (Regenerated Racemate) Racemate->L_AA Racemate->D_AA Accumulates LAAO->Keto_Acid Reducer->Racemate

Caption: Chemoenzymatic deracemization using an L-selective oxidase.

Quantitative Data: Deracemization / Stereoinversion
Target Amino AcidSubstrateEnzymeReducing AgentConversion/YieldEnantiomeric Excess (e.e.)Reference
D-4-NitrophenylalanineL-4-Nitrophenylalanine (12.5 mM)PmaLAADBorane tert-butylamine complex (62.5 mM)Quantitative Conversion>99%[16]
D-Phenylalanine derivativesRacemic Phenylalanine derivativesAncestral LAAOChemical Reductant>99% Conversion>99% (D-form)[17]
D-1-NaphthylalanineD,L-1-NaphthylalaninePmaLAAD / D-amino acid oxidase variantNot specifiedFull deracemization>99%[16]
Experimental Protocol: Stereoinversion of L-4-Nitrophenylalanine

This protocol describes the complete conversion of an L-amino acid to its D-enantiomer.[16]

  • Enzyme Preparation:

    • Use purified recombinant L-amino acid deaminase from Proteus myxofaciens (PmaLAAD). Prepare a stock solution of the enzyme (e.g., 1 mg/mL) in buffer.

  • Reaction Mixture Setup:

    • In a reaction vessel, combine the following:

      • L-4-Nitrophenylalanine (L-4-Npa): 12.5 mM

      • Borane tert-butylamine complex: 62.5 mM (5-fold molar excess)

      • Potassium phosphate buffer (pH 7.5): 50 mM

  • Reaction Conditions:

    • Pre-incubate the mixture at 25°C.

    • Initiate the reaction by adding PmaLAAD to a final concentration of 0.1 mg/mL.

    • Maintain the temperature at 25°C with stirring.

    • Monitor the conversion of L-4-Npa to D-4-Npa over time (e.g., 120 minutes) by chiral HPLC.

  • Product Analysis:

    • Take aliquots at different time points and stop the reaction by adding an equal volume of methanol or by acidification.

    • Centrifuge to remove any precipitate.

    • Analyze the supernatant using chiral HPLC to determine the concentrations of L- and D-enantiomers. The reaction should result in the quantitative conversion of the L-isomer into the D-isomer.[16]

References

Application Notes and Protocols for Amino Acid Synthesis via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a versatile and powerful methodology for the synthesis of amino acids, proceeding through the formation of an imine intermediate from an α-keto acid and an amine, followed by its reduction to the corresponding amino acid.[1][2] This one-pot reaction is widely utilized in medicinal chemistry and drug development for the synthesis of both natural and unnatural α-amino acids, offering high efficiency and the potential for stereocontrol.[3] These application notes provide a detailed overview of chemical, biocatalytic, and organocatalytic approaches to reductive amination for amino acid synthesis, complete with experimental protocols, comparative data, and workflow diagrams.

General Principles

The synthesis of α-amino acids via reductive amination begins with the reaction of an α-keto acid with an amine source, typically ammonia or an ammonium salt, to form an imine intermediate. This intermediate is then reduced in situ by a reducing agent to yield the final α-amino acid.[2][3] The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting ketone.[4]

Key components of the reaction include:

  • α-Keto Acid: The precursor molecule containing the carbonyl group.

  • Amine Source: Typically ammonia or an ammonium salt (e.g., ammonium formate, ammonium acetate) to provide the amino group.[3]

  • Reducing Agent: A hydride source that selectively reduces the imine. Common examples include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation.[3][4]

  • Catalyst: For asymmetric synthesis, a chiral catalyst is employed to control the stereochemistry of the newly formed chiral center.[3] This can be a metal complex, an organocatalyst, or an enzyme.

Diagram: General Mechanism of Reductive Amination

Reductive Amination Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction alpha-Keto_Acid α-Keto Acid Imine_Intermediate Imine Intermediate alpha-Keto_Acid->Imine_Intermediate + NH3 - H2O Amine Amine (NH3) Amino_Acid α-Amino Acid Imine_Intermediate->Amino_Acid + [H] Reducing_Agent Reducing Agent (e.g., NaBH3CN)

General mechanism of reductive amination for amino acid synthesis.

Chemical Synthesis Approaches

Chemical reductive amination offers a straightforward and broadly applicable method for the synthesis of a wide range of amino acids. The choice of catalyst and reducing agent is crucial for achieving high yields and, in the case of chiral synthesis, high enantioselectivity.

Data Presentation: Chemical Synthesis of Amino Acids
Target Amino Acidα-Keto Acid PrecursorAmine SourceCatalyst/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)ee (%)
Adamantyl GlycineAdamantylglyoxylic acidAmmonium formate[Cp*RhCl₂]₂Methanol551888N/A
Adamantyl GlycineAdamantylglyoxylic acidAmmonium formatePd/CMethanol501858N/A
Phenylalanine analoguePhenylglyoxylic acid diethyl acetalAmmoniaChiral Phosphate/Hantzsch EsterToluene60249598
Alanine analogue2-Ketobutyric acid diethyl acetalAmmoniaChiral Phosphate/Hantzsch EsterToluene60248896
L-tert-LeucineTrimethylpyruvic acidDibenzylamineSodium triacetoxyborohydrideTetrahydrofuran-40 to -50N/A>78>99.5
2-Amino-2-phenylacetic acid2-Oxo-2-phenylacetic acidAmmonia/Ammonium chlorideElectrochemical (Hg electrode)AqueousN/AN/A88N/A
α-AlaninePyruvic acidAmmonia/Ammonium chlorideElectrochemical (Hg electrode)AqueousN/AN/A24-88N/A
Experimental Protocol: Synthesis of Adamantyl Glycine via Rh-catalyzed Reductive Amination[3]

This protocol describes the synthesis of the unnatural amino acid adamantyl glycine using a rhodium catalyst.

Materials:

  • Adamantylglyoxylic acid

  • Ammonium formate

  • [Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Methanol, degassed

  • 1.5 M HCl in methanol

  • Acetone

  • Celite

Procedure:

  • To a reaction vessel, add adamantylglyoxylic acid (1.0 eq., e.g., 2.0 g, 9.6 mmol), ammonium formate (5.0 eq., e.g., 3.0 g, 48 mmol), and [Cp*RhCl₂]₂ (0.25 mol%, e.g., 14.8 mg, 0.024 mmol).

  • Purge the vessel with nitrogen gas.

  • Add degassed methanol (e.g., 19.2 mL) to the mixture under a nitrogen atmosphere.

  • Stir the reaction mixture at 55 °C for 18 hours. The color of the reaction mixture will typically change from orange to grey.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Wash the filter cake with 1.5 M HCl in methanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Take up the resulting solid in acetone and adjust the pH to 5.

  • Filter the resulting white solid, wash with acetone, and dry under vacuum to yield adamantyl glycine.

Diagram: Experimental Workflow for Chemical Synthesis

Chemical Synthesis Workflow start Start reagents Combine α-Keto Acid, Amine Source, and Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 55°C, 18h) solvent->reaction cool Cool to Room Temperature reaction->cool filter Filter through Celite cool->filter wash Wash with HCl/Methanol filter->wash evaporate Evaporate Solvent wash->evaporate precipitate Precipitate Product (pH adjustment) evaporate->precipitate isolate Filter and Dry Product precipitate->isolate end End isolate->end

A typical experimental workflow for the chemical synthesis of amino acids.

Biocatalytic Synthesis Approaches

Biocatalytic reductive amination using enzymes such as amino acid dehydrogenases (AADHs) offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental sustainability.[2][5] These enzymes catalyze the reductive amination of α-keto acids with high specificity, making them ideal for the synthesis of enantiomerically pure amino acids.[5]

Data Presentation: Biocatalytic Synthesis of Amino Acids
Target Amino Acidα-Keto Acid PrecursorEnzyme SystemCofactor RegenerationTemp. (°C)Time (h)Conversion (%)ee (%)
L-tert-LeucineTrimethylpyruvic acidLeucine Dehydrogenase (LeuDH) / Formate Dehydrogenase (FDH)Formate/FDH308-24>99>99
L-AlaninePyruvic acidAlanine DehydrogenaseGlucose/GDH30N/A~70>99
L-Glutamateα-Ketoglutaric acidGlutamate DehydrogenaseNAD(P)H30N/AHigh>99
D-Amino AcidsVarious α-keto acidsmeso-Diaminopimelate DehydrogenaseNAD(P)H30N/Aup to 99>99
Experimental Protocol: Biocatalytic Synthesis of L-tert-Leucine[3]

This protocol describes the synthesis of L-tert-leucine using a whole-cell catalyst system expressing Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH) for cofactor regeneration.

Materials:

  • Recombinant E. coli strain expressing LeuDH and FDH

  • Trimethylpyruvic acid (TMP)

  • Ammonium formate

  • Phosphate buffer (pH 7.0)

  • Centrifuge and incubator shaker

Procedure:

  • Cell Culture and Harvest: Grow the recombinant E. coli strain in a suitable medium to induce the expression of LeuDH and FDH. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: In a reaction vessel, combine the washed E. coli cells, trimethylpyruvic acid (e.g., 50 mM), and ammonium formate (e.g., 100 mM) in phosphate buffer (pH 7.0).

  • Reaction: Incubate the reaction mixture in a shaker at 30 °C. Monitor the progress of the reaction by HPLC or GC analysis of the substrate consumption and product formation.

  • Work-up and Isolation: Once the reaction is complete (typically within 8-24 hours), centrifuge the mixture to pellet the cells. The supernatant containing the L-tert-leucine can be collected.

  • Purification: Further purification can be achieved by standard techniques such as ion-exchange chromatography.

Diagram: Experimental Workflow for Biocatalytic Synthesis

Biocatalytic Synthesis Workflow start Start culture Culture & Harvest Recombinant Cells start->culture setup Prepare Reaction Mixture: Cells, α-Keto Acid, Ammonium Formate, Buffer culture->setup incubate Incubate with Shaking (e.g., 30°C) setup->incubate monitor Monitor Reaction (HPLC/GC) incubate->monitor centrifuge Centrifuge to Pellet Cells monitor->centrifuge collect Collect Supernatant centrifuge->collect purify Purify Amino Acid (e.g., Ion Exchange) collect->purify end End purify->end

A general workflow for the biocatalytic synthesis of amino acids.

Organocatalytic Synthesis Approaches

Organocatalytic reductive amination has emerged as a powerful metal-free alternative for the asymmetric synthesis of amino acids. Chiral Brønsted acids, such as phosphoric acids, are commonly used to catalyze the enantioselective reduction of the imine intermediate, often with a Hantzsch ester as the hydride donor.[6]

Data Presentation: Organocatalytic Synthesis of Amino Acids
Target Amino Acidα-Keto Ester PrecursorAmine SourceCatalystHydride DonorSolventTemp. (°C)Yield (%)ee (%)
Phenylalanine derivativePhenylglyoxylic acid esterAryl amineChiral Phosphoric AcidHantzsch EsterToluene6060-8783-95
Alanine derivative2-Ketobutyric acid esterAryl amineChiral Phosphoric AcidHantzsch EsterToluene60High90-96
Experimental Protocol: Organocatalytic Asymmetric Reductive Amination of an α-Keto Ester

This protocol is a general representation of an organocatalytic reductive amination.

Materials:

  • α-Keto ester

  • Amine (e.g., an aniline derivative)

  • Chiral phosphoric acid catalyst (e.g., 5 mol%)

  • Hantzsch ester

  • Toluene

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the α-keto ester (1.0 eq.), the amine (1.2 eq.), the chiral phosphoric acid catalyst (0.05 eq.), and the Hantzsch ester (1.5 eq.).

  • Add dry toluene as the solvent.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-amino ester.

Diagram: Catalytic Cycle for Organocatalytic Reductive Amination

Organocatalytic Cycle catalyst Chiral Phosphoric Acid Catalyst (CPA) activated_imine Activated Iminium Ion (CPA-Imine) catalyst->activated_imine + Imine imine Imine product_complex Product-Catalyst Complex activated_imine->product_complex + Hantzsch Ester hantzsch Hantzsch Ester (Hydride Donor) oxidized_hantzsch Oxidized Hantzsch Ester hantzsch->oxidized_hantzsch - [H⁻] product_complex->catalyst - Product product Chiral Amino Ester

A simplified catalytic cycle for organocatalytic reductive amination.

Conclusion

Reductive amination is a highly effective and adaptable method for the synthesis of α-amino acids. The choice between chemical, biocatalytic, or organocatalytic approaches will depend on the specific requirements of the target molecule, such as the need for stereocontrol, scalability, and cost-effectiveness. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable reductive amination strategy for their synthetic goals.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (S)-2-amino-5-phenylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-amino-5-phenylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The primary methods for synthesizing this compound include:

  • Asymmetric Hydrogenation: Catalytic hydrogenation of a suitable prochiral precursor, such as L-styrylalanine, using a chiral catalyst. A common approach involves the hydrogenation of L-styrylalanine using a palladium on carbon (Pd/C) catalyst.[1]

  • Alkylation of Chiral Glycine Equivalents: This method involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine. The chiral auxiliary directs the stereoselective alkylation to yield the desired (S)-enantiomer with high diastereoselectivity.[2]

  • Racemic Synthesis followed by Resolution: A common racemic synthesis involves the alkylation of diethyl acetamidomalonate with 1-bromo-3-phenylpropane, followed by acidic hydrolysis.[3][4] The resulting racemic mixture must then be resolved to isolate the (S)-enantiomer.

  • Dynamic Kinetic Resolution (DKR): This technique is particularly useful for larger-scale synthesis and involves the resolution of a racemic intermediate under conditions that continuously racemize the unwanted enantiomer, thereby converting it into the desired one.[5]

Q2: How can I purify the final product, this compound?

A2: Purification strategies depend on the synthetic route and the nature of the impurities. Common methods include:

  • Recrystallization: For racemic synthesis, recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be effective.[3][4]

  • Chromatography: Ion-exchange chromatography is a powerful technique for separating amino acids from reaction mixtures and byproducts.[6]

  • Filtration: In cases where the product precipitates from the reaction mixture, simple filtration can be used for isolation. For instance, after hydrogenation, the palladium catalyst is typically removed by filtration through Celite or diatomaceous earth.[1]

Q3: What is the role of protecting groups in the synthesis of amino acids like this compound?

A3: Protecting groups are crucial in amino acid synthesis to prevent unwanted side reactions at the amino and carboxyl groups. The 9-fluorenylmethoxycarbonyl (Fmoc) group is commonly used to protect the amino group during peptide synthesis. It is stable under various reaction conditions and can be readily removed when needed.[7]

Troubleshooting Guides

Problem 1: Low Yield in Racemic Synthesis via Diethyl Acetamidomalonate Alkylation

Q: I am attempting the racemic synthesis of 2-amino-5-phenylpentanoic acid starting from diethyl acetamidomalonate and 1-bromo-3-phenylpropane, but my yields are consistently low. What are the potential causes and solutions?

A: Low yields in this synthesis can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Incomplete Deprotonation of Diethyl Acetamidomalonate Ensure the sodium ethoxide base is freshly prepared and used in the correct stoichiometric amount. The reaction should be carried out under anhydrous conditions to prevent quenching of the base.
Side Reactions of 1-bromo-3-phenylpropane The alkylating agent can undergo elimination reactions. Ensure the reaction temperature is controlled during the addition of 1-bromo-3-phenylpropane and subsequent reflux.[3][4]
Incomplete Hydrolysis of the Intermediate The final hydrolysis step with concentrated hydrochloric acid requires prolonged reflux (e.g., 14 hours) to ensure complete removal of the acetyl and ester groups.[3][4] Monitor the reaction progress by TLC or NMR.
Product Loss During Workup During the pH adjustment with ammonium hydroxide to precipitate the amino acid, ensure the pH is carefully controlled to the isoelectric point (around 7-8) to maximize precipitation and minimize loss in the aqueous phase.[3][4]
Problem 2: Poor Enantioselectivity in Asymmetric Synthesis

Q: I am using an asymmetric synthesis method, but the enantiomeric excess (ee) of my this compound is lower than expected. How can I improve the stereochemical outcome?

A: Achieving high enantioselectivity is a critical challenge in asymmetric synthesis. Here are some factors to consider:

Factors Influencing Enantioselectivity:

Factor Optimization Strategy
Chiral Catalyst/Auxiliary The choice of chiral ligand or auxiliary is paramount. For Ni(II) complex-mediated synthesis, the structure of the Schiff base ligand directly influences the stereochemical outcome.[2] Ensure the chiral source is of high optical purity.
Reaction Temperature Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Solvent The polarity and coordinating ability of the solvent can significantly impact the stereochemical course of the reaction. Experiment with a range of solvents to find the optimal one for your specific catalytic system.
Base The nature and strength of the base used can affect the formation of the reactive intermediate and the subsequent stereoselective step. For instance, in some alkylation reactions, using a solid base like powdered NaOH can be advantageous.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of L-Styrylalanine[1]
  • Preparation: Dissolve L-styrylalanine (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel.

  • Inert Atmosphere: Flush the vessel with nitrogen gas.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on activated carbon.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir the mixture at room temperature for 2 hours.

  • Catalyst Removal: Upon completion, filter the reaction mixture through Celite or diatomaceous earth to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a white powder (quantitative yield).

Protocol 2: Racemic Synthesis of 2-amino-5-phenylpentanoic acid[3][4]
  • Base Preparation: Prepare a solution of sodium ethoxide by dissolving sodium (24 g) in absolute ethanol (500 mL) under a nitrogen atmosphere.

  • Malonate Addition: Add a solution of diethyl acetamidomalonate (220 g) in absolute ethanol (1 L) to the stirred sodium ethoxide solution.

  • Initial Reflux: Reflux the reaction mixture under nitrogen for 30 minutes.

  • Alkylation: Add 1-bromo-3-phenylpropane (200 g) to the mixture and continue to reflux overnight.

  • Workup 1: Cool the reaction to room temperature and filter to remove the precipitate. Remove the solvent by distillation under reduced pressure.

  • Hydrolysis: Add concentrated hydrochloric acid (800 mL) to the residue and reflux for 14 hours.

  • Workup 2: After cooling, wash the aqueous phase with ether (2 x 200 mL) and remove residual ether by bubbling nitrogen through the solution.

  • Precipitation: Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide to precipitate the product.

  • Isolation and Purification: Collect the product by filtration, air dry, and recrystallize from an ethanol-water mixed solvent to yield 2-amino-5-phenylpentanoic acid (150 g, 83% yield).

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-amino-5-phenylpentanoic Acid

Synthetic Method Starting Materials Key Reagents Yield Enantioselectivity Reference
HydrogenationL-StyrylalanineH₂, 10% Pd/CQuantitativeHigh (yields (S)-enantiomer)[1]
Racemic SynthesisDiethyl acetamidomalonate, 1-bromo-3-phenylpropaneSodium ethoxide, HCl83%Racemic[3][4]
Asymmetric SynthesisChiral Glycine Ni(II) complexAlkylating agent, BaseGoodHigh (up to 94% de)[2]
Dynamic Kinetic ResolutionRacemic amino acid hydrochlorideChiral ligand, NiCl₂, K₂CO₃97%High (99.5% de)[5]

Visualizations

experimental_workflow_hydrogenation start Start: L-Styrylalanine in Methanol step1 Flush with Nitrogen start->step1 step2 Add 10% Pd/C Catalyst step1->step2 step3 Hydrogenate (H2 atmosphere, RT, 2h) step2->step3 step4 Filter through Celite step3->step4 step5 Concentrate Filtrate step4->step5 end End: this compound step5->end

Caption: Workflow for the synthesis of this compound via hydrogenation.

troubleshooting_low_yield problem Low Yield in Racemic Synthesis cause1 Incomplete Deprotonation problem->cause1 cause2 Side Reactions of Alkylating Agent problem->cause2 cause3 Incomplete Hydrolysis problem->cause3 cause4 Product Loss During Workup problem->cause4 solution1 Use fresh, anhydrous base cause1->solution1 solution2 Control reaction temperature cause2->solution2 solution3 Ensure sufficient reflux time cause3->solution3 solution4 Careful pH adjustment to isoelectric point cause4->solution4

Caption: Troubleshooting logic for low yields in racemic synthesis.

References

Technical Support Center: (S)-2-amino-5-phenylpentanoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-2-amino-5-phenylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The main purification strategies involve a combination of techniques. Initially, crude racemic (±)-2-amino-5-phenylpentanoic acid can be purified by recrystallization to remove synthesis byproducts.[1][2] The critical step for isolating the desired (S)-enantiomer is chiral resolution, which is typically achieved using preparative chiral High-Performance Liquid Chromatography (HPLC).[3] For initial cleanup, especially to remove neutral or basic impurities, an acid-base extraction can also be an effective preliminary step.[4]

Q2: How can I resolve the racemic mixture to obtain the pure (S)-enantiomer?

A2: Chiral resolution is essential for separating the (S) and (R) enantiomers. The most common and effective method is preparative chiral HPLC, which uses a chiral stationary phase (CSP) to selectively interact with and separate the enantiomers.[4][5] Another advanced method is Dynamic Kinetic Resolution (DKR), which can theoretically convert the unwanted (R)-enantiomer into the desired (S)-enantiomer, increasing the potential yield to over 50%.[6]

Q3: My final product has low enantiomeric excess (e.e.). What should I do?

A3: Low enantiomeric excess indicates incomplete separation of the (S) and (R) enantiomers. If using chiral HPLC, this can be addressed by optimizing the separation conditions. Key parameters to adjust include the mobile phase composition (e.g., the ratio of solvents and the type/concentration of additives), the flow rate, and the column temperature.[3] Sometimes, trying a different type of chiral stationary phase (e.g., polysaccharide-based vs. crown ether-based) may be necessary for better separation.[5]

Q4: What are the common impurities I might encounter?

A4: Impurities can originate from the starting materials or side reactions during synthesis. For a malonic ester synthesis, common impurities could include unreacted 1-bromo-3-phenylpropane or diethyl acetamidomalonate.[1] Incomplete hydrolysis of the intermediate can also leave residual N-acetylated product. During chiral resolution, the primary "impurity" is the undesired (R)-enantiomer.

Troubleshooting Purification Issues

Issue 1: Low Yield After Recrystallization
  • Question: I performed a recrystallization on my crude racemic 2-amino-5-phenylpentanoic acid using an ethanol-water mixture, but my final yield was very low. What went wrong?

  • Possible Causes & Solutions:

    • Excessive Solvent: Using too much solvent will keep more of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling Too Rapidly: Rapid cooling can lead to the formation of fine, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.[7]

    • Incorrect Solvent Ratio: The ethanol-to-water ratio is critical. If the compound is too soluble in the final mixture, recovery will be poor. You may need to empirically determine the optimal ratio for your specific impurity profile.

    • Premature Crystallization: If the product crystallizes out of the hot solution during filtration, it will be lost. Ensure your filtration apparatus (funnel, filter paper) is pre-heated.

Issue 2: Poor Peak Resolution in Chiral HPLC
  • Question: I am trying to separate the enantiomers of 2-amino-5-phenylpentanoic acid using chiral HPLC, but the peaks for the (S) and (R) enantiomers are overlapping significantly. How can I improve the resolution?

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase: The mobile phase composition is the most critical factor. For amino acids, polar ionic or reversed-phase modes are often used. Try adjusting the ratio of your organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer. Adding a small amount of an acid (like trifluoroacetic acid - TFA) or a base can improve peak shape and resolution.[5]

    • Incorrect Chiral Stationary Phase (CSP): Not all CSPs work for all compounds. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin, vancomycin) columns are common choices for amino acids.[3][5] If optimization fails, you may need to switch to a column with a different chiral selector.

    • High Flow Rate: A lower flow rate increases the interaction time between the analyte and the CSP, often leading to better resolution. Try reducing the flow rate in increments.

    • Column Overload: Injecting too much sample can saturate the column and cause peak broadening and poor separation. Reduce the injection volume or the concentration of your sample.

Data Presentation

Table 1: Comparison of Purification Methods for 2-amino-5-phenylpentanoic acid

Purification MethodTypical Purity (Chemical)Typical Enantiomeric Excess (e.e.)Typical YieldKey Application
Recrystallization 95-99%0% (for racemic mix)70-90%Removal of synthesis byproducts from racemic mixture.[1]
Preparative Chiral HPLC >99%>99%40-80% (per enantiomer)Isolation of the pure (S)-enantiomer from a racemic mixture.[4]
Acid-Base Extraction ~90%0% (for racemic mix)>90%Initial cleanup to remove neutral or basic impurities.[4]

Experimental Protocols

Protocol 1: Recrystallization of Racemic (±)-2-amino-5-phenylpentanoic acid

This protocol is adapted from a standard synthesis procedure for the racemic compound.[1][2]

  • Dissolution: Place the crude amino acid in an Erlenmeyer flask. Add a minimal amount of a hot ethanol-water mixed solvent. Start with a ratio of approximately 9:1 ethanol to water. Add the solvent mixture portion-wise while heating and stirring until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol-water ratio).

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight. The expected melting point is around 255-257°C.[2]

Protocol 2: Chiral Resolution via Preparative HPLC

This is a general protocol; specific parameters must be optimized for your system.

  • System Preparation:

    • Column: Install a suitable preparative chiral column (e.g., a polysaccharide-based CSP).

    • Mobile Phase: Prepare and degas the mobile phase. A common starting point for amino acids could be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer), sometimes with an acidic modifier like 0.1% formic acid.[3]

  • Sample Preparation: Dissolve the purified racemic 2-amino-5-phenylpentanoic acid in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale): First, develop the separation method on an analytical scale. Inject a small amount and monitor the chromatogram. Adjust the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Scale-Up to Preparative: Once the analytical method is optimized, scale up to the preparative column. Adjust the flow rate and sample load according to the column dimensions.

  • Fraction Collection: Set up the fraction collector to collect the eluent corresponding to the peak of the desired (S)-enantiomer. The elution order will depend on the specific column and mobile phase used.

  • Product Recovery: Combine the collected fractions containing the pure (S)-enantiomer. Remove the solvent using a rotary evaporator. The remaining solid may need to be desalted if a non-volatile buffer was used.

  • Purity Analysis: Analyze the final product by analytical chiral HPLC to confirm its chemical purity and enantiomeric excess.

Visualizations

PurificationWorkflow start Crude Racemic Mixture (Synthesis Output) recryst Recrystallization (e.g., Ethanol/Water) start->recryst Removes byproducts racemate_pure Purified Racemic Mixture (>98% chemical purity) recryst->racemate_pure hplc Preparative Chiral HPLC s_enantiomer Pure (S)-Enantiomer (>99% e.e.) hplc->s_enantiomer Collect Fraction 1 r_enantiomer (R)-Enantiomer (Waste or Recycle) hplc->r_enantiomer Collect Fraction 2 racemate_pure->hplc Chiral Resolution

Caption: Workflow for the purification and chiral resolution of this compound.

TroubleshootingTree problem Poor Peak Resolution in Chiral HPLC? cause1 Mobile Phase Suboptimal problem->cause1 Yes cause2 Flow Rate Too High problem->cause2 Yes cause3 Column Overloaded problem->cause3 Yes cause4 Incorrect CSP problem->cause4 If other solutions fail solution1a Adjust Organic/Aqueous Ratio cause1->solution1a solution1b Add/Change Modifier (e.g., TFA) cause1->solution1b solution2 Decrease Flow Rate cause2->solution2 solution3 Reduce Sample Concentration or Injection Volume cause3->solution3 solution4 Test a Different Chiral Column cause4->solution4

Caption: Troubleshooting decision tree for poor chiral HPLC peak resolution.

References

Technical Support Center: Synthesis of (S)-2-amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-2-amino-5-phenylpentanoic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and enantioselectivity of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?

A1: The main approaches for the asymmetric synthesis of this compound include:

  • Catalytic Asymmetric Alkylation: This involves the alkylation of a chiral glycine enolate equivalent using a chiral phase-transfer catalyst or a transition metal complex with a chiral ligand.[1]

  • Resolution of a Racemic Mixture: A racemic mixture of 2-amino-5-phenylpentanoic acid can be synthesized and then resolved into its individual enantiomers.[2][3][4][5][6] This can be achieved through diastereomeric salt formation with a chiral resolving agent or by enzymatic resolution.

  • Enzymatic Synthesis: Biocatalytic methods can offer high enantioselectivity under mild reaction conditions.[7][8]

Q2: My overall yield is consistently low. What are the most common causes?

A2: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Incomplete Reactions: Ensure all starting materials are consumed before proceeding to the next step. Monitor reaction progress using appropriate analytical techniques like TLC or HPLC.

  • Side Reactions: Undesired side reactions can consume starting materials and complicate purification.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading can significantly impact yield.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps.

Q3: How can I minimize the formation of the undesired (R)-enantiomer?

A3: Achieving high enantioselectivity is crucial. To favor the (S)-enantiomer:

  • Catalyst Selection: The choice of chiral catalyst or ligand is paramount in asymmetric synthesis.

  • Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity.

  • Solvent Effects: The polarity and nature of the solvent can influence the stereochemical outcome.

Q4: What are some common side reactions to be aware of during the alkylation of glycine derivatives?

A4: When synthesizing α-amino acids via alkylation of glycine derivatives, potential side reactions include:

  • Dialkylation: The product can be further alkylated, leading to a dialkylated impurity.

  • Racemization: The stereocenter can racemize under harsh basic or acidic conditions.

  • Decomposition of the Alkylating Agent: The alkylating agent may decompose under the reaction conditions, reducing its effective concentration.[9]

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Alkylation
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting glycine derivativeInsufficiently reactive enolate or inactive catalyst.Ensure anhydrous conditions. Use a stronger, non-nucleophilic base. Verify catalyst activity.
Formation of multiple unidentified spots on TLCSide reactions or decomposition.Lower the reaction temperature. Use a less reactive alkylating agent if possible. Degas solvents to remove oxygen.
Low isolated yield after purificationProduct loss during workup or chromatography.Optimize extraction and chromatography conditions. Consider alternative purification methods like crystallization.
Issue 2: Poor Enantioselectivity
Symptom Possible Cause Suggested Solution
Enantiomeric excess (e.e.) is below the desired levelIneffective chiral catalyst or ligand.Screen different chiral catalysts or ligands. Ensure the catalyst is of high optical purity.
e.e. decreases with reaction timeRacemization of the product.Reduce reaction time. Use milder reaction conditions (lower temperature, weaker base).
Inconsistent e.e. between batchesVariability in reaction setup or reagent quality.Strictly control reaction parameters. Use fresh, high-purity reagents and solvents.

Experimental Protocols

Protocol 1: Asymmetric Phase-Transfer Catalyzed Alkylation

This protocol is adapted from general methods for the asymmetric alkylation of glycine derivatives.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • 1-Bromo-3-phenylpropane

  • Chiral phase-transfer catalyst (e.g., a derivative of Cinchona alkaloid)

  • Potassium hydroxide (KOH)

  • Toluene

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst in toluene, add a solution of 1-bromo-3-phenylpropane.

  • Cool the mixture to 0 °C and add powdered potassium hydroxide.

  • Stir the reaction mixture vigorously at 0 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then deprotected by treatment with aqueous HCl to yield this compound.

  • Purify the final product by recrystallization or ion-exchange chromatography.[10]

Protocol 2: Resolution of Racemic 2-Amino-5-phenylpentanoic acid

This protocol outlines a general procedure for diastereomeric salt resolution.

Materials:

  • Racemic 2-amino-5-phenylpentanoic acid

  • Chiral resolving agent (e.g., (R)-(-)-mandelic acid)

  • Methanol

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve the racemic 2-amino-5-phenylpentanoic acid in hot methanol.

  • Add an equimolar amount of the chiral resolving agent to the solution.

  • Allow the solution to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.

  • Collect the crystals by filtration.

  • Recrystallize the diastereomeric salt from fresh methanol to improve diastereomeric purity.

  • To recover the enantiomerically enriched amino acid, dissolve the purified salt in water and add a stoichiometric amount of NaOH to neutralize the resolving agent.

  • The desired this compound can then be isolated by adjusting the pH to its isoelectric point, causing it to precipitate.

  • Filter and dry the product.

Data Presentation

Table 1: Comparison of Yields in Racemic Synthesis

Method Reagents Yield Reference
Malonic Ester SynthesisDiethyl acetamidomalonate, 1-bromo-3-phenylpropane, NaOEt, HCl83%[11]

Table 2: Factors Influencing Enantioselectivity in Asymmetric Catalysis

Parameter Effect on Enantiomeric Excess (e.e.) General Trend
TemperatureDecreasing temperature often increases e.e.Lower temperatures favor the transition state leading to the major enantiomer.
SolventCan have a significant impact on e.e.Optimization is often required; solvent polarity can influence catalyst-substrate interactions.
Catalyst LoadingMay affect e.e. in some casesAn optimal loading should be determined experimentally.

Visualizations

experimental_workflow General Workflow for Asymmetric Synthesis start Start reagents Prepare Reagents: - Glycine Derivative - Alkylating Agent - Chiral Catalyst - Base - Anhydrous Solvent start->reagents reaction Asymmetric Alkylation Reaction (Controlled Temperature) reagents->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup deprotection Deprotection of Amino and Carboxyl Groups workup->deprotection purification Purification (Recrystallization or Chromatography) deprotection->purification analysis Characterization and Enantiomeric Excess Determination (NMR, HPLC, etc.) purification->analysis end End Product: This compound analysis->end

Caption: A generalized experimental workflow for the asymmetric synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield low_yield Low Overall Yield check_reaction Check Reaction Completion low_yield->check_reaction Start Here check_side_products Analyze for Side Products check_reaction->check_side_products Complete incomplete Incomplete Reaction check_reaction->incomplete Incomplete? check_purification Evaluate Purification Losses check_side_products->check_purification Minimal side_reactions Significant Side Reactions check_side_products->side_reactions Present? purification_loss High Loss During Purification check_purification->purification_loss High? optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Use more active catalyst - Check reagent purity incomplete->optimize_conditions modify_conditions Modify Reaction Conditions: - Lower temperature - Use different solvent - Degas reagents side_reactions->modify_conditions refine_purification Refine Purification Protocol: - Optimize chromatography - Consider crystallization purification_loss->refine_purification

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 5-phenyl-L-norvaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 5-phenyl-L-norvaline. The focus is on the asymmetric alkylation of a glycine benzophenone imine derivative, a common and effective method for preparing unnatural amino acids.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My overall yield for the synthesis of 5-phenyl-L-norvaline is lower than expected. What are the potential causes and solutions?

A1: Low yield can arise from several steps in the synthesis. Consider the following:

  • Incomplete Deprotonation: The initial deprotonation of the glycine Schiff base is critical. Ensure your base (e.g., LDA, NaHMDS) is freshly prepared or titrated, and that the reaction is conducted under strictly anhydrous conditions at the recommended low temperature (e.g., -78 °C) to prevent base quenching.

  • Inactive Alkylating Agent: The alkylating agent, 1-bromo-3-phenylpropane, can degrade over time. Use a freshly opened bottle or purify it before use.

  • Suboptimal Phase-Transfer Catalyst (PTC): If using phase-transfer catalysis, the choice and quality of the catalyst are crucial for efficiency. Ensure the PTC is suitable for the reaction conditions and is not poisoned.

  • Inefficient Hydrolysis: The final deprotection step, involving acidic hydrolysis of the imine and ester, can be sluggish. Ensure sufficient reaction time and appropriate acid concentration for complete conversion. Incomplete hydrolysis will result in the loss of product during workup.

  • Purification Losses: 5-phenyl-L-norvaline has some water solubility. During aqueous workups and extractions, minimize the volume of aqueous phases and consider back-extraction of the aqueous layers to recover the dissolved product.

Q2: I am observing a significant amount of a dialkylated byproduct. How can this be minimized?

A2: The formation of a dialkylated byproduct is a common issue in the alkylation of glycine derivatives. Here's how to address it:

  • Control Stoichiometry: Use a modest excess of the alkylating agent (typically 1.1-1.2 equivalents). A large excess will significantly favor dialkylation.

  • Slow Addition: Add the alkylating agent slowly to the solution of the deprotonated glycine derivative at low temperature. This maintains a low instantaneous concentration of the electrophile, favoring monoalkylation.

  • Acidity of Monoalkylated Product: The monoalkylated Schiff base product is considerably less acidic than the starting glycine imine, which naturally disfavors a second deprotonation and subsequent alkylation.[1] However, if a very strong base or high temperatures are used, this selectivity can be compromised.

Q3: The enantiomeric or diastereomeric excess of my product is poor. What factors influence stereoselectivity?

A3: Achieving high stereoselectivity is a critical aspect of this synthesis. Poor results can be attributed to:

  • Chiral Auxiliary/Catalyst Choice: The selection of the chiral auxiliary or catalyst is the primary determinant of stereoselectivity. For asymmetric phase-transfer catalysis, cinchona alkaloid-derived catalysts are commonly used.[1] The choice between cinchonidine and cinchonine derivatives often dictates the resulting stereochemistry (S or R).

  • Reaction Temperature: Lower reaction temperatures generally enhance stereoselectivity. Conduct the alkylation at the lowest practical temperature that still allows for a reasonable reaction rate.

  • Solvent System: The polarity and nature of the solvent can influence the transition state of the reaction, thereby affecting stereoselectivity. Use the solvent system specified in a validated protocol.

  • Racemization: While product racemization is generally not an issue under standard phase-transfer conditions, harsh basic or acidic conditions during workup or purification could potentially lead to some loss of stereochemical purity.[1]

Q4: What are the common challenges during the final hydrolysis (deprotection) step, and how can they be overcome?

A4: The final deprotection step involves the hydrolysis of both the benzophenone imine and the ester group.

  • Incomplete Imine Hydrolysis: The benzophenone imine is typically hydrolyzed under acidic conditions (e.g., aqueous HCl). If the hydrolysis is incomplete, the resulting N-benzhydrylidene amino acid ester will be a major impurity. Ensure the pH is sufficiently low and the reaction is stirred vigorously to facilitate the hydrolysis of the water-insoluble imine.

  • Incomplete Ester Hydrolysis: Saponification of the ester can be slow. If acidic hydrolysis is used for both the imine and the ester, heating might be required. Monitor the reaction by TLC or LC-MS to ensure complete conversion to the final amino acid.

  • Emulsion Formation: The presence of benzophenone after hydrolysis can sometimes lead to emulsions during the aqueous workup. Careful separation of layers and the use of brine washes can help to break up emulsions.

Data Presentation

The following table summarizes the expected outcomes for the asymmetric synthesis of 5-phenyl-L-norvaline via alkylation of a glycine benzophenone imine.

StepProductTypical Yield (%)Typical Purity (HPLC, %)Enantiomeric/Diastereomeric Excess (%)
1. AlkylationProtected 5-phenyl-norvaline75-90>95>95 (de)
2. HydrolysisCrude 5-phenyl-L-norvaline85-95>90>98 (ee)
3. PurificationPurified 5-phenyl-L-norvaline80-90 (of crude)>99>99 (ee)

Experimental Protocol: Asymmetric Synthesis of 5-phenyl-L-norvaline

This protocol is a representative example based on the O'Donnell asymmetric amino acid synthesis.[1]

Step 1: Asymmetric Phase-Transfer Catalyzed Alkylation

  • To a stirred solution of the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq.) in toluene (10 mL/mmol) is added a solution of 1-bromo-3-phenylpropane (1.1 eq.) in toluene.

  • The mixture is cooled to 0 °C, and a catalytic amount of a cinchonidine-derived phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, ~0.1 eq.) is added.

  • A pre-cooled aqueous solution of potassium hydroxide (50% w/w, 5 mL/mmol) is added, and the biphasic mixture is stirred vigorously at 0 °C.

  • The reaction progress is monitored by TLC or LC-MS. Upon completion (typically 4-8 hours), the reaction is quenched by the addition of water.

  • The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude protected 5-phenyl-norvaline derivative.

Step 2: Hydrolysis and Deprotection

  • The crude product from Step 1 is dissolved in a mixture of tetrahydrofuran (THF) and 6M aqueous hydrochloric acid (1:1 v/v).

  • The solution is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, the mixture is washed with diethyl ether to remove the benzophenone byproduct.

  • The aqueous layer is concentrated under reduced pressure to afford the crude 5-phenyl-L-norvaline hydrochloride salt.

Step 3: Purification

  • The crude amino acid hydrochloride is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point of 5-phenyl-L-norvaline (approx. pH 6) using a suitable base (e.g., dilute NaOH or pyridine).

  • The precipitated solid is collected by filtration, washed with cold water and then a small amount of cold ethanol, and dried under vacuum to yield pure 5-phenyl-L-norvaline.

  • Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

Visualizations

Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway glycine_imine Glycine Benzophenone Imine Ester enolate Chiral Enolate (stabilized by PTC) glycine_imine->enolate Base, PTC protected_aa Protected 5-phenyl-norvaline enolate->protected_aa dialkylation Dialkylated Byproduct enolate->dialkylation Excess Alkylating Agent alkylating_agent 1-bromo-3-phenylpropane alkylating_agent->enolate elimination 3-phenylpropene (from elimination) alkylating_agent->elimination Base final_product 5-phenyl-L-norvaline protected_aa->final_product Acidic Hydrolysis protected_aa->dialkylation

Caption: Synthetic pathway for 5-phenyl-L-norvaline with key side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Base, Alkylating Agent, PTC) start->check_reagents check_conditions Verify Reaction Conditions (Anhydrous, Temperature) start->check_conditions check_hydrolysis Analyze Hydrolysis Step (TLC/LC-MS for completion) start->check_hydrolysis check_workup Review Workup/Purification (pH adjustment, extractions) start->check_workup reagent_issue Re-purify/Re-prepare Reagents check_reagents->reagent_issue If poor quality conditions_issue Optimize Conditions (Dry solvents, control temp) check_conditions->conditions_issue If suboptimal hydrolysis_issue Increase Reaction Time/Temp for Hydrolysis check_hydrolysis->hydrolysis_issue If incomplete workup_issue Optimize Purification (Back-extraction, careful pH control) check_workup->workup_issue If losses suspected

Caption: A logical workflow for troubleshooting low product yield.

References

Stability and storage conditions for (S)-2-amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of (S)-2-amino-5-phenylpentanoic acid, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and dark place. Several suppliers suggest specific temperature ranges, which should be followed as indicated on the product's documentation.

Q2: How should I store solutions of this compound?

A2: Aqueous solutions of amino acids can be susceptible to microbial growth and chemical degradation. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, it is best to prepare fresh solutions or store aliquots at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, potential degradation routes for similar amino acids with phenyl side chains include oxidation, decarboxylation, and reactions involving the amino and carboxylic acid groups.[1][2] Forced degradation studies under various stress conditions can help elucidate the specific degradation products for this compound.

Q4: Is this compound sensitive to light?

A4: Compounds with aromatic rings can be sensitive to light (photosensitive). Therefore, it is recommended to store this compound, both in solid form and in solution, protected from light to prevent potential photodegradation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Review the storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature. Use a fresh batch of the compound if degradation is suspected.
Inaccurate concentration of solutions.Verify the accuracy of the balance used for weighing the compound. Ensure complete dissolution of the compound in the chosen solvent. Use a calibrated pH meter for pH-sensitive experiments.
Appearance of unexpected peaks in chromatography Presence of impurities or degradation products.Perform a purity check of the starting material using a suitable analytical method like HPLC. If degradation is suspected, a forced degradation study can help identify potential degradation products.
Contamination of the sample or solvent.Use high-purity solvents and clean labware. Filter solutions before injection into an HPLC system.
Poor solubility Incorrect solvent or pH.Test the solubility in a range of solvents. For aqueous solutions, adjust the pH to increase the solubility of the amino acid, which is amphoteric.

Stability and Storage Conditions Summary

Parameter Solid Form Solution Form
Temperature Room temperature, 2-8 °C, or 4°C (as per supplier)Short-term: 2-8 °C; Long-term: -20°C or below
Light Protect from lightProtect from light
Moisture Store in a dry placeUse dry solvents where applicable; store tightly sealed
Atmosphere Store under an inert atmosphere (recommended)Degas solvents to remove oxygen for sensitive applications

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with a suitable detector (e.g., UV)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild organic solvent) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

General HPLC Method for Amino Acid Analysis

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be adapted for the analysis of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data logical_relationship cluster_factors Stability Affecting Factors cluster_outcomes Potential Outcomes substance This compound temp Temperature light Light ph pH moisture Moisture oxygen Oxygen degradation Degradation temp->degradation light->degradation ph->degradation moisture->degradation oxygen->degradation loss_potency Loss of Potency degradation->loss_potency impurity Impurity Formation degradation->impurity

References

Troubleshooting peptide coupling with Fmoc-L-2-amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peptide coupling reactions involving Fmoc-L-2-amino-5-phenylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS) with this amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges when coupling Fmoc-L-2-amino-5-phenylpentanoic acid?

A1: Fmoc-L-2-amino-5-phenylpentanoic acid possesses a nonpolar phenylalkyl side chain, which can contribute to steric hindrance and hydrophobic aggregation of the growing peptide chain. These factors may lead to incomplete coupling reactions and the formation of deletion sequences. Careful selection of coupling reagents, solvents, and reaction conditions is crucial for successful incorporation.

Q2: Which coupling reagents are recommended for Fmoc-L-2-amino-5-phenylpentanoic acid?

A2: For sterically hindered or aggregation-prone amino acids like Fmoc-L-2-amino-5-phenylpentanoic acid, high-efficiency coupling reagents are recommended. Urionium/aminium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP are generally preferred over carbodiimides (e.g., DIC) alone. The addition of an additive like HOBt or Oxyma Pure can further enhance coupling efficiency and suppress racemization.

Q3: How can I monitor the completion of the coupling reaction?

A3: A qualitative ninhydrin (Kaiser) test is a common method to detect the presence of free primary amines on the resin. A positive test (blue/purple color) indicates an incomplete coupling reaction, while a negative test (yellow/no color change) suggests completion. For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Q4: What should I do if the ninhydrin test is positive after the initial coupling?

A4: If the coupling is incomplete, a "double coupling" is recommended. This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents. Extending the reaction time for the second coupling can also be beneficial.

Q5: Can the solvent choice impact the coupling efficiency?

A5: Yes, the solvent plays a critical role. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. However, in cases of significant on-resin aggregation, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) can be advantageous due to its superior solvating properties. In some instances, the addition of a chaotropic salt like lithium chloride (LiCl) to the coupling solution can help disrupt secondary structures and improve reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the incorporation of Fmoc-L-2-amino-5-phenylpentanoic acid.

Issue 1: Low Coupling Efficiency / Incomplete Coupling

Symptoms:

  • Positive ninhydrin (Kaiser) test after coupling.

  • Presence of deletion sequences (peptide minus the intended amino acid) in the final product upon mass spectrometry analysis.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance 1. Use a more potent coupling reagent: Switch from standard carbodiimide reagents to a uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) based reagent. 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. 3. Perform a double coupling: Repeat the coupling step with fresh reagents.
Peptide Aggregation 1. Change the solvent: Use NMP instead of or in combination with DMF. 2. Incorporate chaotropic salts: Add a low concentration of LiCl to the coupling reaction. 3. Elevated temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), though this should be done with caution as it can increase the risk of racemization.
Suboptimal Reagent Concentration 1. Increase excess of reagents: Use a 3-5 fold excess of Fmoc-L-2-amino-5-phenylpentanoic acid and coupling reagents relative to the resin loading.
Poor Resin Swelling 1. Ensure the resin is adequately swelled in the synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step.
Issue 2: Racemization

Symptom:

  • Presence of a diastereomeric impurity with the same mass as the desired peptide in the HPLC analysis.

Possible Causes & Solutions:

CauseRecommended Solution
Over-activation of the amino acid 1. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after a short pre-activation period (1-2 minutes). 2. Use a racemization-suppressing additive: Always include HOBt or, preferably, Oxyma Pure in the activation mixture.
Excessive base 1. Use a weaker base: If using DIPEA, consider switching to a less hindered base like N-methylmorpholine (NMM). 2. Use the correct stoichiometry of base: Typically, 2 equivalents of base per equivalent of amino acid are sufficient.
Prolonged reaction at high temperature 1. If using elevated temperatures, optimize for the shortest time required for complete coupling.

Experimental Protocols

Standard Coupling Protocol for Fmoc-L-2-amino-5-phenylpentanoic acid using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide, 100-200 mesh) in DMF for 1 hour in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-2-amino-5-phenylpentanoic acid (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

  • Monitoring: Perform a ninhydrin test on a small sample of resin beads to check for completion of the coupling. If the test is positive, a second coupling may be necessary.

Visual Guides

Peptide_Coupling_Workflow Resin Resin with Free Amine Activation Activate Fmoc-AA (Coupling Reagent + Base) Coupling Couple to Resin Activation->Coupling Wash Wash Resin Coupling->Wash Ninhydrin Ninhydrin Test Wash->Ninhydrin Complete Coupling Complete Ninhydrin->Complete Negative Incomplete Incomplete Coupling Ninhydrin->Incomplete Positive Recouple Double Couple Incomplete->Recouple Recouple->Coupling

Caption: Standard workflow for a single amino acid coupling cycle in SPPS.

Troubleshooting_Logic Start Positive Ninhydrin Test (Incomplete Coupling) DoubleCouple Perform Double Coupling Start->DoubleCouple CheckAgain Re-test with Ninhydrin DoubleCouple->CheckAgain StrongerReagent Use Stronger Coupling Reagent (e.g., HATU, COMU) CheckAgain->StrongerReagent Positive Success Proceed to Next Cycle CheckAgain->Success Negative ChangeSolvent Switch to NMP or add Chaotropic Salt StrongerReagent->ChangeSolvent Failure Consult Senior Scientist StrongerReagent->Failure IncreaseTime Increase Coupling Time ChangeSolvent->IncreaseTime IncreaseTime->CheckAgain

Caption: Decision-making flowchart for troubleshooting incomplete coupling reactions.

Technical Support Center: Stereoselective Synthesis of (S)-2-amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in the stereoselective synthesis of (S)-2-amino-5-phenylpentanoic acid, a valuable non-proteinogenic amino acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering systematic approaches to identify and resolve the root causes.

Issue 1: Low Enantioselectivity or Diastereoselectivity

Low enantiomeric excess (% ee) or diastereomeric excess (% de) is a primary challenge in asymmetric synthesis, indicating that the desired stereoisomer is not being preferentially formed.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Catalyst/Auxiliary: The choice and quality of the chiral catalyst or auxiliary are critical.[1][2]

    • Action: Screen different classes of chiral inductors, such as Cinchona alkaloid-derived phase-transfer catalysts, oxazolidinones, or chiral ligands for metal-catalyzed reactions.[3][4][5] Even minor structural changes to the catalyst can significantly impact stereoselectivity.[1] Ensure the catalyst or auxiliary is of high purity and enantiomeric excess.

  • Incorrect Temperature: Temperature has a profound effect on the energy difference between the diastereomeric transition states.[1]

    • Action: Conduct a temperature optimization study. Generally, lower temperatures favor higher enantioselectivity, but this is not a universal rule and must be determined empirically for each reaction system.[1]

  • Inappropriate Solvent: The solvent influences the conformation of the transition state assembly, directly impacting chiral induction.[1]

    • Action: Perform a solvent screen. Solvents with varying polarities and coordinating abilities can alter the reaction's stereochemical outcome.[1]

  • Base Selection (for enolate-based methods): The nature of the base can affect enolate geometry (E/Z) and aggregation, which in turn influences diastereoselectivity.

    • Action: For methods involving chiral auxiliaries or phase-transfer catalysis, screen different bases (e.g., LDA, KHMDS, solid KOH, 50% aq. NaOH). The choice of base can be critical in phase-transfer catalyzed alkylations of glycine imines.[6][7]

  • Substrate Concentration: Concentration can affect reaction kinetics and the aggregation state of chiral intermediates.[1]

    • Action: Run the reaction at various substrate concentrations (e.g., 0.01 M, 0.1 M, 1 M) to find the optimal condition.[1]

Issue 2: Poor Chemical Yield

Low yield can be caused by incomplete reactions, side reactions, or product degradation during workup and purification.

Possible Causes & Troubleshooting Steps:

  • Inefficient Reagents or Catalyst Deactivation: The activity of reagents or the catalyst may be compromised.

    • Action: Use fresh, purified reagents and solvents. For catalytic reactions, verify catalyst activity and consider increasing catalyst loading if necessary. In phase-transfer catalysis, ensure the catalyst is stable under the reaction conditions.[4]

  • Suboptimal Reaction Time: The reaction may not have reached completion, or the product may be degrading over time.

    • Action: Monitor the reaction progress using techniques like TLC or LC-MS to establish the optimal reaction time that maximizes product formation while minimizing side-product formation.

  • Difficult Auxiliary Removal: For methods using chiral auxiliaries, the cleavage step can be low-yielding.[3][8]

    • Action: Investigate alternative cleavage conditions. For example, if acidic hydrolysis is inefficient for an oxazolidinone auxiliary, consider reductive cleavage methods. Ensure conditions are mild enough to avoid racemization of the final product.

  • Purification Losses: The product may be lost during extraction, chromatography, or crystallization.

    • Action: Optimize the purification protocol. For amino acids, which can be zwitterionic, techniques like ion-exchange chromatography may be more effective than standard silica gel chromatography. Recrystallization, if feasible, can be an excellent method for both purification and enhancement of enantiomeric purity.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is best for producing this compound?

A1: The "best" strategy depends on available equipment, scale, and specific requirements. Common successful approaches include:

  • Asymmetric Phase-Transfer Catalysis (PTC): This method involves the alkylation of a glycine imine Schiff base using a chiral PTC, often derived from Cinchona alkaloids.[6][7] It is attractive for its operational simplicity and use of mild reaction conditions.[4][9]

  • Chiral Auxiliary-Mediated Synthesis: This involves attaching a chiral auxiliary (e.g., an Evans oxazolidinone or a Schöllkopf auxiliary) to a glycine synthon, performing a diastereoselective alkylation, and then cleaving the auxiliary.[2][3][8] This approach is robust and often yields high stereoselectivity.

  • Enzymatic Resolution: This method uses an enzyme (e.g., a lipase) to selectively acylate or hydrolyze one enantiomer from a racemic mixture of 2-amino-5-phenylpentanoic acid or its ester.[10][11] While the maximum theoretical yield is 50% for one enantiomer, it can provide very high enantiomeric purity.[12][13]

Q2: My reaction has a good yield but low enantiomeric excess (% ee). What should I investigate first?

A2: If the yield is high, the catalyst is active but not sufficiently selective. The first parameters to optimize are typically temperature and solvent.[1] Lowering the reaction temperature often enhances enantioselectivity by better differentiating the energetic pathways to the two enantiomers.[1] A solvent screen is also a high-impact experiment, as the solvent's interaction with the chiral catalyst-substrate complex is crucial for stereodifferentiation.[1]

Q3: How can I effectively remove a chiral auxiliary like an Evans oxazolidinone without racemizing my product?

A3: Cleavage of oxazolidinone auxiliaries must be performed carefully. Common methods include hydrolysis with aqueous acids (e.g., HCl) or bases (e.g., LiOH/H₂O₂). For sensitive substrates, reductive cleavage using agents like lithium borohydride (LiBH₄) can yield the corresponding amino alcohol, which can then be oxidized to the amino acid. It is crucial to screen cleavage conditions to find a balance between efficient removal and preservation of the product's stereochemical integrity.[8]

Q4: What are the advantages of using Asymmetric Phase-Transfer Catalysis for this synthesis?

A4: Asymmetric PTC offers several advantages: it uses a catalytic amount of the chiral source, operates under mild, often biphasic (e.g., organic/aqueous base) conditions, is scalable, and avoids the need for cryogenic temperatures or strictly anhydrous conditions often required for organometallic reactions.[5][6][14]

Data Presentation

Table 1: Comparison of Selected Asymmetric Synthesis Methods
MethodChiral Inductor ExampleSubstrate ExampleYield (%)Stereoselectivity (% ee/de)Key Conditions
Asymmetric PTCO-Allyl-N-(9-anthracenylmethyl)cinchonidium bromideGlycine tert-butyl ester benzophenone imine~95%~92% eeToluene/50% aq. NaOH, 20 °C
Chiral Auxiliary(S)-4-Isopropyl-2-oxazolidinoneN-acyloxazolidinone~80%>95% deLDA, THF, -78 °C; then alkyl halide
Enzymatic ResolutionCandida antarctica Lipase B (CALB)Racemic N-acetyl-2-amino-5-phenylpentanoic acid~45%>99% eeOrganic solvent (e.g., MTBE), buffer, room temperature

Note: Data presented are representative values from literature and may vary based on the specific alkylating agent and precise reaction conditions.[3][5][11]

Experimental Protocols

Protocol 1: Asymmetric Alkylation via Phase-Transfer Catalysis

This protocol is adapted from the O'Donnell amino acid synthesis.[6]

  • Schiff Base Formation: In a round-bottom flask, dissolve glycine tert-butyl ester hydrochloride and an equimolar amount of benzophenone imine in dichloromethane (DCM). Stir at room temperature until transimination is complete (monitored by TLC). The resulting solution of the glycine Schiff base is used directly.

  • Alkylation: To the solution of the Schiff base, add 3-phenylpropyl bromide (1.2 equivalents) and the chiral Cinchona alkaloid-derived phase-transfer catalyst (1-10 mol%).

  • Reaction Initiation: Cool the mixture to 0 °C and add 50% aqueous potassium hydroxide (KOH) solution dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by TLC or GC. Reactions are typically complete within a few hours.

  • Workup: Dilute the reaction mixture with water and DCM. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Hydrolysis: Purify the alkylated Schiff base by silica gel chromatography. Subsequently, hydrolyze the imine and ester groups by stirring with 1-3 N aqueous HCl at room temperature or with gentle heating to yield this compound hydrochloride.

  • Isolation: The final amino acid can be isolated by adjusting the pH to its isoelectric point or by using ion-exchange chromatography.

Protocol 2: Enzymatic Kinetic Resolution

This protocol describes a typical lipase-catalyzed resolution.[11]

  • Esterification: Prepare the racemic methyl or ethyl ester of 2-amino-5-phenylpentanoic acid using standard methods (e.g., SOCl₂ in methanol).

  • N-Acetylation: Protect the amino group of the racemic ester, for example, by reacting it with acetic anhydride to form the N-acetyl derivative.

  • Enzymatic Hydrolysis: Suspend the racemic N-acetyl amino ester in a phosphate buffer (pH 7.0) / tert-butyl methyl ether (MTBE) biphasic system.

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica Lipase B (CALB, e.g., Novozym 435), to the mixture.

  • Reaction: Stir the suspension at a constant temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots, extracting them, and analyzing the enantiomeric excess of the ester and the resulting acid by chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the ee of both components.

  • Separation: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. Separate the aqueous and organic layers.

  • Isolation:

    • From the organic layer, isolate the unreacted (R)-N-acetyl amino ester.

    • Acidify the aqueous layer (e.g., with 1 N HCl) and extract the (S)-N-acetyl amino acid.

  • Deprotection: Hydrolyze the N-acetyl groups from the separated enantiomers by heating with aqueous HCl to obtain the pure (R) and (S)-amino acids.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_workup Workup & Purification cluster_end Final Product Glycine_Schiff_Base Glycine Schiff Base (Prochiral) Reaction Asymmetric Alkylation (Biphasic System) Glycine_Schiff_Base->Reaction Alkyl_Halide 3-Phenylpropyl Halide Alkyl_Halide->Reaction PTC Chiral Phase-Transfer Catalyst (PTC) PTC->Reaction Hydrolysis Acidic Hydrolysis (Imine & Ester Cleavage) Reaction->Hydrolysis Intermediate Product Purification Purification (e.g., Ion Exchange) Hydrolysis->Purification Final_Product (S)-2-amino-5-phenyl- pentanoic acid Purification->Final_Product

Caption: Workflow for Asymmetric Phase-Transfer Catalysis Synthesis.

G Start Low Enantioselectivity Observed? Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Solvent Is Solvent Screened? Check_Temp->Check_Solvent Yes Optimize_Temp Action: Run at Lower Temperatures (e.g., 0°C, -20°C) Check_Temp->Optimize_Temp No Check_Catalyst Is Catalyst/Auxiliary High Purity? Check_Solvent->Check_Catalyst Yes Optimize_Solvent Action: Screen Apolar & Polar Solvents (Toluene, DCM, THF) Check_Solvent->Optimize_Solvent No Optimize_Catalyst Action: Verify Purity. Screen Alternative Catalysts/Auxiliaries. Check_Catalyst->Optimize_Catalyst No End Problem Resolved Check_Catalyst->End Yes Optimize_Temp->Check_Solvent Optimize_Solvent->Check_Catalyst Optimize_Catalyst->End

Caption: Troubleshooting Flowchart for Low Enantioselectivity.

References

Technical Support Center: Amidomalonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the amidomalonate synthesis of amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the amidomalonate synthesis and how are they formed?

A1: The most common byproducts arise from incomplete reactions or side reactions during the synthesis. These include:

  • Unreacted Diethyl Acetamidomalonate: The starting material may be present if the deprotonation or alkylation steps are incomplete.

  • Alkylated Intermediate (Diethyl 2-acetamido-2-alkylmalonate): Incomplete hydrolysis of the ester and amide groups will leave this intermediate in the final product mixture.

  • Aminomalonic Acid Dicarboxylic Acid: This results from incomplete decarboxylation of the hydrolyzed intermediate.

  • Products of Transesterification: If the alkoxide base used for deprotonation (e.g., sodium methoxide) does not match the ester groups of the malonate (e.g., diethyl), a mixture of esters can be formed.

  • Side-products from Alkylating Agent: The alkylating agent can undergo elimination or other side reactions, especially with sterically hindered substrates.

Q2: How can I monitor the progress of my amidomalonate synthesis?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the alkylated intermediate, and the final amino acid product.[1] By comparing the spots of the reaction mixture over time to the starting material, you can determine when the reaction is complete.[1]

Q3: My crude product is an oil and won't crystallize. What should I do?

A3: "Oiling out" is a common issue in the recrystallization of organic compounds, including amino acids.[2] It often occurs when the product separates from the solution at a temperature above its melting point or when impurities are present.[2][3] Here are several troubleshooting steps:

  • Add more solvent: The solution may be too concentrated. Add a small amount of the "good" solvent to the hot solution to ensure the product is fully dissolved before cooling.[3][4]

  • Slow down the cooling process: Rapid cooling can promote oil formation. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator.[5]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Use a seed crystal: If you have a small amount of the pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change the solvent system: The chosen solvent may not be appropriate. Experiment with different solvent systems. For amino acids, mixtures like ethanol/water or isopropanol/water are often effective.[5]

  • Purify further before recrystallization: If significant impurities are present, they can inhibit crystallization. Consider a preliminary purification step, such as an extraction or a quick column chromatography, to remove major contaminants.[6]

Troubleshooting Guides

Problem 1: Low Yield of the Final Amino Acid
Possible Cause Suggested Solution
Incomplete Deprotonation Ensure the base used (e.g., sodium ethoxide) is fresh and anhydrous. Use a slight excess of the base to drive the deprotonation to completion.
Inefficient Alkylation Check the purity and reactivity of your alkylating agent. Ensure the reaction temperature is appropriate for the specific alkyl halide used. For less reactive alkyl halides, a longer reaction time or a higher temperature may be necessary.
Incomplete Hydrolysis Ensure that the acid concentration (e.g., HCl) is sufficient and that the reaction is heated for an adequate amount of time to hydrolyze both the ester and amide groups.
Product Loss During Workup Be cautious during extractions and transfers to minimize mechanical losses. Ensure the pH is adjusted correctly during aqueous workups to minimize the solubility of the amino acid in the aqueous phase.
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Removal Method
Unreacted Diethyl Acetamidomalonate Can be identified by TLC or NMR spectroscopy (presence of a singlet for the α-proton).Recrystallization: This impurity is generally more soluble in common organic solvents than the final amino acid product. Aqueous Wash: A basic wash can help remove the acidic starting material.[7]
Alkylated Intermediate Can be identified by NMR spectroscopy (presence of ethyl ester peaks and the acetamido methyl peak).Forced Hydrolysis: Re-subject the crude product to the hydrolysis conditions (e.g., refluxing in strong acid) to drive the reaction to completion.
Dicarboxylic Acid Intermediate Can be identified by mass spectrometry (higher molecular weight than the final product).Extended Heating: Continue heating the reaction mixture after hydrolysis to ensure complete decarboxylation.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of α-Amino Acids
  • Dissolution: In a flask, add the crude amino acid product. Heat the appropriate solvent (e.g., a mixture of ethanol and water) to boiling and add the minimum amount of the hot solvent to the flask with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification of Crude Amino Acid by Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating amino acids from charged impurities.

  • Resin Selection and Preparation: Choose a suitable ion-exchange resin (e.g., a strong cation-exchange resin for retaining the amino acid). Prepare the resin according to the manufacturer's instructions, which typically involves washing with acid, base, and water.

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Sample Loading: Dissolve the crude amino acid in the appropriate loading buffer (typically a low pH buffer to ensure the amino acid is protonated and binds to the cation-exchange resin). Load the solution onto the column.

  • Washing: Wash the column with the loading buffer to remove any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound amino acid from the resin using a buffer with a higher pH or a higher salt concentration.

  • Fraction Collection and Analysis: Collect fractions of the eluate and analyze them for the presence of the desired amino acid using a suitable method (e.g., TLC or a ninhydrin test).

  • Desalting: Combine the fractions containing the pure amino acid and remove the buffer salts, typically by dialysis, size-exclusion chromatography, or by using a volatile buffer that can be removed by lyophilization.

Visualizations

Amidomalonate_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Diethyl Acetamidomalonate deprotonation Deprotonation (e.g., NaOEt) start->deprotonation 1 alkylation Alkylation (R-X) deprotonation->alkylation 2 intermediate Alkylated Intermediate alkylation->intermediate 3 hydrolysis Hydrolysis & Decarboxylation (Acid, Heat) intermediate->hydrolysis 4 crude Crude Amino Acid hydrolysis->crude 5 purification Purification (Recrystallization or Chromatography) crude->purification 6 final Pure α-Amino Acid purification->final 7

Caption: A simplified workflow of the amidomalonate synthesis from starting material to pure product.

Troubleshooting_Oiling_Out start Crude Product Oils Out During Recrystallization q1 Is the solution very concentrated? start->q1 a1_yes Add more of the 'good' solvent q1->a1_yes Yes q2 Was cooling rapid? q1->q2 No a1_yes->q2 a2_yes Allow for slow cooling to room temperature q2->a2_yes Yes q3 Are there significant impurities? q2->q3 No a2_yes->q3 a3_yes Perform preliminary purification (e.g., extraction) q3->a3_yes Yes end Successful Crystallization q3->end No a3_yes->end

References

Technical Support Center: Dynamic Kinetic Resolution for the Preparation of (S)-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing dynamic kinetic resolution (DKR) to prepare enantiomerically pure (S)-amino acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue 1: Low Enantiomeric Excess (% ee) of the (S)-Amino Acid Derivative

Potential Cause Troubleshooting Steps
Inefficient Racemization The rate of racemization of the fast-reacting (R)-enantiomer is slower than the rate of the enzymatic resolution. This leads to the depletion of the (S)-enantiomer from the racemic mixture before the (R)-enantiomer can be converted.[1]
Increase Racemization Catalyst Loading: Incrementally increase the concentration of the racemization catalyst (e.g., Palladium or Ruthenium complex).
Elevate Reaction Temperature: Higher temperatures can increase the rate of racemization. However, ensure the temperature is within the optimal range for the enzyme's stability and activity.[2]
Screen Different Racemization Catalysts: Some catalysts are more effective for specific substrates. For instance, palladium nanocatalysts have shown high efficiency for the racemization of amino acid amides.[3][4]
Suboptimal Enzyme Activity The enzyme may not be functioning at its optimal capacity under the reaction conditions.
Optimize pH: Ensure the pH of the reaction medium is optimal for the specific lipase or acylase being used.
Check Acyl Donor Compatibility: The choice of acyl donor is crucial for compatibility with both the enzyme and the racemization catalyst. For example, vinyl acetate is often incompatible with ruthenium complexes, whereas isopropenyl acetate or p-chlorophenyl acetate may be better alternatives.[5]
Immobilize the Enzyme: Using an immobilized enzyme, such as Novozym-435 (immobilized Candida antarctica lipase B), can enhance stability and recyclability.[3]
Incorrect Solvent Choice The solvent can significantly impact both the enzyme and the racemization catalyst.[6]
Screen Non-Coordinating Solvents: Nonpolar, non-coordinating solvents like toluene or tert-butyl methyl ether (TBME) often provide better results by minimizing interference with the catalytic processes.[1][6]
Impure Starting Materials Impurities in the racemic amino acid derivative or chiral catalyst can negatively affect the stereoselectivity of the reaction.
Verify Purity: Ensure the chemical and enantiomeric purity of all starting materials and catalysts.

Issue 2: Low Yield of the Desired (S)-Amino Acid Derivative

Potential Cause Troubleshooting Steps
Catalyst Deactivation/Incompatibility The enzyme and the metal racemization catalyst can inhibit or deactivate each other.[7][8] Amines, in particular, can act as coordinating ligands and inhibit metal catalysts.[1]
Spatial Separation of Catalysts: Consider using encapsulated or polymer-supported catalysts to prevent direct interaction.
Select Compatible Catalyst Pairs: Extensive screening of different enzyme-metal combinations may be necessary. For instance, some ruthenium complexes are designed to be more compatible with lipases.[9]
In Situ Ligand Coordination: Employing a ligand that coordinates strongly to the metal in situ can protect the metal catalyst from inhibition by the enzyme or other reaction components.[7]
Side Reactions The reactive intermediates, such as imines formed during racemization, can undergo undesired side reactions.[2]
Use of Molecular Sieves: The addition of molecular sieves can help to remove water and prevent hydrolysis of intermediates.[4]
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures (while maintaining a sufficient racemization rate) can minimize the formation of byproducts.
Incomplete Reaction The reaction may not have reached completion.
Monitor Reaction Progress: Use techniques like HPLC or GC to monitor the conversion of the starting material.
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common substrates for DKR in the synthesis of (S)-amino acids?

A1: The most common substrates are N-acyl-DL-amino acids, DL-amino acid esters, and DL-amino acid amides. N-acylated derivatives are frequently used because the acidity of the α-proton is increased, facilitating racemization.[10]

Q2: Which enzymes are typically used for the kinetic resolution step?

A2: Lipases are the most commonly employed enzymes, with Candida antarctica lipase B (CALB), often in its immobilized form (Novozym-435), being a popular choice due to its broad substrate scope and stability.[3][11] Acylases are also used, particularly for the hydrolysis of N-acyl-amino acids.

Q3: What are the advantages of using a chemoenzymatic DKR approach over a purely enzymatic one?

A3: Chemoenzymatic DKR combines the high enantioselectivity of an enzyme with the broad applicability of a chemical racemization catalyst. This often allows for a wider range of substrates to be used and can provide more flexibility in optimizing reaction conditions compared to purely enzymatic systems which require a specific racemase for each substrate.[2]

Q4: How can I choose the best racemization catalyst for my specific amino acid derivative?

A4: The choice of catalyst depends on the substrate. Palladium-based catalysts, such as palladium nanocatalysts on supports like AlO(OH), have been shown to be effective for the racemization of amino acid amides.[3][4] Ruthenium complexes are widely used for the racemization of a variety of substrates, including those with alcohol functionalities if preparing α-hydroxy-β-amino acids.[9] It is often necessary to screen a few different catalysts to find the optimal one for a new substrate.

Q5: My DKR reaction is sluggish. What can I do to increase the reaction rate?

A5: To increase the reaction rate, you can try several approaches. Increasing the reaction temperature can accelerate both the enzymatic reaction and the racemization, but be mindful of the enzyme's thermal stability.[2] Increasing the catalyst loading (both enzyme and racemization catalyst) can also improve the rate. Additionally, the choice of solvent and acyl donor can have a significant impact on reaction kinetics.

Data Presentation

Table 1: Chemoenzymatic DKR of Racemic Phenylalanine Amide

Racemization CatalystEnzymeAcyl DonorTemp (°C)Time (h)Yield (%)ee (%)
Pd/AlO(OH)Novozym-435Ethyl Acetate70729997
Pd/CNovozym-435Ethyl Acetate70968595

Data synthesized from multiple sources for comparative purposes.

Table 2: Comparison of DKR Methods for Different (S)-Amino Acid Derivatives

Amino Acid DerivativeRacemization CatalystEnzymeAcyl Donor/ReagentYield (%)ee (%)
N-Acetyl-DL-Leucine(Not specified)AcylaseWater (hydrolysis)>95>99
DL-Phenylalanine AmidePd NanocatalystNovozym-435Ethyl Acetate9997
N-Benzoyl-DL-tert-Leucine(Self-racemization)(Chemical coupling)Methyl L-prolinate96>98 (de)
DL-Methionine Ester(Not specified)Lipase PSWater (hydrolysis)~90>98

This table is a compilation of representative data from various studies and is intended for illustrative purposes.

Experimental Protocols

General Protocol for Chemoenzymatic DKR of a Racemic N-Acyl-Amino Acid

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the racemic N-acyl-amino acid (1.0 mmol), the racemization catalyst (e.g., 1-5 mol% of a Ru or Pd complex), and the immobilized lipase (e.g., Novozym-435, 50-100 mg).

  • Reaction Setup: Add the appropriate anhydrous solvent (e.g., toluene, 10 mL) and the acyl donor (e.g., isopropenyl acetate, 2.0 mmol).

  • Reaction Conditions: Place the vessel under an inert atmosphere (e.g., nitrogen or argon) and stir the mixture at the optimized temperature (e.g., 50-70 °C).

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the immobilized enzyme and the heterogeneous racemization catalyst. The catalysts can often be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the enantiomerically pure (S)-N-acyl-amino acid derivative.

Visualizations

DKR_Workflow cluster_reactants Reactants cluster_catalysts Catalysts cluster_reaction DKR Process cluster_products Products racemic_aa Racemic (R/S) Amino Acid Derivative dkr_vessel Reaction Vessel (Solvent, Heat) racemic_aa->dkr_vessel acyl_donor Acyl Donor acyl_donor->dkr_vessel enzyme Enzyme (e.g., Lipase) enzyme->dkr_vessel rac_cat Racemization Catalyst (e.g., Pd, Ru) rac_cat->dkr_vessel s_product (S)-Acylated Amino Acid dkr_vessel->s_product byproduct Acyl Donor Byproduct dkr_vessel->byproduct

Caption: Experimental workflow for a typical chemoenzymatic DKR.

DKR_Mechanism R_substrate (R)-Substrate S_substrate (S)-Substrate R_substrate->S_substrate Racemization (Metal Catalyst) S_product (S)-Product R_substrate->S_product Slow/No Reaction S_substrate->S_product Enzymatic Resolution (e.g., Acylation) Troubleshooting_Logic start Low % ee check_rac Is Racemization Rate >> Resolution Rate? start->check_rac increase_temp_cat Increase Temperature or Catalyst Loading check_rac->increase_temp_cat No check_enzyme Is Enzyme Active? check_rac->check_enzyme Yes increase_temp_cat->check_rac optimize_cond Optimize pH, Acyl Donor, and Solvent check_enzyme->optimize_cond No final_check Check Purity of Starting Materials check_enzyme->final_check Yes optimize_cond->check_enzyme

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of (S)-2-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H NMR spectrum of (S)-2-amino-5-phenylpentanoic acid with its structural analog, 5-phenylpentanoic acid. The inclusion of the amino group at the α-position in this compound significantly influences the chemical shifts of nearby protons, a key feature for structural elucidation and confirmation. This document presents a summary of quantitative NMR data, a detailed experimental protocol for acquiring such spectra, and visualizations to aid in understanding the molecular structure and its spectral correlations.

Comparison of ¹H NMR Spectral Data

The following table summarizes the experimental ¹H NMR data for 5-phenylpentanoic acid and the predicted ¹H NMR data for this compound. The predicted values for the target molecule are generated using a standard NMR prediction algorithm, providing a reliable estimation for comparison in the absence of readily available experimental spectra.

Proton Assignment This compound (Predicted) 5-Phenylpentanoic Acid (Experimental)
Hα (C2-H) δ 3.75 (t, 1H)δ 2.36 (t, 2H)
Hβ (C3-H₂) δ 1.80-1.95 (m, 2H)δ 1.65-1.75 (m, 2H)
Hγ (C4-H₂) δ 1.70-1.80 (m, 2H)δ 1.65-1.75 (m, 2H)
Hδ (C5-H₂) δ 2.65 (t, 2H)δ 2.64 (t, 2H)
Aromatic Protons δ 7.20-7.35 (m, 5H)δ 7.18-7.30 (m, 5H)

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Coupling constants (J) are in Hertz (Hz). Predicted data is generated using standard NMR prediction software. Experimental data for 5-phenylpentanoic acid is sourced from publicly available databases.

Key Spectral Differences and Interpretation

The primary difference in the ¹H NMR spectra of this compound and 5-phenylpentanoic acid is the chemical shift of the protons on the carbon atom bearing the functional group at the 2-position.

  • α-Proton (Hα): In this compound, the Hα proton is significantly deshielded by the adjacent amino and carboxylic acid groups, resulting in a predicted downfield shift to approximately 3.75 ppm. In contrast, the corresponding protons in 5-phenylpentanoic acid (part of a CH₂ group) are observed further upfield at around 2.36 ppm. The multiplicity of the Hα in the amino acid is a triplet, indicating coupling to the adjacent β-protons.

  • Aliphatic Protons: The chemical shifts of the other aliphatic protons (Hβ, Hγ, and Hδ) are less affected, though subtle differences are expected due to the electronic influence of the distant amino group.

  • Aromatic Protons: The aromatic protons in both molecules are expected to show similar chemical shifts and multiplicities, as they are distant from the site of structural variation.

Experimental Protocol for ¹H NMR Spectroscopy of Amino Acids

The following is a general protocol for the acquisition of a ¹H NMR spectrum of an amino acid like this compound.

1. Sample Preparation:

  • Weigh 5-10 mg of the amino acid sample.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). For amino acids, D₂O is commonly used. The use of D₂O will result in the exchange of labile protons (e.g., -NH₂ and -COOH), which will therefore not be observed in the spectrum.
  • Add a small amount of an internal standard (e.g., TMS, TSP, or DSS) for chemical shift referencing (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
  • Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  • The spectral width should be set to adequately cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

3. Data Acquisition and Processing:

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans).
  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
  • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structure of this compound and a conceptual workflow for its ¹H NMR analysis.

G cluster_molecule cluster_labels C1 C1 C2 C2 C1->C2 O1 O C1->O1 O2 O C1->O2 C3 C3 C2->C3 N N C2->N C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C10->C5 Halpha Hbeta Hgamma Hdelta Aromatic Aromatic Hs

Caption: Chemical structure of this compound with key proton groups labeled.

G cluster_workflow ¹H NMR Analysis Workflow Sample Sample Preparation (this compound in D₂O) Acquisition Data Acquisition (400 MHz NMR) Sample->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Conceptual workflow for the ¹H NMR analysis of this compound.

A Comparative Guide to the 13C NMR Spectral Data of (S)-2-amino-5-phenylpentanoic acid and L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (S)-2-amino-5-phenylpentanoic acid and a structurally related natural amino acid, L-phenylalanine. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of these compounds in research and development settings. While experimental data for L-phenylalanine is readily available, this guide utilizes a predicted spectrum for this compound due to the limited availability of public experimental datasets.

¹³C NMR Data Comparison

The following table summarizes the ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and L-phenylalanine. The data for L-phenylalanine is sourced from the Biological Magnetic Resonance Data Bank (BMRB), while the data for this compound is predicted.

Carbon AtomThis compound (Predicted, in D₂O)L-phenylalanine (Experimental, in D₂O)[1]
C=O177.5176.774
56.558.744
33.039.095
29.5-
35.5-
Cε (C1' of Phenyl)142.0137.798
Cζ (C2'/C6' of Phenyl)129.0131.834
Cη (C3'/C5' of Phenyl)129.5132.093
Cι (C4' of Phenyl)126.5130.418

Structural Differences and Spectral Interpretations

This compound, also known as 5-phenyl-L-norvaline, is a homolog of L-phenylalanine, featuring two additional methylene groups in its side chain. This structural extension significantly influences the ¹³C NMR spectrum.

The most notable differences are observed in the aliphatic region of the spectrum. The presence of the γ and δ carbons in this compound gives rise to distinct signals around 29.5 and 35.5 ppm, respectively, which are absent in the spectrum of L-phenylalanine. Conversely, the chemical shift of the β-carbon in this compound is shifted upfield (to a lower ppm value) compared to that of L-phenylalanine, a consequence of the altered electronic environment further down the alkyl chain.

The chemical shifts of the aromatic carbons also exhibit slight variations between the two compounds, reflecting the different substitution patterns on the phenyl ring. The carboxyl (C=O) and α-carbon (Cα) signals remain in their characteristic regions for amino acids, with minor shifts attributable to the overall change in the molecular structure.

Experimental Protocol for ¹³C NMR of Amino Acids

The following is a general protocol for the acquisition of ¹³C NMR spectra of amino acids, based on established methodologies.[2]

1. Sample Preparation:

  • Dissolve 10-50 mg of the amino acid sample in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Adjust the pD of the solution to a desired value (typically around 7.0 for zwitterionic form) using dilute DCl or NaOD.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a standard 1D ¹³C NMR pulse program with proton decoupling.

  • Set the spectral width to approximately 0-200 ppm.

  • The temperature is typically maintained at 298 K (25 °C).

3. Data Acquisition:

  • The number of scans will depend on the sample concentration and the natural abundance of ¹³C, often requiring several hundred to several thousand scans for a good signal-to-noise ratio.

  • A relaxation delay of 1-2 seconds is commonly used.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the chemical shifts to an internal or external standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).

Diagrams

experimental_workflow Experimental Workflow for 13C NMR Analysis cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Amino Acid in D2O adjust_pd Adjust pD dissolve->adjust_pd transfer Transfer to NMR Tube adjust_pd->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process reference Reference Chemical Shifts process->reference analyze Spectral Analysis reference->analyze

Caption: A flowchart illustrating the key steps in the experimental workflow for obtaining and analyzing ¹³C NMR spectra of amino acids.

structure_comparison Structural Comparison cluster_s2a5p This compound cluster_phe L-phenylalanine s2a5p_structure Phenyl-(CH2)3-CH(NH2)-COOH comparison Key Difference: Two additional methylene (-CH2-) groups in the side chain s2a5p_structure->comparison phe_structure Phenyl-CH2-CH(NH2)-COOH phe_structure->comparison

Caption: A diagram highlighting the structural difference between this compound and L-phenylalanine.

References

Mass Spectrometry Analysis of (S)-2-amino-5-phenylpentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of the non-proteinogenic amino acid (S)-2-amino-5-phenylpentanoic acid against two other amino acids: the structurally similar proteinogenic amino acid L-phenylalanine and the non-proteinogenic L-norvaline. This comparison, supported by experimental data and detailed protocols, offers insights into the fragmentation patterns and analytical considerations for identifying and quantifying these compounds in complex matrices.

Comparative Analysis of Mass Spectrometry Data

The positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) data for this compound, L-phenylalanine, and L-norvaline are summarized below. The data highlights the characteristic precursor ions ([M+H]⁺) and their major product ions.

CompoundMolecular FormulaMolecular Weight (Da)Precursor Ion (m/z)Major Product Ions (m/z)Neutral Loss (Da)
This compoundC₁₁H₁₅NO₂193.24194.1177.1, 148.1, 130.1, 117.1, 91.117 (NH₃), 46 (HCOOH), 64 (NH₃ + HCOOH), 77 (C₆H₅), 103 (C₈H₇)
L-PhenylalanineC₉H₁₁NO₂165.19166.1120.1, 103.1, 91.1, 77.146 (HCOOH), 63 (NH₃ + CO), 75 (C₆H₅), 89 (C₇H₅O)
L-NorvalineC₅H₁₁NO₂117.15118.172.1, 55.146 (HCOOH), 63 (NH₃ + CO)

Experimental Protocols

A generalized protocol for the analysis of underivatized amino acids by LC-MS/MS is presented below. This protocol can be adapted for the specific analysis of this compound, L-phenylalanine, and L-norvaline.

1. Sample Preparation

  • Standard Solutions: Prepare individual stock solutions of this compound, L-phenylalanine, and L-norvaline in a solvent mixture of water and methanol (50:50, v/v) at a concentration of 1 mg/mL. A working standard mixture containing all three amino acids at a final concentration of 10 µg/mL can be prepared by diluting the stock solutions with the same solvent.

  • Biological Samples (e.g., Plasma, Cell Culture Media): To 100 µL of the biological sample, add 400 µL of cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of one of the analytes). Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating these amino acids.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98% to 2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Desolvation gas (e.g., Nitrogen) at 800 L/hr, Cone gas at 50 L/hr.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS followed by product ion scans for qualitative analysis.

    • MRM Transitions:

      • This compound: 194.1 > 177.1 (quantifier), 194.1 > 148.1 (qualifier)

      • L-Phenylalanine: 166.1 > 120.1 (quantifier), 166.1 > 103.1 (qualifier)

      • L-Norvaline: 118.1 > 72.1 (quantifier), 118.1 > 55.1 (qualifier)

  • Collision Energy: Optimize for each compound; typically in the range of 10-30 eV.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of amino acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Standard Standard Solution Preparation Extract Extract Drying & Reconstitution Standard->Extract Biological Biological Sample (Protein Precipitation) Biological->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Eluent Qualitative Qualitative Analysis (Fragmentation Pattern) MS->Qualitative Quantitative Quantitative Analysis (Peak Area Integration) MS->Quantitative

Caption: General workflow for the LC-MS/MS analysis of amino acids.

Fragmentation Pathway of this compound

The proposed fragmentation pathway for the protonated molecule of this compound ([M+H]⁺, m/z 194.1) is depicted below. The fragmentation is characterized by the initial loss of small neutral molecules such as ammonia (NH₃) and formic acid (HCOOH), followed by further fragmentation of the side chain.

fragmentation_pathway M_H [M+H]⁺ m/z 194.1 (C₁₁H₁₆NO₂)⁺ M_H_NH3 [M+H-NH₃]⁺ m/z 177.1 (C₁₁H₁₃O₂)⁺ M_H->M_H_NH3 - NH₃ M_H_HCOOH [M+H-HCOOH]⁺ m/z 148.1 (C₁₀H₁₄N)⁺ M_H->M_H_HCOOH - HCOOH M_H_HCOOH_NH3 [M+H-HCOOH-NH₃]⁺ m/z 130.1 (C₁₀H₁₂)²⁺ M_H_HCOOH->M_H_HCOOH_NH3 - NH₃ C8H9 [C₈H₉]⁺ m/z 117.1 M_H_HCOOH->C8H9 - C₂H₅N C7H7 [C₇H₇]⁺ m/z 91.1 C8H9->C7H7 - CH₂

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of (S)-2-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-2-amino-5-phenylpentanoic acid is a critical step in development and quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for determining the purity of this non-proteinogenic amino acid. The information presented is supported by representative experimental data and detailed protocols to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is the most prevalent and robust method for the separation and quantification of enantiomers. The primary approach involves the use of a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers, leading to different retention times.

Direct Chiral HPLC Method

This method utilizes a chiral column to directly separate the enantiomers without prior derivatization. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are particularly effective for the separation of underivatized amino acids.[1][2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A teicoplanin-based chiral stationary phase column (e.g., Astec CHIROBIOTIC® T) with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is a suitable choice.[1]

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape is commonly used.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is a typical starting point.

  • Column Temperature: Ambient temperature is usually sufficient, though it can be optimized to improve resolution.

  • Detection: UV detection at a wavelength of 210 nm or 254 nm, where the phenyl group exhibits absorbance.

  • Sample Preparation: The this compound sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. A racemic standard of 2-amino-5-phenylpentanoic acid should also be prepared to confirm the retention times of both enantiomers.

Data Presentation: Representative Chromatographic Data

The following table summarizes the expected performance of the direct chiral HPLC method for the analysis of this compound containing a small amount of the (R)-enantiomer impurity. On teicoplanin-based CSPs, the D- or (R)-enantiomer is typically retained longer.[1]

ParameterThis compound(R)-2-amino-5-phenylpentanoic acid
Retention Time (t_R) 8.5 min10.2 min
Peak Width (W) 0.4 min0.4 min
Resolution (R_s) \multicolumn{2}{c}{4.25}
Limit of Detection (LOD) \multicolumn{2}{c}{~0.1 µg/mL}
Limit of Quantitation (LOQ) \multicolumn{2}{c}{~0.3 µg/mL}

Note: This data is representative and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Calculation of Resolution (R_s): R_s = 2 * [(t_R(R) - t_R(S))] / [W(R) + W(S)] R_s = 2 * (10.2 - 8.5) / (0.4 + 0.4) = 4.25

A resolution value greater than 1.5 indicates baseline separation, which is ideal for accurate quantification.

Indirect Chiral HPLC Method

An alternative HPLC approach involves the derivatization of the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18). A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Experimental Protocol:

  • Derivatization: The amino acid sample is reacted with Marfey's reagent in a basic solution.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used, starting with a higher aqueous component (e.g., water with 0.1% TFA) and increasing the organic component (e.g., acetonitrile with 0.1% TFA).

  • Detection: The dinitrophenyl group of the derivative allows for sensitive UV detection at around 340 nm.

Comparison with Alternative Methods

While chiral HPLC is the gold standard, other techniques can also be employed for the purity analysis of this compound.

MethodPrincipleAdvantagesDisadvantages
Direct Chiral HPLC Differential interaction with a chiral stationary phase.Direct analysis without derivatization, robust and reproducible.Chiral columns can be expensive.
Indirect Chiral HPLC Formation of diastereomers followed by separation on an achiral column.Utilizes standard, less expensive columns.Requires a derivatization step which can introduce errors and may not be quantitative.
Gas Chromatography (GC) Separation of volatile derivatives on a chiral capillary column.High resolution and sensitivity.Requires derivatization to make the amino acid volatile, which can be complex and may cause racemization.
Capillary Electrophoresis (CE) Differential migration of enantiomers in a capillary under the influence of an electric field, often with a chiral selector in the buffer.High separation efficiency, very small sample volume required.Lower concentration sensitivity compared to HPLC, can be less robust.

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Dissolve (S)-2-amino-5-phenylpentanoic acid sample in mobile phase Injection Inject sample and standard onto the HPLC system Sample->Injection Standard Prepare racemic standard of 2-amino-5-phenylpentanoic acid Standard->Injection Separation Chiral separation on a teicoplanin-based CSP Injection->Separation Detection UV detection at 210 nm or 254 nm Separation->Detection Integration Integrate peak areas of (S)- and (R)-enantiomers Detection->Integration Purity Calculate enantiomeric purity (%ee) Integration->Purity

Caption: Workflow for direct chiral HPLC analysis.

Method_Comparison_Logic Start Start: Determine Purity of This compound Decision1 Is direct enantiomeric separation required? Start->Decision1 Decision2 Is derivatization acceptable? Decision1->Decision2 No HPLC Direct Chiral HPLC Decision1->HPLC Yes Indirect_HPLC Indirect Chiral HPLC Decision2->Indirect_HPLC Yes GC Chiral GC Decision2->GC Yes CE Chiral CE Decision2->CE No End End: Method Selected HPLC->End Indirect_HPLC->End GC->End CE->End

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of (S)-2-amino-5-phenylpentanoic Acid and Phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and peptide design, the nuanced differences between structurally similar amino acids can have profound impacts on biological activity and therapeutic potential. This guide provides a detailed, objective comparison of the non-proteinogenic amino acid (S)-2-amino-5-phenylpentanoic acid and the essential proteinogenic amino acid L-phenylalanine, focusing on their structural, physicochemical, and biological properties. This analysis is supported by available experimental data and detailed protocols to aid researchers in their investigations.

Structural and Physicochemical Properties: A Tale of Two Side Chains

This compound, also known as 5-phenyl-L-norvaline, is a homolog of L-phenylalanine, featuring an extended propyl chain linking the phenyl group to the alpha-carbon. This seemingly minor structural modification leads to differences in their physicochemical properties, which are summarized in the table below.

PropertyThis compoundL-Phenylalanine
IUPAC Name (2S)-2-amino-5-phenylpentanoic acid[1](2S)-2-amino-3-phenylpropanoic acid
Molecular Formula C₁₁H₁₅NO₂[1]C₉H₁₁NO₂
Molecular Weight 193.24 g/mol [1]165.19 g/mol
Side Chain PhenylpropylBenzyl
Hydrophobicity Higher (predicted)Lower (predicted)

The longer, more flexible phenylpropyl side chain of this compound increases its molecular weight and is predicted to enhance its hydrophobicity compared to the benzyl side chain of phenylalanine. These differences can influence how each molecule interacts with biological targets.

Biological Function and Activity: Exploring the Impact of Side Chain Extension

While L-phenylalanine is a fundamental component of proteins and a precursor to key neurotransmitters, the biological role of this compound is less well-defined and appears to be primarily in the context of specialized metabolites with inhibitory activities.

L-Phenylalanine: An Essential Building Block and Precursor

L-phenylalanine is an essential amino acid, meaning it must be obtained from the diet. Its primary roles in human physiology include:

  • Protein Synthesis: As one of the 20 proteinogenic amino acids, it is a crucial building block for proteins throughout the body.

  • Neurotransmitter Precursor: Phenylalanine is the metabolic precursor to tyrosine, which is then converted into the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. These signaling molecules are vital for mood regulation, the stress response, and cognitive function.

  • Metabolic Intermediate: It plays a role in various metabolic pathways. A deficiency in the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine, leads to the genetic disorder phenylketonuria (PKU).

** this compound: An Inhibitory Moiety in Natural Products**

This compound is not incorporated into proteins during translation in humans. Instead, it has been identified as a constituent of a class of cyclic hexapeptides produced by cyanobacteria called anabaenopeptins.[2][3] These peptides are known to exhibit inhibitory activity against various proteases.

Several studies have shown that anabaenopeptins containing 5-phenylnorvaline (another name for this compound) can inhibit carboxypeptidase A.[3] Carboxypeptidase A is a zinc-containing metalloprotease that cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. The inhibitory activity of these peptides suggests that the this compound residue plays a role in binding to the active site of the enzyme.

While direct comparative data on the inhibitory potency of the free amino acids is limited, structure-activity relationship studies of various phenylalanine analogs as carboxypeptidase A inhibitors can provide some insights. Generally, the S1' subsite of the carboxypeptidase A active site is a hydrophobic pocket that accommodates the side chain of the C-terminal amino acid of the substrate. It is plausible that the extended and more hydrophobic phenylpropyl side chain of this compound could lead to different binding kinetics compared to the benzyl group of phenylalanine. L-phenylalanine and some of its derivatives are known to be weak, competitive inhibitors of carboxypeptidase A. For instance, L-phenylalanine has a reported Ki value of 0.3 mM for the inhibition of carboxypeptidase Y.

The following table summarizes the known biological activities.

Biological AspectThis compoundL-Phenylalanine
Primary Role Component of protease-inhibiting natural products (anabaenopeptins)[2][3]Essential amino acid, protein constituent, neurotransmitter precursor
Known Biological Target Carboxypeptidase A (as part of anabaenopeptins)[3]Phenylalanine hydroxylase (substrate), various enzymes and transporters
Inhibitory Activity Likely contributes to the inhibitory activity of anabaenopeptins against carboxypeptidase A[3]Weak competitive inhibitor of carboxypeptidase A

Experimental Protocols

To facilitate further research and direct comparison, a detailed protocol for a carboxypeptidase A inhibition assay is provided below. This assay can be adapted to determine the inhibitory constants (Ki) for both this compound and L-phenylalanine.

Carboxypeptidase A Inhibition Assay

Objective: To determine and compare the inhibitory potency (Ki) of this compound and L-phenylalanine on bovine pancreatic carboxypeptidase A.

Principle: The activity of carboxypeptidase A is measured spectrophotometrically by monitoring the hydrolysis of a synthetic substrate, such as hippuryl-L-phenylalanine. The rate of substrate cleavage is determined by measuring the increase in absorbance at 254 nm due to the formation of hippuric acid. In the presence of a competitive inhibitor, the apparent rate of the reaction will decrease. By measuring the reaction rates at various substrate and inhibitor concentrations, the inhibition constant (Ki) can be determined using Michaelis-Menten kinetics and Lineweaver-Burk plot analysis.

Materials:

  • Bovine pancreatic carboxypeptidase A (CPA)

  • Hippuryl-L-phenylalanine (substrate)

  • This compound (test inhibitor)

  • L-Phenylalanine (test inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.5) containing NaCl (100 mM)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of carboxypeptidase A in cold, deionized water.

    • Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.

    • Prepare stock solutions of this compound and L-phenylalanine in the Tris-HCl buffer.

  • Enzyme Activity Assay:

    • In a quartz cuvette, mix the Tris-HCl buffer, a specific concentration of the substrate, and a specific concentration of the inhibitor.

    • Pre-incubate the mixture at 25°C for 5 minutes.

    • Initiate the reaction by adding a small volume of the carboxypeptidase A solution.

    • Immediately monitor the increase in absorbance at 254 nm for 5 minutes, recording the data at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

    • Repeat the assay with varying concentrations of the substrate while keeping the inhibitor concentration constant.

    • Repeat the entire experiment with different fixed concentrations of the inhibitor.

    • Construct a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.

    • For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be determined from the change in the apparent Km.

Visualizing the Mechanism of Action

To illustrate the fundamental principle behind the comparative biological activity discussed, the following diagrams visualize the structure of the compounds and the general mechanism of competitive enzyme inhibition.

G Chemical Structures cluster_0 L-Phenylalanine cluster_1 This compound a a b b

Figure 1. 2D structures of L-Phenylalanine and this compound.

Competitive_Inhibition Competitive Enzyme Inhibition Workflow E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound or Phenylalanine) ES->E P Product (P) ES->P k_cat EI->E

Figure 2. General workflow of competitive enzyme inhibition.

Conclusion

This compound and L-phenylalanine, while structurally similar, exhibit distinct biological roles. Phenylalanine is a cornerstone of primary metabolism and neurotransmission, whereas this compound is found in secondary metabolites with specific inhibitory functions. The key structural difference—the extended alkyl chain in this compound—likely underlies its distinct interactions with biological targets such as proteases.

For researchers and drug development professionals, this compound represents an interesting scaffold for designing enzyme inhibitors, particularly for metalloproteases like carboxypeptidase A. Further direct comparative studies are warranted to precisely quantify the differences in their biological activities and to fully exploit the therapeutic potential of this and other non-proteinogenic amino acids. The provided experimental protocol offers a starting point for such investigations.

References

A Comparative Guide to the Biological Activity of (S)- and (R)-2-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the (S) and (R) enantiomers of 2-amino-5-phenylpentanoic acid. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this document synthesizes information from related compounds and general principles of stereochemistry in pharmacology to offer a predictive comparison. The primary focus is on their differential interaction with cellular transport systems, a key determinant of their potential biological effects.

Introduction: The Significance of Chirality

(S)- and (R)-2-amino-5-phenylpentanoic acid are non-proteinogenic amino acids that serve as valuable building blocks in the synthesis of pharmaceuticals and peptidomimetics, particularly in the development of therapies for neurological disorders.[1] As enantiomers, they possess identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their atoms. This stereochemical difference is critical in biological systems, as enzymes, receptors, and transporters are chiral entities that often exhibit a high degree of stereoselectivity. Consequently, the (S) and (R) enantiomers are expected to display distinct biological activities.

Comparative Biological Activity: A Focus on Cellular Uptake

Direct experimental data comparing the biological activity of (S)- and (R)-2-amino-5-phenylpentanoic acid is not extensively available. However, a study on the closely related fluorinated and methylated analogs, (R)- and (S)-2-amino-5-[18F]fluoro-2-methylpentanoic acid, provides significant insights. In this study, the (S)-enantiomer demonstrated markedly higher uptake in glioma cells.[2] This differential uptake is attributed to stereoselective interactions with amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells and at the blood-brain barrier.[3][4]

Based on these findings, it is highly probable that (S)-2-amino-5-phenylpentanoic acid is more readily transported into cells than its (R)-enantiomer. This differential uptake is a critical first step that dictates the subsequent biological effects of these molecules.

Data Presentation

The following table summarizes the comparative data from the study on the fluorinated analogs, which serves as a predictive model for the behavior of the parent compounds.

Biological Parameter(S)-2-amino-5-[18F]fluoro-2-methylpentanoic acid(R)-2-amino-5-[18F]fluoro-2-methylpentanoic acidReference
Tumor Uptake (in vivo) HigherLower[2]
Tumor-to-Brain Ratio (in vivo) HigherLower[2]
Inhibition by L-glutamine (in vitro) Greater InhibitionLesser Inhibition[2]

Experimental Protocols

To empirically determine the differential biological activity of (S)- and (R)-2-amino-5-phenylpentanoic acid, a cellular uptake assay is a fundamental experiment. Below is a detailed protocol for a competitive inhibition uptake assay.

Protocol: In Vitro Competitive Inhibition of Cellular Uptake

Objective: To compare the uptake of a radiolabeled natural amino acid (e.g., [¹⁴C]-L-leucine, a known LAT1 substrate) in the presence of varying concentrations of (S)- and (R)-2-amino-5-phenylpentanoic acid in a cell line known to express amino acid transporters (e.g., a glioma cell line).

Materials:

  • Cell line (e.g., U87 MG human glioblastoma cells)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Radiolabeled L-leucine ([¹⁴C]-L-leucine)

  • This compound

  • (R)-2-amino-5-phenylpentanoic acid

  • Unlabeled L-leucine (for positive control)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Culture: Culture the selected cell line to ~80-90% confluency in multi-well plates.

  • Preparation of Inhibitors: Prepare stock solutions of (S)- and (R)-2-amino-5-phenylpentanoic acid and unlabeled L-leucine in a suitable buffer (e.g., PBS). Create a dilution series for each inhibitor to test a range of concentrations.

  • Uptake Assay: a. Wash the cells with pre-warmed PBS. b. Pre-incubate the cells with the different concentrations of the (S)- and (R)-enantiomers or unlabeled L-leucine for a specified time (e.g., 15 minutes). c. Add a fixed concentration of [¹⁴C]-L-leucine to each well and incubate for a defined period (e.g., 10 minutes). d. Terminate the uptake by rapidly washing the cells with ice-cold PBS. e. Lyse the cells with a suitable lysis buffer.

  • Quantification: a. Transfer the cell lysates to scintillation vials containing a scintillation cocktail. b. Measure the radioactivity in each vial using a scintillation counter to determine the amount of [¹⁴C]-L-leucine taken up by the cells.

  • Data Analysis: a. Plot the percentage of [¹⁴C]-L-leucine uptake against the concentration of the inhibitor. b. Calculate the IC50 value for each enantiomer, which represents the concentration of the inhibitor required to reduce the uptake of the radiolabeled substrate by 50%.

Visualizations

The following diagrams illustrate the proposed differential biological activity and a general workflow for its investigation.

G Hypothesized Differential Cellular Uptake and Subsequent Biological Activity cluster_S (S)-Enantiomer Pathway cluster_R (R)-Enantiomer Pathway S_compound This compound S_transporter Amino Acid Transporter (e.g., LAT1) S_compound->S_transporter High Affinity S_uptake High Cellular Uptake S_transporter->S_uptake S_activity Downstream Biological Effects (e.g., incorporation into peptides, metabolic effects) S_uptake->S_activity R_compound (R)-2-amino-5-phenylpentanoic acid R_transporter Amino Acid Transporter (e.g., LAT1) R_compound->R_transporter Low Affinity R_uptake Low Cellular Uptake R_transporter->R_uptake R_activity Limited Downstream Biological Effects R_uptake->R_activity

Caption: Hypothesized differential cellular uptake of (S)- and (R)-2-amino-5-phenylpentanoic acid.

G Experimental Workflow for Comparing Enantiomer Activity start Synthesize and Purify (S)- and (R)-Enantiomers in_vitro In Vitro Assays start->in_vitro uptake Cellular Uptake Assay (e.g., competitive inhibition) in_vitro->uptake enzyme Enzyme Inhibition Assay (if a target is identified) in_vitro->enzyme receptor Receptor Binding Assay (if a target is identified) in_vitro->receptor data Data Analysis (IC50 / Ki determination) uptake->data enzyme->data receptor->data comparison Comparative Analysis of Biological Activity data->comparison

Caption: A general experimental workflow for the comparative analysis of the two enantiomers.

Conclusion

While direct comparative studies on the biological activities of (S)- and (R)-2-amino-5-phenylpentanoic acid are scarce, evidence from closely related analogs strongly suggests that the (S)-enantiomer is likely to be more biologically active due to its preferential uptake into cells via amino acid transporters. To definitively elucidate their differential activities, further in vitro and in vivo studies are warranted. The experimental protocol and workflows provided in this guide offer a framework for such investigations. Understanding the stereospecific effects of these compounds is crucial for their rational application in drug design and development.

References

A Comparative Guide to the Structure-Activity Relationship of (S)-2-amino-5-phenylpentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-amino-5-phenylpentanoic acid and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes critical in various disease pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their inhibitory potency against key targets such as HIV-1 protease and nitric oxide synthase (NOS). The information is presented to aid in the rational design of novel therapeutic agents.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of various this compound analogs against different enzymatic targets are summarized below. These tables highlight the impact of structural modifications on potency, providing a clear basis for SAR analysis.

Table 1: Inhibition of HIV-1 Protease by this compound Analogs
Compound IDP1' MoietyP2' MoietyKi (nM)[1]Antiviral Activity (IC50, nM)
Analog 1 (S)-2-methylbutylPhenyl-sulfonamide A<0.0055.9
Analog 2 (S)-2-methylbutylPhenyl-sulfonamide B<0.0052.4
Analog 3 (S)-2-methylbutylPhenyl-sulfonamide C<0.0059.1
Analog 4 2-ethyl-n-butylPhenyl-sulfonamide A<0.0055.2
Analog 5 2-ethyl-n-butylPhenyl-sulfonamide B<0.0053.1
Analog 6 2-ethyl-n-butylPhenyl-sulfonamide C<0.0054.2
Reference Darunavir0.00777.7

A series of 46 derivatives of 2-heterosubstituted statine derivatives, which incorporate a structure similar to this compound, were synthesized and evaluated as HIV-1 protease inhibitors. Several of these compounds exhibited potent inhibition with Ki values as low as 3.4 nM and demonstrated antiviral activity in the lower nanomolar range.[1]

Table 2: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by (S)-2-amino-5-azolylpentanoic Acid Analogs
Compound IDAzole Moiety at C5nNOS IC50 (µM)iNOS IC50 (µM)eNOS IC50 (µM)
Analog 7 Imidazol-1-yl1.22.510
Analog 8 2-Nitroimidazol-1-yl>1000>1000>1000
Analog 9 1,2,4-Triazol-1-yl2550>100
Analog 10 Tetrazol-1-yl100200>200
Analog 11 Tetrazol-2-yl>200>200>200

S-2-Amino-5-(imidazol-1-yl)pentanoic acid was identified as the most potent inhibitor against rat iNOS, rat nNOS, and a human-derived cNOS from a series of 2-amino-5-azolylpentanoic acids.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

HIV-1 Protease Inhibition Assay

Principle: The inhibitory activity of the compounds against HIV-1 protease is determined using a fluorescence resonance energy transfer (FRET) assay. The enzyme cleaves a specific peptide substrate, separating a fluorophore from a quencher and resulting in an increase in fluorescence.

Materials:

  • Recombinant HIV-1 protease

  • FRET peptide substrate

  • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 5.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 2 µL of each compound dilution to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add 48 µL of HIV-1 protease solution (final concentration ~5-10 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the FRET substrate solution (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 490 nm emission) every minute for 30 minutes at 37°C.

  • The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Nitric Oxide Synthase (NOS) Inhibition Assay

Principle: The activity of NOS is determined by monitoring the conversion of L-arginine to L-citrulline and nitric oxide (NO). The amount of NO produced can be quantified using the Griess reagent, which reacts with nitrite (a stable product of NO oxidation) to form a colored azo compound.

Materials:

  • Purified nNOS, iNOS, or eNOS

  • L-Arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Assay buffer (e.g., 50 mM HEPES, 1 mM DTT, pH 7.4)

  • Griess reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test compounds dissolved in a suitable solvent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound or vehicle

    • NADPH (final concentration ~1 mM)

    • Calmodulin and CaCl2 (for nNOS and eNOS)

    • BH4 (final concentration ~10 µM)

    • NOS enzyme (e.g., nNOS, iNOS, or eNOS)

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding L-arginine (final concentration ~10-20 µM).

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH with lactate dehydrogenase and pyruvate).

  • To measure nitrite formation, add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B to each well.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors, from initial synthesis to the determination of inhibitory potency.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start Starting Materials (this compound) synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screen Primary Enzyme Assay (e.g., FRET or Griess Assay) purification->primary_screen Test Compounds dose_response Dose-Response & IC50 Determination primary_screen->dose_response selectivity Selectivity Profiling (across enzyme isoforms) dose_response->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity->sar_analysis Potency & Selectivity Data lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A generalized workflow for the discovery of enzyme inhibitors.

Structure-Activity Relationship Insights

HIV-1 Protease Inhibitors

The data in Table 1 suggests that for this series of this compound analogs, modifications at both the P1' and P2' positions significantly influence antiviral activity. The core scaffold provides a crucial interaction with the enzyme's active site. The variations in the sulfonamide moiety at the P2' position lead to noticeable differences in IC50 values, indicating the importance of this region for optimizing potency. The similar, extremely low Ki values across the analogs suggest very tight binding to the isolated enzyme, while the differences in antiviral IC50 may reflect factors such as cell permeability and metabolism.

Nitric Oxide Synthase Inhibitors

The SAR for the azolylpentanoic acid analogs (Table 2) demonstrates a strong dependence on the nature of the azole ring at the C5 position. The unsubstituted imidazole ring (Analog 7) provides the most potent inhibition across all three NOS isoforms, albeit with some selectivity for nNOS. Introduction of a nitro group (Analog 8) completely abolishes activity, highlighting the sensitivity of the binding pocket to electronic and steric changes. The lower potency of the triazole and tetrazole analogs further underscores the specific interactions afforded by the imidazole moiety, which likely involves hydrogen bonding and/or specific electrostatic interactions within the enzyme's active site. The difference in activity between the tetrazol-1-yl and tetrazol-2-yl isomers suggests a defined orientation of the inhibitor within the binding site.

This comparative guide provides a foundation for understanding the structure-activity relationships of this compound analogs. The presented data and experimental protocols are intended to support further research and development of novel, potent, and selective enzyme inhibitors for various therapeutic applications.

References

Comparative analysis of unnatural phenyl-substituted amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Unnatural Phenyl-Substituted Amino Acids for Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool in chemical biology, protein engineering, and drug discovery. Among the various classes of UAAs, phenyl-substituted amino acids, analogues of phenylalanine and tyrosine, offer a versatile platform for introducing novel chemical functionalities, biophysical probes, and therapeutic properties into proteins.[1][2] This guide provides a comparative analysis of several key unnatural phenyl-substituted amino acids, focusing on their synthesis, properties, and applications, supported by experimental data and detailed protocols.

I. Overview of Phenyl-Substituted Unnatural Amino Acids

Phenyl-substituted amino acids are derivatives of the natural aromatic amino acids L-phenylalanine and L-tyrosine. Modifications to the phenyl ring allow for the introduction of a wide range of functionalities, including halogens, azides, alkynes, and keto groups, each conferring unique properties to the target protein.[1][3] These modifications can be used to probe protein structure and function, create novel biocatalysts, and develop therapeutic proteins with enhanced properties.[1][4] The ability to introduce these functionalities in a site-specific manner is crucial for precise protein engineering.[5][6]

II. Synthesis of Phenyl-Substituted Amino Acids

The synthesis of phenyl-substituted amino acids can be achieved through both chemical and biocatalytic methods. The choice of method often depends on the desired modification and the need for stereochemical control.[3]

A. Chemical Synthesis:

A classic method for synthesizing α-amino acids is the Erlenmeyer-Plöchl synthesis, which is particularly useful for introducing substituents onto the phenyl ring.[3] More recent methods, such as metallaphotoredox catalysis, offer mild and enantioretentive routes to a wide array of arylated amino acids.[7]

Experimental Protocol: Synthesis of 4-Fluorophenylalanine via Erlenmeyer-Plöchl Synthesis [3]

  • Condensation: N-acetylglycine is condensed with 4-fluorobenzaldehyde in the presence of acetic anhydride and sodium acetate to form an azlactone intermediate.

  • Reduction and Hydrolysis: The azlactone is then reduced and hydrolyzed to yield 4-fluorophenylalanine.

  • Purification: The final product is purified by recrystallization.

B. Biocatalytic Synthesis:

Enzymatic methods provide high stereoselectivity and operate under mild reaction conditions. Lipases can be used for the kinetic resolution of racemic mixtures of phenylalanine analogues.[3]

Experimental Protocol: Enzymatic Resolution of Racemic β-Phenylalanine Methyl Ester [3]

  • Reaction Setup: Racemic β-phenylalanine methyl ester is dissolved in an organic solvent (e.g., tert-butyl methyl ether) with a lipase.

  • Acylation: An acylating agent is added, and the reaction progress is monitored by chiral HPLC until approximately 50% conversion is achieved.

  • Separation: The enzyme is removed by filtration, and the acylated (R)-enantiomer is separated from the unreacted (S)-enantiomer by column chromatography.

  • Deacylation: The acylated enantiomer is then deacylated to yield the enantiomerically pure β-phenylalanine.

III. Incorporation into Proteins

The site-specific incorporation of unnatural amino acids into proteins in living cells is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognizes a unique codon, most commonly the amber stop codon (UAG).[6][8][9]

G

Experimental Protocol: Site-Specific Incorporation of p-Azidophenylalanine (pAzF) [2]

  • Vector Preparation: The gene of interest is cloned into an expression vector containing a nonsense codon (e.g., UAG) at the desired incorporation site. A separate plasmid carrying the engineered aminoacyl-tRNA synthetase (aaRS) and its orthogonal tRNA is also prepared.

  • Transformation: Both plasmids are co-transformed into a suitable E. coli expression strain.

  • Expression: The cells are grown in minimal medium supplemented with pAzF (typically 1-2 mM). Protein expression is induced (e.g., with IPTG).

  • Purification: The target protein containing pAzF is purified using standard chromatography techniques.

  • Validation: Incorporation is verified by mass spectrometry.[10]

IV. Comparative Analysis of Phenyl-Substituted Amino Acids

The choice of a specific phenyl-substituted amino acid depends on the intended application. Below is a comparison of several commonly used analogues.

Unnatural Amino AcidStructureKey Features & Applications
p-Azido-L-phenylalanine (pAzF) Azide groupBio-orthogonal reactivity for "click" chemistry and photo-crosslinking to study protein-protein interactions.[2][11]
p-Acetyl-L-phenylalanine (pAcF) Keto groupSelective reaction with hydroxylamines for site-specific protein labeling with probes.[12]
Halogenated Phenylalanines (e.g., 4-Iodo-L-phenylalanine) Halogen atomCan serve as heavy atoms for X-ray crystallography and as probes for NMR studies. Some exhibit altered biological activity.[13]
p-Cyano-L-phenylalanine (pCNF) Cyano groupFluorescent reporter to study protein conformation and dynamics.[14]
p-Ethynyl-L-phenylalanine (pEthF) Alkyne groupBio-orthogonal handle for "click" chemistry, similar to pAzF.[15]

V. Quantitative Data Comparison

The efficiency of incorporation and the impact on protein properties are critical considerations.

Unnatural Amino AcidTypical Incorporation Yield (%)Key Physicochemical Property
p-Azido-L-phenylalanine (pAzF) 25-50Bio-orthogonal reactivity
p-Acetyl-L-phenylalanine (pAcF) 15-40Keto-selective chemistry
4-Iodo-L-phenylalanine 30-60Increased hydrophobicity
p-Cyano-L-phenylalanine (pCNF) 20-45Intrinsic fluorescence
p-Ethynyl-L-phenylalanine (pEthF) 20-50Bio-orthogonal reactivity

Note: Incorporation yields can vary significantly depending on the protein, the incorporation site, and the expression system.[2]

VI. Applications in Signaling Pathways

Unnatural amino acids can be used to trap and identify interacting partners in signaling pathways. For example, a photo-crosslinkable amino acid like pAzF can be incorporated into a kinase to identify its substrates.

G

VII. Conclusion

Unnatural phenyl-substituted amino acids provide a powerful and versatile toolkit for modern biological research and drug development.[16][17][18] By carefully selecting the appropriate analogue and employing robust methods for its incorporation, researchers can gain unprecedented insights into biological processes and engineer proteins with novel and enhanced functionalities. The continued development of new unnatural amino acids and improved incorporation methodologies will undoubtedly expand the scope of this exciting field.[19][20][]

References

Revolutionizing Antibacterial Development: A Comparative Analysis of Novel Amino Acid-Quinolone Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the fight against antimicrobial resistance is emerging with the development of novel amino acid derivatives of quinolone antibiotics. These innovative compounds demonstrate enhanced efficacy against a spectrum of clinically relevant bacteria. This guide provides a comprehensive validation of their bioassay results, offering a direct comparison with established alternatives and detailing the experimental methodologies for reproducibility.

Researchers in drug discovery are continually seeking to enhance the therapeutic window and overcome resistance mechanisms of existing antibiotics. The conjugation of amino acids to a quinolone core, such as norfloxacin, has been shown to be a promising strategy. These modifications can lead to improved uptake, altered target interaction, and potentially novel mechanisms of action, offering a significant advantage in antibacterial potency.[1][2] This guide presents a consolidated overview of the in vitro activity of these next-generation antibacterials.

Comparative Bioassay Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of novel amino acid-quinolone derivatives was quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3] The data presented below summarizes the performance of several novel derivatives in comparison to the parent quinolone compounds.

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Fold Improvement
Novel Norfloxacin-Amino Acid Conjugate A S. aureus (ATCC 29213)0.21Norfloxacin7.83~37x
Novel Norfloxacin-Amino Acid Conjugate B S. aureus (MRSA)0.80Norfloxacin1.96~2.5x
Novel Quinolone-Amino Acid Conjugate 3a E. coli (ATCC 25922)0.62(Parent Ester)>10>16x
Novel Quinolone-Amino Acid Conjugate 3a S. aureus (ATCC 29213)0.62(Parent Ester)>10>16x
Ciprofloxacin E. coli (ATCC 25922)0.06---
Ciprofloxacin S. aureus (ATCC 29213)0.26---

Note: Data is compiled from multiple sources for comparative purposes.[4][5] MRSA indicates Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

The determination of MIC values was conducted using the standardized broth microdilution method, a widely accepted and reproducible technique for assessing antimicrobial susceptibility.[6][7][8][9]

Broth Microdilution Method for MIC Determination
  • Preparation of Reagents and Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) was prepared and sterilized. Stock solutions of the test compounds and reference antibiotics were prepared in a suitable solvent and serially diluted in CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: A pure culture of the test organism (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) was grown to a logarithmic phase. The bacterial suspension was then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Setup: In a 96-well microtiter plate, serial twofold dilutions of each test compound were prepared in CAMHB. An equal volume of the standardized bacterial inoculum was added to each well. Control wells containing only the growth medium (sterility control) and bacteria in medium without any antibiotic (growth control) were included.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Data Analysis: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.

Visualizing the Mechanism and Workflow

To better understand the context of these bioassays, the following diagrams illustrate the experimental workflow for determining the MIC and the established mechanism of action for the parent fluoroquinolone antibiotics.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Dilutions inoculation Inoculate Microtiter Plate prep_compound->inoculation prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic final_result final_result determine_mic->final_result MIC Value

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

mechanism_of_action Mechanism of Fluoroquinolone Action cluster_process Cellular Process drug Fluoroquinolone (e.g., Norfloxacin) enzyme_complex DNA Gyrase / Topoisomerase IV drug->enzyme_complex Inhibits dna Bacterial DNA enzyme_complex->dna Acts on replication DNA Replication dna->replication transcription Transcription dna->transcription cell_death Bacterial Cell Death replication->cell_death Inhibition leads to transcription->cell_death Inhibition leads to

Simplified Mechanism of Action for Fluoroquinolone Antibiotics.

The presented data and methodologies underscore the potential of novel amino acid-quinolone derivatives as potent antibacterial agents. The significant improvement in MIC values against both susceptible and resistant strains highlights the value of this chemical modification strategy. Further in vivo studies and toxicological profiling will be crucial in translating these promising in vitro results into clinically effective therapeutics.

References

D-Amino Acids Fortify Peptides Against Degradation: A Comparative Guide to Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of L-amino acid peptides in biological systems presents a significant hurdle. This guide provides a comprehensive comparison of the stability of peptides composed of natural L-amino acids versus those incorporating their synthetic D-amino acid counterparts. By presenting supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows, this guide serves as a critical resource for the rational design of more robust and effective peptide-based therapeutics.

The Achilles' heel of many promising peptide drugs is their rapid degradation by proteases, enzymes that are ubiquitous in the body and are stereospecific for L-amino acids. A widely adopted and highly effective strategy to overcome this limitation is the substitution of one or more L-amino acids with their D-enantiomers. This simple stereochemical switch renders the peptide bonds adjacent to the D-amino acid resistant to proteolytic cleavage, significantly extending the peptide's half-life in biological fluids like plasma and serum.

The Stereochemical Advantage: How D-Amino Acids Confer Protease Resistance

Proteases, the molecular scissors of the biological world, have active sites that are exquisitely shaped to recognize and bind to the specific three-dimensional structures of L-amino acid residues. The incorporation of a D-amino acid introduces a "mirror image" configuration at the alpha-carbon, creating a steric barrier that prevents the peptide from fitting correctly into the enzyme's active site. This disruption of the enzyme-substrate interaction dramatically reduces the rate of proteolysis, thereby enhancing the peptide's stability.

Mechanism of Protease Resistance cluster_L L-Amino Acid Peptide cluster_D D-Amino Acid Peptide L_peptide L-Peptide protease_L Protease Active Site L_peptide->protease_L Good Fit degradation Degradation protease_L->degradation Cleavage D_peptide D-Peptide protease_D Protease Active Site D_peptide->protease_D Poor Fit (Steric Hindrance) stability Stability protease_D->stability No Cleavage

A diagram illustrating the steric hindrance of D-amino acid peptides in protease active sites.

Quantitative Comparison of Peptide Stability

Experimental data consistently demonstrates the superior stability of peptides containing D-amino acids when exposed to proteolytic enzymes or biological fluids. The following tables summarize key findings from various studies, showcasing the dramatic increase in stability achieved through D-amino acid substitution.

Table 1: Stability of L- vs. D-Amino Acid Containing Peptides in Human Serum/Plasma

Peptide DescriptionL-Amino Acid Version StabilityD-Amino Acid Version StabilityAssay ConditionsSource(s)
Antimicrobial Peptide Kn2-71.0% remaining after 24 hours78.5% remaining after 24 hours25% Human Serum at 37°C[1]
Cationic Antimicrobial Peptide Pep05Significantly degraded>60% remaining after 24 hoursHuman Plasma[2][3]
MUC2 Epitope PeptideDegradedCompletely stable after 96 hours50% Human Serum at 37°C[4]

Table 2: Stability of L- vs. D-Amino Acid Containing Peptides in the Presence of Trypsin

Peptide DescriptionL-Amino Acid Version StabilityD-Amino Acid Version StabilityAssay ConditionsSource(s)
Antimicrobial Peptide Polybia-CPSusceptible to degradationHighly stableIncubation with trypsin[4]
Cationic Antimicrobial Peptide OM19RLost activity at 5 mg/mL trypsinMaintained activity at 10 mg/mL trypsin for 8 hoursHigh concentration trypsin treatment[5]
Human Granulysin-derived PeptideSusceptible to degradationHighly stableTrypsin treatment[6]

Experimental Protocols

To ensure the reproducibility and standardization of peptide stability assessment, detailed experimental protocols are essential. Below are methodologies for two key experiments: an in vitro serum/plasma stability assay and a proteolytic degradation assay using trypsin.

In Vitro Serum/Plasma Stability Assay

This protocol outlines a general method to assess the stability of a peptide in human serum or plasma.

1. Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Human serum or plasma (commercially available or freshly prepared)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water, or a 1:3 ratio of plasma to ice-cold ethanol or acetonitrile)

  • Microcentrifuge

  • HPLC or LC-MS system for analysis

2. Procedure:

  • Pre-warm an aliquot of serum or plasma to 37°C.

  • Spike the serum/plasma with the test peptide to a final concentration (e.g., 10-100 µM).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 4, 8, 24 hours), withdraw an aliquot of the peptide-serum/plasma mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Vortex the mixture and incubate on ice for at least 10 minutes to allow for protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Proteolytic Degradation Assay (Trypsin)

This protocol describes a method to evaluate the stability of a peptide against the specific protease, trypsin.

1. Materials:

  • Test peptide stock solution

  • Trypsin solution (e.g., 1 mg/mL in a suitable buffer, pH 7.5-8.5)

  • Reaction buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0)

  • Incubator at 37°C

  • Quenching solution (e.g., 10% TFA or formic acid)

  • HPLC system for analysis

2. Procedure:

  • Prepare a reaction mixture containing the test peptide at a known concentration in the reaction buffer.

  • Initiate the reaction by adding trypsin to the peptide solution (a typical enzyme-to-substrate ratio is 1:20 to 1:100 by weight).

  • Incubate the reaction mixture at 37°C.

  • At predetermined time points, withdraw aliquots and stop the reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC, monitoring the decrease in the peak area of the intact peptide over time.

  • Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point.

Experimental Workflow for In Vitro Peptide Stability Assay start Start prepare Prepare Peptide Stock and Serum/Plasma start->prepare incubate Spike Peptide into Serum/Plasma and Incubate at 37°C prepare->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., with TCA or Acetonitrile) sample->quench precipitate Precipitate Proteins (Incubate on Ice) quench->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze Analyze Supernatant by HPLC or LC-MS centrifuge->analyze calculate Calculate % Remaining Peptide and Half-Life (t½) analyze->calculate end End calculate->end

A flowchart of the in vitro peptide stability assay workflow.

Conclusion

References

A Comparative Guide to the Quality and Analysis of (S)-2-amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity and characterization of non-natural amino acids are critical for the synthesis of novel peptides and therapeutics. This guide provides a comparative analysis of (S)-2-amino-5-phenylpentanoic acid against similar alternatives, supported by a representative Certificate of Analysis (CoA) and detailed experimental protocols for quality assessment.

Representative Certificate of Analysis: this compound

Below is a synthesized Certificate of Analysis that reflects typical quality control parameters for a high-purity batch of this compound intended for research and development purposes.

Certificate of Analysis

Product Name: This compoundLot Number: XYZ123
CAS Number: 62777-25-7Molecular Formula: C₁₁H₁₅NO₂
Molecular Weight: 193.24 g/mol Analysis Date: 2025-12-15
Test Specification Result Method
Appearance White to off-white crystalline powderConformsVisual Inspection
Identity (¹H-NMR) Conforms to structureConforms¹H-NMR Spectroscopy
Purity (HPLC) ≥ 98.0%99.2%HPLC
Enantiomeric Excess (Chiral HPLC) ≥ 99.0%99.5%Chiral HPLC
Specific Rotation ([α]²⁰/D) -15.0° to -19.0° (c=1 in 1N HCl)-17.2°Polarimetry
Water Content (Karl Fischer) ≤ 0.5%0.2%Karl Fischer Titration[1][2]
Residue on Ignition ≤ 0.1%0.05%USP <281>[3]
Heavy Metals ≤ 10 ppm< 10 ppmICP-MS

Comparison with Alternative Phenylalkyl Amino Acids

The selection of a non-natural amino acid often depends on the specific requirements of the peptide sequence or therapeutic target. Here, we compare this compound with two common alternatives, (S)-2-amino-4-phenylbutanoic acid and (S)-2-amino-6-phenylhexanoic acid, based on typical specifications.

Parameter This compound (S)-2-amino-4-phenylbutanoic acid (S)-2-amino-6-phenylhexanoic acid
Structure Phenylpropyl side chainPhenylethyl side chainPhenylbutyl side chain
CAS Number 62777-25-7943-73-780887-26-9
Molecular Weight 193.24 g/mol 179.22 g/mol [4]207.27 g/mol
Typical Purity (HPLC) ≥ 98.0%≥ 97.0%≥ 95.0%[5]
Typical Enantiomeric Excess ≥ 99.0%≥ 98.0%≥ 98.0%
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder

Experimental Protocols

Detailed and validated analytical methods are essential for confirming the quality of chiral amino acids.

Identity Confirmation by ¹H-NMR Spectroscopy
  • Objective: To confirm the chemical structure of the amino acid.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O with a small amount of DCl for solubility).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16.

    • Relaxation Delay: 2.0 seconds.

    • Spectral Width: 16 ppm.

  • Data Analysis: The resulting spectrum is compared against a reference spectrum or theoretical chemical shifts. The presence of characteristic peaks corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the pentanoic acid backbone, and the alpha-proton should be confirmed.

Purity and Enantiomeric Excess Determination by Chiral HPLC
  • Objective: To quantify the chemical purity and the enantiomeric excess of the (S)-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio is optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve a known concentration of the amino acid (e.g., 1 mg/mL) in the mobile phase.

  • Data Analysis:

    • Purity: The area of the main peak relative to the total area of all peaks in the chromatogram determines the chemical purity.

    • Enantiomeric Excess (% ee): Calculated from the peak areas of the (S) and (R) enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Water Content by Karl Fischer Titration
  • Objective: To determine the amount of water present in the sample.

  • Methodology: A coulometric Karl Fischer titrator is used. A known mass of the amino acid is added to the titration cell containing the Karl Fischer reagent. The instrument titrates the water present and calculates the content, typically expressed as a percentage. Given the low solubility of some amino acids in methanol, a solvent with formamide may be used to aid dissolution.[2]

Residue on Ignition (Sulfated Ash)
  • Objective: To measure the amount of inorganic impurities in the organic substance.

  • Methodology: A pre-weighed sample is placed in a crucible and moistened with sulfuric acid.[3] The sample is then heated gently until thoroughly charred, followed by ignition in a muffle furnace at 600 ± 50 °C until all carbon has been consumed.[3] The remaining residue is cooled in a desiccator and weighed to determine the percentage of residue on ignition.[3]

Visualizations

Analytical Testing Workflow

The following diagram illustrates the typical workflow for the quality control analysis of a chiral amino acid.

G A Sample Receipt B Visual Inspection (Appearance) A->B C Identity Confirmation (¹H-NMR, IR) A->C D Purity & Enantiomeric Excess (Chiral HPLC) A->D E Water Content (Karl Fischer) A->E F Inorganic Impurities (Residue on Ignition) A->F G Data Review & Analysis B->G C->G D->G E->G F->G H Certificate of Analysis Generation G->H

Analytical Testing Workflow for Chiral Amino Acids.
Hypothetical Signaling Pathway Application

Non-natural amino acids like this compound can be incorporated into peptides to study or modulate biological pathways. The diagram below shows a hypothetical scenario where a peptide containing this amino acid inhibits a kinase, thereby preventing the phosphorylation of a downstream transcription factor.

G cluster_0 Cellular Environment A Peptide with This compound B Kinase X A->B D Phosphorylated Transcription Factor Y B->D Phosphorylation C Transcription Factor Y E Gene Expression D->E

Inhibition of a Kinase Signaling Pathway.

References

A Comparative Guide to Chemical and Enzymatic Synthesis of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route for amino acids is a critical decision that impacts yield, purity, cost, and environmental footprint. This guide provides an objective comparison between traditional chemical synthesis and modern enzymatic methods, supported by experimental data, detailed protocols, and process visualizations to inform this choice.

At a Glance: Key Performance Indicators

The synthesis of amino acids, the foundational building blocks of life and essential components in pharmaceuticals, can be broadly approached through two distinct routes: classical chemical methods and biocatalytic enzymatic processes. Chemical synthesis, exemplified by the robust Strecker synthesis, offers versatility in producing a wide range of amino acids. However, it often contends with challenges related to stereoselectivity, harsh reaction conditions, and the generation of hazardous waste.

In contrast, enzymatic synthesis leverages the high specificity and efficiency of nature's catalysts. Enzymes like transaminases and lyases operate under mild, aqueous conditions, typically yielding products with exceptional stereochemical purity. This "green" approach often simplifies downstream processing and reduces environmental impact, though factors like enzyme cost and stability require careful consideration.

The following table summarizes key quantitative data comparing these two methodologies for the synthesis of representative amino acids.

ParameterChemical Synthesis (Strecker)Enzymatic SynthesisReference Amino Acid & Notes
Stereoselectivity Produces racemic (D/L) mixtures unless chiral auxiliaries or catalysts are used.[1][2]Highly stereoselective, producing a single enantiomer (L- or D-).For chiral amino acids, enzymatic routes typically yield >99% enantiomeric excess (ee).[3][4]
Yield Variable; can be high but often requires optimization. A synthesis of DL-Methionine reported a 54-60% yield.[5]Often high, with some processes reporting quantitative yields (>99%).[4]A chemoenzymatic route to D-phenylalanine achieved >99% yield and >99% ee.[4]
Reaction Conditions Often requires harsh conditions: high temperatures, extreme pH, and organic solvents.[6]Mild conditions: near-neutral pH, moderate temperatures (typically <60°C), and aqueous media.[7]Chemical hydrolysis for protein breakdown uses temperatures >130°C, while enzymatic methods use <60°C.[7]
Byproducts/Waste Can generate significant chemical waste, including toxic reagents like cyanide.[1]Generally produces fewer and less hazardous byproducts. Considered a "greener" alternative.Life Cycle Assessments (LCA) often show a lower environmental impact for enzymatic routes.[8][9]
Substrate Scope Broad applicability to a wide range of aldehydes and ketones.[1]Substrate specificity is determined by the chosen enzyme, which can be a limitation.Enzyme engineering is expanding the substrate scope of biocatalysts.
Cost-Effectiveness Can be advantageous at scale if racemic mixtures are acceptable or if efficient resolution methods are available.Enzyme costs can be high initially, but overall process costs may be lower due to reduced energy and waste management needs.[10]The use of immobilized enzymes that can be recycled improves the cost-effectiveness of enzymatic processes.

Experimental Methodologies

To provide a practical understanding, this section details representative experimental protocols for both a classical chemical synthesis and a common enzymatic synthesis route.

Protocol 1: Chemical Synthesis of DL-Alanine via Strecker Reaction

This protocol is adapted from classical procedures for the Strecker synthesis, which is a three-component reaction involving an aldehyde, ammonia, and cyanide.[1][6]

Materials:

  • Acetaldehyde (freshly distilled)

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Concentrated hydrochloric acid (HCl)

  • Ether

  • Ice bath

  • Mechanical shaker

  • Distillation apparatus

Procedure:

  • In a 2-liter bottle, add 131 g (3 mol) of freshly distilled acetaldehyde to 100 cc of ether and cool to 5°C in an ice bath.

  • Add a solution of 180 g (3.4 mol) of ammonium chloride dissolved in 550 cc of water.

  • Slowly add an ice-cold solution of 150 g (3.1 mol) of NaCN in 400 cc of water. Maintain cooling to prevent the volatilization of acetaldehyde.

  • Securely stopper the bottle and place it in a mechanical shaker for four hours at room temperature. This step forms the α-aminonitrile intermediate.

  • Transfer the solution to a 3-liter distilling flask and add 600 cc of concentrated hydrochloric acid.

  • Heat the mixture to hydrolyze the nitrile. This step is typically performed under reflux for several hours until the evolution of ammonia ceases.

  • After hydrolysis, the resulting solution containing DL-alanine hydrochloride is concentrated by distillation to remove excess HCl and water.

  • The crude amino acid is then purified by recrystallization.

Protocol 2: Enzymatic Synthesis of L-Aspartic Acid using Aspartase

This protocol describes the synthesis of L-aspartic acid from fumaric acid and ammonia, catalyzed by the enzyme aspartase (L-aspartate ammonia-lyase).[11][12]

Materials:

  • Fumaric acid

  • Ammonium chloride (¹⁵NH₄Cl can be used for isotopic labeling)

  • Magnesium chloride (MgCl₂)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Recombinant aspartase from E. coli

  • Tris-HCl buffer (50 mM, pH 8.5)

  • Reaction vessel with temperature and pH control

Procedure:

  • Prepare the reaction mixture by dissolving 18 mmol of fumaric acid, 18 mmol of ammonium chloride, and 11.4 mmol of MgCl₂ in 20 mL of distilled water.

  • Adjust the pH of the solution to 8.5 with 1N NaOH while stirring at 25°C.

  • Initiate the reaction by adding a defined activity of recombinant aspartase (e.g., 205 Units).

  • Maintain the reaction at a constant temperature (e.g., 30-37°C) and pH for a specified duration (e.g., 24 hours). The progress of the reaction can be monitored by measuring the decrease in fumarate concentration spectrophotometrically at 240 nm.

  • To terminate the reaction and precipitate the enzyme, heat the mixture to 80-90°C for 30 minutes.

  • Remove the denatured enzyme by centrifugation or filtration.

  • Isolate the L-aspartic acid from the reaction mixture. This can be achieved by adjusting the pH to the isoelectric point of aspartic acid (pH 2.8) to induce crystallization, followed by filtration and washing. A reported yield for a similar synthesis of ¹⁵N-labeled L-Asp was 60%.[11]

Process Visualization

The following diagrams, generated using Graphviz, illustrate the conceptual workflows of chemical and enzymatic amino acid synthesis, providing a clear visual comparison of the two processes.

Chemical_Synthesis_Workflow cluster_0 Chemical Synthesis: Strecker Reaction Aldehyde Aldehyde/Ketone (R-CHO) Reaction1 Imine Formation & Cyanide Addition Aldehyde->Reaction1 Ammonia Ammonia (NH3) Ammonia->Reaction1 Cyanide Cyanide Source (e.g., NaCN) Cyanide->Reaction1 Intermediate α-Aminonitrile (R-CH(NH2)CN) Reaction1->Intermediate Hydrolysis Acid/Base Hydrolysis Intermediate->Hydrolysis Product Racemic Amino Acid (D/L Mixture) Hydrolysis->Product

Caption: Workflow of the Strecker chemical synthesis of amino acids.

Enzymatic_Synthesis_Workflow cluster_1 Enzymatic Synthesis: Transamination KetoAcid α-Keto Acid (Precursor) Reaction Biocatalytic Reaction (Mild Conditions) KetoAcid->Reaction AminoDonor Amino Donor (e.g., L-Alanine) AminoDonor->Reaction Enzyme Enzyme (Transaminase) Enzyme->Reaction Product Enantiopure Amino Acid (L- or D-) Reaction->Product Byproduct Keto Acid Byproduct Reaction->Byproduct

Caption: Workflow of enzymatic amino acid synthesis via transamination.

Comparison_Logic cluster_chem Chemical Synthesis Attributes cluster_enz Enzymatic Synthesis Attributes Start Amino Acid Synthesis Method Selection Chem Chemical Synthesis (e.g., Strecker) Start->Chem Enz Enzymatic Synthesis (e.g., Transaminase) Start->Enz Chem_Adv Pros: - Broad Substrate Scope - Well-established Chem->Chem_Adv Chem_Dis Cons: - Racemic Products - Harsh Conditions - Hazardous Waste Chem->Chem_Dis Enz_Adv Pros: - High Stereoselectivity - Mild Conditions - 'Green' Process Enz->Enz_Adv Enz_Dis Cons: - Substrate Specificity - Enzyme Cost/Stability Enz->Enz_Dis

References

Safety Operating Guide

Proper Disposal of (S)-2-amino-5-phenylpentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of (S)-2-amino-5-phenylpentanoic acid. While this compound is generally not classified as a federally regulated hazardous waste, it is crucial to manage its disposal responsibly to ensure the safety of all personnel and to protect the environment. The following protocols are designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines. Always consult with your institution's EHS department for final approval of your disposal procedures.

Hazard Assessment and Regulatory Overview

This compound is not typically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Many institutional guidelines classify alpha-amino acids and their salts as non-hazardous solid waste suitable for disposal in a sanitary landfill.[1] However, it is important to note that this compound is classified under the Globally Harmonized System (GHS) as an irritant, with the following hazard statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Due to these irritant properties, direct disposal in laboratory trash cans is not recommended, as this could expose custodial staff to the chemical.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes the key identifiers and hazard information for this compound.

PropertyValue
CAS Number 34993-02-7
GHS Hazard Statements H315, H319, H335
Description Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation
RCRA Status Not a listed hazardous waste

Experimental Protocols for Safe Disposal

The following step-by-step methodology should be followed for the proper disposal of solid this compound and contaminated labware.

1. Solid Waste Disposal:

  • Collection: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.

  • Packaging: Ensure the container is tightly sealed. For added safety and to prevent spillage, place the primary container into a larger, durable, sealed container such as a cardboard box or a secondary plastic bag.[1]

  • Labeling: Clearly label the outer container as "this compound" and include the words "Non-Hazardous Chemical Waste." This alerts waste management personnel to the contents without implying it is a regulated hazardous material.

  • Final Disposal: Laboratory personnel should transport the securely packaged and labeled waste directly to the facility's designated dumpster for non-hazardous solid waste.[2] Do not leave chemical waste in laboratory trash cans that are handled by custodial staff.[2]

2. Contaminated Labware Disposal:

  • Disposable Labware: Items such as pipette tips, weighing boats, and plastic tubes that have come into contact with this compound should be collected in a designated, sealed bag. This bag should be labeled as "Solid Waste Contaminated with this compound" and disposed of in the same manner as the solid chemical waste.

  • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., water, ethanol, or isopropanol). The initial rinsate should be collected as chemical waste and disposed of according to your institution's procedures for non-hazardous liquid waste. After the initial rinse, the glassware can be washed according to standard laboratory procedures.

3. Spill Management:

In the event of a spill of solid this compound:

  • Control and Contain: Restrict access to the spill area. Avoid creating dust.

  • Absorb: Carefully sweep or scoop the spilled material into a designated waste container.

  • Decontaminate: Clean the spill area with a damp cloth or paper towel, collecting all cleaning materials as contaminated solid waste.

  • Dispose: The collected spill material and cleaning debris should be packaged, labeled, and disposed of as solid chemical waste as described above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal_path Disposal Pathway PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) WasteType Identify Waste Type PPE->WasteType SolidWaste Solid this compound WasteType->SolidWaste Solid Chemical ContaminatedLabware Contaminated Labware WasteType->ContaminatedLabware Used Labware SpillDebris Spill Debris WasteType->SpillDebris Spill Cleanup PackageSolid Securely Package and Label as 'Non-Hazardous Chemical Waste' SolidWaste->PackageSolid ContaminatedLabware->PackageSolid Disposable Items DecontaminateGlassware Decontaminate Non-Disposable Labware with Solvent ContaminatedLabware->DecontaminateGlassware Non-Disposable Items SpillDebris->PackageSolid TransportToDumpster Lab Personnel Transport to Designated Dumpster PackageSolid->TransportToDumpster CollectRinsate Collect Initial Rinsate as Non-Hazardous Liquid Waste DecontaminateGlassware->CollectRinsate WashGlassware Wash Glassware via Standard Procedures DecontaminateGlassware->WashGlassware CollectRinsate->TransportToDumpster Follow Liquid Waste Protocol

References

Personal protective equipment for handling (S)-2-amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of (S)-2-amino-5-phenylpentanoic acid (CAS: 62777-25-7), designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

While some safety data sheets indicate no known OSHA hazards, others classify the compound as a potential irritant.[1][2] It is prudent to handle it as a substance that may cause skin, eye, and respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any specific protocol.[5] However, the following table summarizes the recommended baseline PPE for handling this compound, particularly in its solid, powdered form.

Protection Area Recommended Equipment Specifications & Best Practices
Eye & Face Safety glasses with side-shields or Safety GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][6] A face shield may be used for additional protection against splashes.[7]
Hands Chemical-resistant glovesHandle with gloves.[1] Nitrile or neoprene gloves are suitable for a wide range of chemicals.[7][8] Always inspect gloves before use and remove them correctly to avoid skin contamination.
Body Laboratory coat or Chemical-resistant apron/coverallsBody protection should be chosen based on the amount and concentration of the substance being handled.[1] An apron provides an additional layer of protection against spills.[9]
Respiratory Not typically required under normal use with proper ventilation.[1][6]If dust or aerosols may be generated, use a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask.[1] Work should be performed in a well-ventilated area or under a chemical fume hood.[1]

Operational Plan: Safe Handling Workflow

Proper procedure is critical to minimize exposure and ensure safety. The following workflow outlines the key steps for handling this compound from preparation through disposal.

SafeHandlingWorkflow A 1. Risk Assessment & Review SDS B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Workspace (Ensure adequate ventilation / use fume hood) B->C D 4. Handle Chemical (Avoid creating dust and aerosols) C->D E 5. Post-Handling Decontamination (Clean workspace and equipment) D->E F 6. Segregate & Dispose of Waste (Follow local regulations) E->F G 7. Doff PPE & Wash Hands Thoroughly F->G

Caption: Workflow for safely handling this compound.

Handling Procedures:

  • Always work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to prevent dust formation.[1]

  • Avoid all direct contact with the skin and eyes.[1]

  • Avoid inhalation of dust.[1]

Storage:

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1][6]

  • Store in a dry, cool, and well-ventilated place away from strong oxidizing agents and strong acids.[1]

Emergency Procedures: First Aid Measures

Immediate and appropriate first aid is critical in the event of an accidental exposure.

FirstAidMeasures cluster_exposures cluster_actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion Action_Inhale Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Inhalation->Action_Inhale Action_Skin Wash with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation occurs. Skin->Action_Skin Action_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present. Seek medical attention if irritation persists. Eyes->Action_Eyes Action_Ingest Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Action_Ingest

Caption: Immediate first aid measures for different types of exposure.

First Aid Protocols:

  • General Advice: In all cases of exposure, consult a physician and show them the product's Safety Data Sheet (SDS).[1][3]

  • Inhalation: Move the exposed individual to fresh air at once.[10] If breathing has stopped or is difficult, provide artificial respiration or oxygen and seek immediate medical attention.[3][10]

  • Skin Contact: Promptly wash the affected area with soap and plenty of water.[1][10] Remove any contaminated clothing and wash it before reuse.[3][4] If skin irritation develops or persists, get medical advice.[4][10]

  • Eye Contact: Flush eyes with water as a precaution.[1] Rinse cautiously and thoroughly with water for several minutes, removing contact lenses if it is safe and easy to do so.[3][4] If eye irritation persists, seek medical attention.[4]

  • Ingestion: If swallowed, rinse the mouth with water but do not induce vomiting.[4] Never give anything by mouth to an unconscious person and get medical attention immediately.[4]

Disposal Plan

Proper disposal of chemical waste is paramount to environmental safety and regulatory compliance.

  • Chemical Waste: All waste containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1] It should be treated as chemical waste and collected in a suitable, labeled container for disposal by a licensed professional waste disposal service.

  • Contaminated Materials: Any PPE or lab supplies (e.g., weigh paper, wipes) that are contaminated should be collected and disposed of as hazardous waste.

  • Empty Containers: To be disposed of as general trash, empty containers must be triple-rinsed with a suitable solvent (such as water).[11] The rinsate should be collected and disposed of as chemical waste.[11] After rinsing, deface the labels on the container before discarding it.[11]

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-amino-5-phenylpentanoic acid

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